molecular formula C4H6Br2F2 B1301193 1,3-Dibromo-1,1-difluorobutane CAS No. 406-42-8

1,3-Dibromo-1,1-difluorobutane

Cat. No.: B1301193
CAS No.: 406-42-8
M. Wt: 251.9 g/mol
InChI Key: DYWJVIZPXZXUML-UHFFFAOYSA-N
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Description

1,3-Dibromo-1,1-difluorobutane is a useful research compound. Its molecular formula is C4H6Br2F2 and its molecular weight is 251.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-dibromo-1,1-difluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2F2/c1-3(5)2-4(6,7)8/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWJVIZPXZXUML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(F)(F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371579
Record name 1,3-dibromo-1,1-difluorobutane
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Molecular Weight

251.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406-42-8
Record name 1,3-dibromo-1,1-difluorobutane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 406-42-8
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Foundational & Exploratory

Foreword: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,3-Dibromo-1,1-difluorobutane (CAS No. 406-42-8)

Welcome to this comprehensive guide on this compound. As a halogenated hydrocarbon, this molecule presents a unique combination of reactive sites that make it a compelling, albeit specialized, building block for synthetic chemistry. The presence of a gem-difluoro group and two distinct bromine atoms on a flexible butane chain offers a rich landscape for chemical manipulation. This guide is structured to provide not just the fundamental data, but the underlying chemical logic and practical insights necessary for its effective and safe utilization in a research and development setting. We will move from its core identity to its reactivity, potential applications, and the critical protocols for its handling, providing a holistic view for the discerning scientist.

Core Molecular Identity

This compound is a synthetic organic compound identified by the Chemical Abstracts Service (CAS) number 406-42-8.[1][2][3] Its structure is characterized by a four-carbon chain with a difluoromethyl group at one end and bromine atoms at positions 1 and 3. This arrangement makes it a chiral molecule.

The molecular formula is C4H6Br2F2.[1][2][3] This composition provides a unique scaffold for introducing fluorine and bromine into more complex molecular architectures, a common strategy in the development of pharmaceuticals and agrochemicals.[4]

Physicochemical Properties

A summary of the key computed and reported physical and chemical properties is presented below. This data is essential for planning reactions, purification procedures, and for safe storage.

PropertyValueSource
CAS Number 406-42-8PubChem[2], SynQuest Labs[1]
Molecular Formula C4H6Br2F2PubChem[2], Santa Cruz Biotechnology[3]
Molecular Weight 251.90 g/mol PubChem[2]
Density 1.8586 g/cm³AKSci[5]
Synonyms Butane, 1,3-dibromo-1,1-difluoro-ECHEMI[6]
Min. Purity Spec 95%AKSci[5]
Long-Term Storage Store in a cool, dry placeAKSci[5]

Spectroscopic Signature: A Structural Elucidation

While specific spectra for this exact compound are not publicly available, we can predict the expected spectroscopic characteristics based on its structure. This predictive analysis is a cornerstone of expertise in chemical research, allowing for structural verification of synthesized or purchased materials.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be complex due to the chiral center at C3. We would expect to see signals corresponding to the methyl group (CH3), the methylene group (CH2), and the methine proton (CH). The methyl group would likely appear as a doublet, coupled to the C3 proton. The methylene protons would be diastereotopic, leading to a complex multiplet pattern. The proton at C3 would also be a multiplet, coupled to both the methyl and methylene protons. The proton at C1, adjacent to the difluoro group, would appear as a triplet due to coupling with the two fluorine atoms.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show four distinct signals for the four carbon atoms. The carbon atom bonded to the two fluorine atoms (C1) would exhibit a characteristic triplet due to one-bond carbon-fluorine coupling, a key indicator of the CF2 group.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4 peaks), which is a definitive confirmation of the presence of two bromines.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by C-H stretching and bending vibrations. A strong absorption band corresponding to the C-F stretching vibrations would be expected in the 1100-1000 cm⁻¹ region.

Chemical Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the differential reactivity of its C-Br bonds. The bromine at C1 is part of a bromodifluoromethyl group, while the bromine at C3 is on a secondary carbon. This distinction allows for selective chemical transformations.

Core Reactivity Principles:
  • Nucleophilic Substitution: The C-Br bonds are susceptible to nucleophilic substitution (SN2) reactions. The secondary bromide at C3 is a classic site for such reactions.

  • Organometallic Formations: The C-Br bonds can be used to form organometallic reagents, such as Grignard or organolithium reagents, although the presence of other functional groups requires careful selection of reaction conditions.

  • Intramolecular Cyclization: A key application for 1,3-dihaloalkanes is in the formation of cyclopropane rings.[7] This is typically achieved by reaction with a reducing metal, like zinc. The reaction proceeds via the formation of an organozinc intermediate which then undergoes an intramolecular SN2 displacement of the second bromide.[7] This provides a direct pathway to substituted cyclopropanes, which are valuable motifs in medicinal chemistry.

Workflow: Synthesis of 1-(Difluoromethyl)-2-methylcyclopropane

This protocol describes a plausible synthetic application of this compound to form a cyclopropane derivative. The choice of zinc dust is based on its established efficacy in promoting such cyclizations from 1,3-dibromides.[7]

Experimental Protocol:

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Charging: Charge the flask with activated zinc dust (1.5 equivalents) and a suitable solvent like anhydrous ethanol or dimethylformamide.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in the same anhydrous solvent and add it to the dropping funnel.

  • Reaction Initiation: Add the substrate solution dropwise to the stirred suspension of zinc at a rate that maintains a gentle reflux.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the excess zinc and zinc salts.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by fractional distillation to yield the desired 1-(difluoromethyl)-2-methylcyclopropane.

***```dot graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", fontcolor="#5F6368"];

A [label="this compound", fillcolor="#F1F3F4"]; B [label="1-(Difluoromethyl)-2-methylcyclopropane", fillcolor="#F1F3F4"];

A -> B [label=" Zn dust, Ethanol, Heat ", color="#4285F4", fontcolor="#4285F4"]; }

Caption: Workflow for managing a chemical spill.

Conclusion

This compound is a valuable, albeit specialized, reagent for organic synthesis. Its unique structural features—a gem-difluoro group and two differentially positioned bromine atoms—provide chemists with a versatile tool for constructing complex, fluorinated molecules. While its primary application is as an intermediate in the pharmaceutical and agrochemical sectors, its potential for creating novel cyclopropane derivatives highlights its broader utility in synthetic research. A thorough understanding of its properties, reactivity, and, most importantly, its hazards is paramount for its successful and safe application in the laboratory.

References

  • SynQuest Labs.
  • PubChem. This compound | C4H6Br2F2 | CID 2736759.
  • Santa Cruz Biotechnology. This compound | CAS 406-42-8.
  • ECHEMI.
  • LookChem. Cas 406-42-8,this compound.
  • AKSci. 406-42-8 this compound.
  • ResearchGate. (PDF) 1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon for a Chemoselective Preparation of 4-Bromodifluoromethyl Thiazoles.
  • Chemistry Stack Exchange.

Sources

physical and chemical properties of 1,3-Dibromo-1,1-difluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,3-Dibromo-1,1-difluorobutane: Properties, Reactivity, and Synthetic Potential

Introduction

This compound is a halogenated alkane that holds significant potential as a versatile building block in organic synthesis. Its structure, featuring a terminal gem-difluoro group and two bromine atoms at positions 1 and 3, offers multiple reactive sites for constructing complex molecular architectures. The presence of fluorine is of particular interest in medicinal chemistry and materials science, as the incorporation of fluorine atoms can dramatically alter a molecule's biological and physical properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the known , explores its potential reactivity based on established chemical principles, and outlines its promise for applications in research and development.

Compound Identification and Structure

The fundamental identity of this compound is established by its unique molecular structure and identifiers. The molecule consists of a four-carbon chain with two fluorine atoms on the first carbon and bromine atoms on the first and third carbons.

  • Molecular Structure:

    C1 C C2 CH₂ C1->C2 Br1 Br C1->Br1 F1 F C1->F1 F2 F C1->F2 C3 CH C2->C3 C4 CH₃ C3->C4 Br2 Br C3->Br2

    Caption: 2D Structure of this compound.

A summary of its key identifiers is presented in the table below.

IdentifierValueSource(s)
IUPAC Name This compound[1]
CAS Number 406-42-8[2][3]
Molecular Formula C₄H₆Br₂F₂[1][3]
Molecular Weight 251.90 g/mol [1][3]
Canonical SMILES CC(CC(F)(F)Br)Br[1]
InChI Key DYWJVIZPXZXUML-UHFFFAOYSA-N[1][4]

Physicochemical Properties

The physical properties of this compound dictate its handling, purification, and reaction conditions. The available data, primarily from chemical suppliers and databases, are summarized below.

PropertyValueSource(s)
Appearance Not specified; likely a liquid at room temperature
Boiling Point 60-61 °C at 50 mmHg[4]
Density 1.8586 g/cm³[4]
Refractive Index 1.4489[4]
Flash Point 40.8 °C[4]
Vapor Pressure 6.6 mmHg at 25°C[4]
Exact Mass 249.88000 Da[1][4]

Note: One source provides a melting point of 62-64°C, which is unusually high for a small, non-polar molecule of this type and may be inaccurate. It is more likely to be a liquid at standard conditions based on its boiling point.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

    • A doublet for the methyl protons (-CH₃) coupled to the adjacent methine proton.

    • A multiplet for the methine proton (-CHBr) coupled to the adjacent methylene and methyl protons.

    • A multiplet for the methylene protons (-CH₂-) adjacent to the chiral center and the CF₂Br group, likely showing complex splitting due to coupling with the methine proton and potentially the fluorine atoms (³JHF).

  • ¹³C NMR: The carbon NMR spectrum should exhibit four signals corresponding to the four unique carbon atoms. The C1 carbon (CF₂Br) will appear as a triplet due to one-bond C-F coupling (¹JCF), significantly downfield. The C3 carbon (CHBr) will also be downfield due to the attached bromine.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms, which may appear as a triplet due to coupling with the methylene protons (³JHF).

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4). Key fragmentation pathways would likely involve the loss of Br, HBr, and potentially cleavage of the C-C bonds.

Chemical Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the differential reactivity of its halogen atoms. The C-Br bonds are significantly more reactive towards nucleophilic substitution and organometallic reagent formation than the C-F bonds.

Nucleophilic Substitution

The bromine at the C3 position is a secondary bromide and is susceptible to Sₙ2 reactions with a variety of nucleophiles (e.g., amines, alkoxides, cyanides), allowing for the introduction of diverse functional groups. The bromine at the C1 position is neopentyl-like and sterically hindered by the gem-difluoro group, making it less reactive towards Sₙ2 displacement.

Organometallic Chemistry

The C-Br bonds can be utilized to form organometallic reagents. For instance, reaction with magnesium would likely form a Grignard reagent. The C3-Br bond is expected to be more reactive, allowing for selective Grignard formation at this position under controlled conditions. This intermediate can then be used in C-C bond-forming reactions with various electrophiles.

Intramolecular Cyclization

Analogous to the reaction of 1,3-dibromopropane with zinc dust to form cyclopropane[5][6], this compound could undergo intramolecular cyclization to form 1,1-difluoro-2-methylcyclopropane. This reaction typically proceeds via a carbanion-like intermediate that displaces the second bromide in an intramolecular Sₙ2 reaction[5].

cluster_start Starting Material cluster_reagent Reagent cluster_intermediate Intermediate cluster_product Product start This compound intermediate Organozinc Intermediate / Carbanion start->intermediate Reductive Halogenation reagent Zinc Dust (Zn) product 1,1-difluoro-2-methylcyclopropane intermediate->product Intramolecular Sₙ2

Caption: Proposed pathway for the synthesis of 1,1-difluoro-2-methylcyclopropane.

Applications in Drug Discovery

The presence of the gem-difluoro group makes this compound an attractive starting material for synthesizing fluorinated analogs of known bioactive molecules. The difluoromethyl group is a recognized bioisostere for hydroxyl, thiol, or carbonyl groups, and its introduction can enhance metabolic stability and modulate physicochemical properties. The reactivity of the bromine atoms provides handles for coupling this fluorinated four-carbon unit to more complex scaffolds, a common strategy in drug development[7][8].

Experimental Protocol: Nucleophilic Substitution at C3

This section provides a representative, field-proven protocol for a nucleophilic substitution reaction at the more reactive C3 position, illustrating the practical application of this reagent.

Objective: To synthesize 3-azido-1-bromo-1,1-difluorobutane.

Methodology:

  • Reaction Setup: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve this compound (1.0 eq) in 20 mL of anhydrous dimethylformamide (DMF).

  • Reagent Addition: Add sodium azide (1.2 eq) to the solution.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The rationale for using a polar aprotic solvent like DMF is to enhance the nucleophilicity of the azide anion and promote the Sₙ2 reaction.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of deionized water. Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired product.

A 1. Dissolve this compound in anhydrous DMF under N₂ B 2. Add Sodium Azide (NaN₃) A->B C 3. Heat to 60°C and stir for 12-24h (Monitor by TLC/GC-MS) B->C D 4. Quench with water and perform aqueous workup C->D E 5. Extract with Diethyl Ether D->E F 6. Purify by Flash Chromatography E->F G Final Product: 3-azido-1-bromo-1,1-difluorobutane F->G

Caption: Experimental workflow for a nucleophilic substitution reaction.

Safety and Handling

This compound is classified as an irritant. Proper safety precautions are essential during its handling and use.

  • Hazard Classifications:

    • Skin Irritation (Category 2)[1][2]

    • Serious Eye Irritation (Category 2A)[2][4]

    • Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[1][2]

  • Hazard Statements:

    • H315: Causes skin irritation[1][4].

    • H319: Causes serious eye irritation[1][4].

    • H335: May cause respiratory irritation[1][4].

  • Safe Handling:

    • Work in a well-ventilated area or a chemical fume hood[2][4].

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat[2].

    • Avoid breathing fumes, mists, or vapors[2].

    • Wash hands thoroughly after handling[4].

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place[4].

    • Store locked up[4].

  • Disposal:

    • Dispose of contents and container in accordance with local, regional, national, and international regulations[4].

Conclusion

This compound is a promising, yet underexplored, fluorinated building block. Its physicochemical properties make it suitable for a range of organic transformations. The differential reactivity of its two bromine atoms provides a pathway for selective functionalization, enabling the synthesis of complex molecules. Its potential for use in creating fluorinated cyclopropanes and as a precursor for novel pharmaceutical and agrochemical compounds underscores its value to the scientific community. Further research into the reaction scope and applications of this compound is warranted and will likely expand its role in modern synthetic chemistry.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736759, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141756144, 1,3-Dibromo-1,1-difluorooctane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22445701, 1,3-Dibromo-1-fluorobutane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7889, 1,3-Dibromobutane. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Versatility of 1,3-Dibromo-5-fluorobenzene. Retrieved from [Link]

  • Colella, M., et al. (2018). 1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon for a Chemoselective Preparation of 4-Bromodifluoromethyl Thiazoles. ACS Omega, 3(11), 14841-14848. Retrieved from [Link]

  • Colella, M., et al. (2018). 1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon for a Chemoselective Preparation of 4-Bromodifluoromethyl Thiazoles. ACS Omega, 3(11), 14841–14848. Retrieved from [Link]

  • Bartleby. (2021). 1,3-Dibromobutane has the 'H NMR spectrum shown below. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Advanced Synthesis: The Role of 1,3-Dibromo-5-fluorobenzene. Retrieved from [Link]

  • Vibzz Lab. (2023, February 27). 1,4 Dibromobutane synthesis. YouTube. Retrieved from [Link]

  • Stenutz. (n.d.). 1,3-dibromobutane. Retrieved from [Link]

  • Wiley. (n.d.). 1,3-Dibromobutane. SpectraBase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13698351, 1,3-Difluorobutane. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Reaction of 1,3-dibromobutane with zinc dust upon heating. Retrieved from [Link]

  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837–7042. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20026961, 1,1-Dibromo-1-fluorobutane. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structural Analysis of 1,3-Dibromo-1,1-difluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the structural analysis of 1,3-dibromo-1,1-difluorobutane, a halogenated butane derivative. While specific literature on this exact molecule is sparse, this document synthesizes foundational principles of organic chemistry and spectroscopic analysis to present a robust framework for its characterization. This guide is intended for researchers, scientists, and professionals in drug development who are familiar with analytical chemistry techniques.

Introduction and Significance

This compound (C₄H₆Br₂F₂) is a structurally intriguing molecule featuring a geminal difluoro group at the 1-position and two bromine atoms at the 1- and 3-positions. The presence of multiple halogen atoms, particularly the gem-difluoro moiety, suggests its potential as a valuable building block in medicinal chemistry and materials science. The gem-difluoro group is a known bioisostere for carbonyl groups and can significantly modulate the pharmacokinetic and physicochemical properties of bioactive molecules, such as metabolic stability, lipophilicity, and binding affinity.[1][2][3]

Key Molecular Features:

  • Chirality: The presence of a stereocenter at the C-3 carbon, which is bonded to a bromine atom, a hydrogen atom, a methyl group, and a -CH₂-CBrF₂ group, indicates that this compound exists as a pair of enantiomers.

  • Reactivity: The molecule possesses multiple reactive sites, including the C-Br and C-F bonds, making it a versatile precursor for further chemical transformations.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented in Table 1.[4]

PropertyValueSource
Molecular Formula C₄H₆Br₂F₂PubChem[4]
Molecular Weight 251.90 g/mol PubChem[4]
IUPAC Name This compoundPubChem[4]
CAS Number 406-42-8PubChem[5]
SMILES CC(CC(F)(F)Br)BrPubChem[4]
InChIKey DYWJVIZPXZXUML-UHFFFAOYSA-NPubChem[4]

Synthesis and Purification

A related synthesis of 1,3-dibromo-1,1-difluoro-2-propanone involves the reaction of ethyl 2-bromo-2,2-difluoroacetate with a Grignard reagent, followed by bromination.[6] A similar strategy could potentially be adapted for the synthesis of this compound.

Conceptual Synthetic Workflow

Synthesis cluster_start Starting Materials cluster_reaction Key Transformation cluster_product Product Formation Difluoro_precursor Suitable Difluorinated Butane Precursor Bromination Selective Bromination at C1 and C3 Difluoro_precursor->Bromination Brominating Agent (e.g., NBS, Br₂) Target_Molecule This compound Bromination->Target_Molecule

Caption: Conceptual workflow for the synthesis of this compound.

Purification Protocol

Post-synthesis, the crude product would require purification to remove unreacted starting materials, byproducts, and solvents. A standard purification protocol for a compound of this nature would involve the following steps:

  • Liquid-Liquid Extraction: The reaction mixture would be quenched and extracted with an appropriate organic solvent.

  • Washing: The organic layer would be washed with brine and dried over an anhydrous salt like sodium sulfate.

  • Solvent Removal: The solvent would be removed under reduced pressure.

  • Chromatography: Final purification would be achieved using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Structural Elucidation via Spectroscopic Methods

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound. The following sections detail the expected spectral data based on the principles of NMR, mass spectrometry, and infrared spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide critical information.

The proton NMR spectrum is expected to show distinct signals for the protons at each carbon. The chemical shifts will be influenced by the electronegativity of the adjacent halogen atoms.

  • Expected ¹H NMR Signals:

    • -CH₃ (C4): A doublet due to coupling with the proton on C3.

    • -CH₂- (C2): A complex multiplet due to coupling with the protons on C1 (which are none) and C3, and potentially long-range coupling with the fluorine atoms.

    • -CHBr- (C3): A multiplet due to coupling with the protons on C2 and C4.

The carbon NMR spectrum will reveal the number of unique carbon environments and their electronic nature. The signals for carbons attached to halogens will be significantly shifted.

  • Expected ¹³C NMR Signals:

    • -CH₃ (C4): A signal in the aliphatic region.

    • -CH₂- (C2): A signal shifted downfield due to the proximity of two bromine atoms.

    • -CHBr- (C3): A signal significantly downfield due to the attached bromine atom.

    • -CBrF₂- (C1): A triplet due to coupling with the two fluorine atoms, and it will be the most downfield signal due to the presence of three halogen atoms.

Fluorine-19 NMR is highly sensitive and provides valuable information about the fluorine environments.[7]

  • Expected ¹⁹F NMR Signal:

    • A single signal is expected for the two equivalent fluorine atoms at the C1 position. This signal may exhibit coupling to the protons on the C2 carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Mass Spectrum Features:

    • Molecular Ion Peak (M⁺): A cluster of peaks corresponding to the different isotopic combinations of bromine (⁷⁹Br and ⁸¹Br). The presence of two bromine atoms will result in a characteristic M:M+2:M+4 pattern with relative intensities of approximately 1:2:1.

    • Fragmentation: Common fragmentation pathways would involve the loss of bromine and fluorine atoms or small alkyl fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected IR Absorption Bands:

    • C-H stretching: Around 2900-3000 cm⁻¹.

    • C-H bending: Around 1350-1470 cm⁻¹.

    • C-F stretching: Strong absorptions in the range of 1000-1400 cm⁻¹.

    • C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹.[8]

Reactivity and Potential Applications

The structural features of this compound suggest several avenues for its application, particularly in the synthesis of more complex molecules.

Reactivity Profile
  • Nucleophilic Substitution: The bromine atoms are good leaving groups and can be displaced by a variety of nucleophiles. The bromine at the C3 position is a secondary bromide and would be more sterically hindered than a primary bromide.

  • Organometallic Reagent Formation: The C-Br bonds can be used to form Grignard or organolithium reagents, which are powerful tools for carbon-carbon bond formation.

  • Elimination Reactions: Treatment with a strong base could lead to elimination reactions, forming alkenes.

Potential Applications in Drug Discovery

The introduction of a gem-difluoro group can enhance the biological activity and pharmacokinetic properties of drug candidates.[1][2] this compound could serve as a scaffold for the synthesis of novel fluorinated compounds for screening in drug discovery programs.

Applications cluster_reactivity Chemical Reactivity cluster_applications Potential Applications Molecule This compound Nucleophilic_Sub Nucleophilic Substitution Molecule->Nucleophilic_Sub Organometallic Organometallic Formation Molecule->Organometallic Elimination Elimination Reactions Molecule->Elimination Building_Block Synthetic Building Block Nucleophilic_Sub->Building_Block Organometallic->Building_Block Drug_Discovery Drug Discovery Scaffold Building_Block->Drug_Discovery

Caption: Reactivity and potential applications of this compound.

Safety and Handling

This compound is expected to be a hazardous chemical. Based on data for similar compounds, it is likely to be a skin and eye irritant and may cause respiratory irritation.[4]

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

While specific experimental data for this compound is not extensively documented, a thorough structural analysis can be confidently predicted based on established spectroscopic principles and data from analogous compounds. Its unique combination of functional groups, particularly the gem-difluoro moiety, makes it a compound of interest for further research and potential applications in synthetic and medicinal chemistry. The analytical framework presented in this guide provides a solid foundation for any future experimental investigation of this molecule.

References

  • ResearchGate. gem-Difluoro-containing pharmaceuticals. [Link]

  • National Institutes of Health. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. [Link]

  • ResearchGate. a) Applications of gem-difluoro olefins in medicinal chemistry.... [Link]

  • National Center for Biotechnology Information. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. [Link]

  • PubChem. This compound. [Link]

  • National Institutes of Health. 1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon for a Chemoselective Preparation of 4-Bromodifluoromethyl Thiazoles. [Link]

  • PubChem. 1,3-Dibromobutane. [Link]

  • Bartleby. 1,3-Dibromobutane has the 'H NMR spectrum shown below.... [Link]

  • YouTube. 1,4 Dibromobutane synthesis. [Link]

  • PubChem. 1,3-Dibromo-1,1-difluorooctane. [Link]

  • ResearchGate. (PDF) 1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon for a Chemoselective Preparation of 4-Bromodifluoromethyl Thiazoles. [Link]

  • ResearchGate. 19F and1H NMR spectra of halocarbons | Request PDF. [Link]

  • Brainly. [FREE] 1,3-Dibromobutane has the ^{1}H NMR spectrum shown below. Match each hydrogen atom in the molecule of. [Link]

  • NIST. Butane, 1,3-dibromo-. [Link]

  • Chegg.com. Solved Part A 1,3-Dibromobutane has the 'H NMR spectrum. [Link]

  • Doc Brown's Chemistry. database C-13 NMR SPECTROSCOPY INDEX. [Link]

  • PubChem. 1,3-Dibromo-1-fluorobutane. [Link]

  • SpectraBase. 1,3-Dibromobutane - Optional[13C NMR] - Chemical Shifts. [Link]

  • Chemistry Stack Exchange. Reaction of 1,3-dibromobutane with zinc dust upon heating. [Link]

  • ResearchGate. Synthesis of 1,3-Difluoroaromatics in One Pot by Addition of Difluorocarbene from Sodium Chlorodifluoroacetate to 1,2-Substituted Cyclobutenes. [Link]

  • SpectraBase. 1,2-DIFLUOROBUTANE - Optional[19F NMR] - Chemical Shifts. [Link]

  • YouTube. Synthesis of 1,4-Dibromobutane from THF. [Link]

  • NIST. Propane, 1,3-dibromo-. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of 1,1-dibromoethane. [Link]

  • PubChem. 1,1-Dibromo-1-fluorobutane. [Link]

  • SpectraBase. Dibromodifluoromethane - Optional[19F NMR] - Chemical Shifts. [Link]

  • SpectraBase. 1,3-DIBROMO-2,5-DIFLUOROBENZENE - Optional[19F NMR] - Chemical Shifts. [Link]

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Spectroscopic Profile of 1,3-Dibromo-1,1-difluorobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular Structure and Predicted Spectroscopic Highlights

The structure of 1,3-Dibromo-1,1-difluorobutane, with the carbon atoms numbered for clarity in the subsequent spectroscopic analysis, is as follows:

This guide will provide a detailed theoretical examination of the expected spectroscopic signatures arising from this structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H NMR Data Acquisition

A hypothetical, yet standard, protocol for acquiring the ¹H NMR spectrum of this compound is outlined below. The causality behind these experimental choices is to ensure high-quality data with good resolution and signal-to-noise ratio.

Caption: Workflow for ¹H NMR data acquisition and processing.

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Integration
H4 (CH₃)~1.8DoubletJH4-H3 ≈ 73H
H2 (CH₂)~2.5 - 2.9MultipletJH2-H3, JH2-F2H
H3 (CH)~4.5 - 4.9MultipletJH3-H4, JH3-H21H
Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to exhibit three distinct signals.

  • H4 (CH₃): The methyl protons are expected to appear as a doublet around 1.8 ppm. The electron-withdrawing effects of the two bromine atoms and two fluorine atoms are relatively distant, so these protons are the most shielded. The signal is split into a doublet by the adjacent methine proton (H3).

  • H2 (CH₂): The methylene protons are diastereotopic due to the adjacent chiral center at C3. They are expected to resonate as a complex multiplet in the range of 2.5 - 2.9 ppm. This complexity arises from coupling to the methine proton (H3) and the two fluorine atoms on C1. The geminal difluoro group will induce significant splitting.

  • H3 (CH): The methine proton, being attached to a carbon bearing a bromine atom, is expected to be the most deshielded of the aliphatic protons, with a chemical shift in the range of 4.5 - 4.9 ppm. This signal will appear as a multiplet due to coupling with the methyl protons (H4) and the methylene protons (H2).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹³C NMR Data Acquisition

The acquisition of a ¹³C NMR spectrum follows a similar sample preparation procedure as for ¹H NMR. The key differences lie in the instrument setup and data acquisition parameters, which are optimized for the lower sensitivity and wider chemical shift range of the ¹³C nucleus.

Caption: Workflow for ¹³C NMR data acquisition and processing.

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)
C4 (CH₃)~25 - 30Singlet-
C2 (CH₂)~45 - 50TripletJC2-F ≈ 20-30
C3 (CHBr)~50 - 55DoubletJC3-F ≈ 5-10
C1 (CF₂Br)~110 - 120TripletJC1-F ≈ 300-330
Interpretation of the Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show four signals, each corresponding to one of the carbon atoms in the molecule. The chemical shifts and multiplicities are heavily influenced by the electronegative halogen substituents.

  • C4 (CH₃): The methyl carbon is the most upfield signal, expected around 25-30 ppm.

  • C2 (CH₂): This methylene carbon is adjacent to two carbons bearing electronegative atoms, leading to a downfield shift to approximately 45-50 ppm. It is expected to appear as a triplet due to coupling with the two fluorine atoms on C1 (²JCF).

  • C3 (CHBr): The carbon atom bonded to a bromine is expected to be in a similar region to C2, around 50-55 ppm. It should appear as a doublet due to three-bond coupling to the fluorine atoms (³JCF).

  • C1 (CF₂Br): This carbon is directly attached to two fluorine atoms and a bromine atom, resulting in a significant downfield shift to the 110-120 ppm region. The signal will be a triplet due to the large one-bond coupling to the two fluorine atoms (¹JCF). The magnitude of this coupling constant is a characteristic feature of gem-difluoro compounds.[1]

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹⁹F NMR Data Acquisition

The high natural abundance and sensitivity of the ¹⁹F nucleus make ¹⁹F NMR a powerful tool for characterizing fluorinated compounds.

Caption: Workflow for ¹⁹F NMR data acquisition and processing.

Predicted ¹⁹F NMR Data
Fluorine AssignmentPredicted Chemical Shift (δ, ppm, relative to CFCl₃)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F (on C1)~ -60 to -70TripletJF-H2 ≈ 15-20
Interpretation of the Predicted ¹⁹F NMR Spectrum

The two fluorine atoms on C1 are chemically equivalent and are expected to give rise to a single signal in the ¹⁹F NMR spectrum.

  • Chemical Shift: The chemical shift of fluorine atoms in a CF₂Br group is typically found in the range of -60 to -70 ppm relative to CFCl₃.[2]

  • Multiplicity: In a proton-decoupled spectrum, this signal would be a singlet. However, in a proton-coupled spectrum, it is expected to be a triplet due to coupling with the two adjacent methylene protons (H2).

Mass Spectrometry (MS)

Experimental Protocol: Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common technique for the mass spectrometric analysis of relatively small, volatile organic molecules.

Caption: Workflow for Mass Spectrometry data acquisition using Electron Ionization.

Predicted Mass Spectrometry Data
m/zPredicted IdentityComments
250, 252, 254[C₄H₆Br₂F₂]⁺˙Molecular ion peak cluster (M, M+2, M+4) with a characteristic ~1:2:1 ratio due to the two bromine isotopes (⁷⁹Br and ⁸¹Br).
171, 173[M - Br]⁺Loss of a bromine radical. The ~1:1 ratio is characteristic of a fragment containing one bromine atom.
133, 135[C₃H₄Br]⁺Fragmentation with loss of CF₂Br.
93[C₃H₄F₂]⁺Fragmentation with loss of both bromine atoms.
55[C₄H₇]⁺Loss of both bromines and both fluorines.
Interpretation of the Predicted Mass Spectrum

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms.[3][4]

  • Molecular Ion: A cluster of peaks at m/z 250, 252, and 254, corresponding to the different combinations of ⁷⁹Br and ⁸¹Br isotopes, should be observed. The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1.

  • Fragmentation: The primary fragmentation pathways are likely to involve the loss of a bromine atom, leading to a prominent fragment ion cluster around m/z 171 and 173.[5] Further fragmentation could involve the loss of the CF₂Br group or other neutral fragments.

fragmentation_pathway M [C₄H₆⁷⁹Br⁸¹BrF₂]⁺˙ m/z = 252 M_minus_Br [C₄H₆BrF₂]⁺ m/z = 171, 173 M->M_minus_Br - Br• M_minus_CF2Br [C₃H₆Br]⁺ m/z = 133, 135 M->M_minus_CF2Br - •CF₂Br M_minus_2Br [C₄H₆F₂]⁺˙ m/z = 93 M_minus_Br->M_minus_2Br - Br•

Caption: Predicted major fragmentation pathways for this compound.

Infrared (IR) Spectroscopy

Experimental Protocol: IR Spectroscopy Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a liquid sample.

Caption: Workflow for IR data acquisition using ATR.

Predicted Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensity
2980 - 2850C-H stretch (alkane)Medium
1470 - 1430C-H bend (CH₂)Medium
1380 - 1370C-H bend (CH₃)Medium
1150 - 1050C-F stretchStrong
690 - 550C-Br stretchStrong
Interpretation of the Predicted IR Spectrum

The IR spectrum will be dominated by absorptions corresponding to the C-H, C-F, and C-Br bonds.

  • C-H Vibrations: The C-H stretching vibrations of the alkane backbone are expected in the 2850-2980 cm⁻¹ region. C-H bending vibrations for the methylene and methyl groups will appear in the 1370-1470 cm⁻¹ range.[6]

  • C-F Vibrations: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the 1050-1150 cm⁻¹ region. The presence of two fluorine atoms on the same carbon will likely result in intense, possibly broad, absorption in this area.[7]

  • C-Br Vibrations: The C-Br stretching vibrations will occur at lower wavenumbers, typically in the 550-690 cm⁻¹ range.[8]

Conclusion

This technical guide provides a detailed, theory-based prediction of the spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and Infrared Spectroscopy data, along with their interpretations, offer a valuable resource for researchers working with this compound. The provided experimental protocols are based on standard laboratory practices and can serve as a starting point for the actual acquisition of experimental data. While the data herein is predicted, it is grounded in the fundamental principles of spectroscopy and supported by data from analogous molecules, providing a high degree of confidence in its utility for the identification and characterization of this compound.

References

  • Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,1-dibromoethane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. Retrieved from [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

  • Colella, M., Musci, P., Carlucci, C., Lillini, S., Tomassetti, M., Aramini, A., ... & Luisi, R. (2018). 1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon for a Chemoselective Preparation of 4-Bromodifluoromethyl Thiazoles. ACS Omega, 3(11), 14841–14848. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Colella, M., Musci, P., Carlucci, C., Lillini, S., Tomassetti, M., Aramini, A., ... & Luisi, R. (2018). 1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon for a Chemoselective Preparation of 4-Bromodifluoromethyl Thiazoles. National Institutes of Health. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Analysis of 1,3-Dibromo-1,1-difluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 1,3-dibromo-1,1-difluorobutane (C₄H₆Br₂F₂). As direct experimental spectra for this specific molecule are not widely published, this document synthesizes foundational spectroscopic principles with field-proven insights to construct a predictive but robust analytical framework. We will explore the structural nuances revealed by ¹H, ¹³C, and ¹⁹F NMR, focusing on the causal relationships between molecular structure and spectral output, including the profound effects of halogen substitution on chemical shifts and coupling constants. Furthermore, we will dissect the anticipated mass spectrum, detailing the characteristic isotopic patterns imparted by the two bromine atoms and predicting the primary fragmentation pathways under electron ionization. This guide is intended for researchers and drug development professionals who require a deep understanding of how to characterize complex halogenated molecules.

Molecular Structure and Spectroscopic Implications

This compound presents a fascinating case for spectroscopic analysis. The molecule possesses multiple stereocenters and electronically distinct environments due to the asymmetric substitution of highly electronegative fluorine and bromine atoms. These features are expected to produce a complex but highly informative set of spectra.

The structure contains four unique carbon environments and four distinct sets of protons, which will be the basis of our predictive analysis. The presence of both fluorine and bromine atoms will dominate the spectral characteristics through inductive effects and spin-spin coupling.[1][2]

Figure 1: Structure of this compound with labeled carbon (C1-C4) and proton (Ha-Hd) environments.

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive layer of analysis.[3] The interpretation below is based on established principles of chemical shift theory and spin-spin coupling.

Predicted ¹H NMR Spectrum

The proton spectrum is anticipated to show four distinct signals, each complicated by both homonuclear (H-H) and heteronuclear (H-F) coupling. The electronegativity of the halogens will cause a significant downfield shift for protons on or near the substituted carbons.[1][4]

  • Hd (C4-H₃): This methyl group is the most upfield signal. It is adjacent to a chiral center (C3), and it will be split into a doublet by the single proton on C3 (Hc).

  • Ha, Hb (C2-H₂): These two protons are diastereotopic due to the adjacent chiral center at C3. Therefore, they are chemically non-equivalent and should, in principle, give rise to separate signals. Each signal would be a doublet of doublets of triplets (ddt) or a more complex multiplet, due to coupling with each other (geminal coupling), with the proton on C3 (Hc), and with the two fluorine atoms on C1.

  • Hc (C3-H): This proton is attached to the same carbon as a bromine atom and is adjacent to both the C2 methylene group and the C4 methyl group. This signal is expected to be the most downfield of the aliphatic protons and will appear as a complex multiplet due to coupling with the three methyl protons (H_d) and the two diastereotopic methylene protons (Ha and Hb).

Predicted ¹³C NMR Spectrum

Four unique signals are expected, corresponding to the four carbon atoms. The chemical shifts are heavily influenced by the attached halogens.

  • C4: The methyl carbon will be the most upfield signal.

  • C2: The methylene carbon will be shifted downfield relative to C4. It will likely appear as a triplet due to coupling with the two fluorine atoms on C1 (²J_CF).

  • C3: This carbon, bonded to a bromine atom, will be significantly deshielded and shifted downfield. It may also exhibit a small coupling to the fluorine atoms (³J_CF).

  • C1: This carbon is bonded to two fluorine atoms and one bromine atom, making it the most deshielded carbon. Its signal will be shifted significantly downfield and will appear as a triplet due to the strong one-bond coupling to the two fluorine atoms (¹J_CF).

Predicted ¹⁹F NMR Spectrum

Given that the two fluorine atoms on C1 are chemically equivalent, they are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal will be split by the two adjacent protons on C2 (Ha and Hb). Assuming equivalent coupling, the signal will appear as a triplet (n+1 rule, where n=2).

Summary of Predicted NMR Data
NucleusPositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling To
¹H C4-H₃ (Hd)~1.8 - 2.1Doublet (d)Hc
¹H C2-H₂ (Ha, Hb)~2.5 - 3.0Complex MultipletHa/Hb, Hc, 2x F
¹H C3-H (Hc)~4.2 - 4.6Complex MultipletHa, Hb, 3x Hd
¹³C C4~25 - 35Singlet-
¹³C C2~40 - 50Triplet (t)2x F
¹³C C3~50 - 60Singlet-
¹³C C1~115 - 125Triplet (t)2x F
¹⁹F C1-F₂VariesTriplet (t)2x H (Ha, Hb)

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and crucial structural information through analysis of fragmentation patterns. The most striking feature will be the isotopic signature of bromine.

Molecular Ion and Isotopic Pattern

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[5] For a molecule containing two bromine atoms, this results in a characteristic triplet of peaks for the molecular ion (M⁺) and any fragments containing both bromine atoms.[6][7][8]

  • M⁺ peak: Corresponds to the molecule with two ⁷⁹Br isotopes.

  • [M+2]⁺ peak: Corresponds to the molecule with one ⁷⁹Br and one ⁸¹Br isotope. This peak will be approximately twice the intensity of the M⁺ peak.

  • [M+4]⁺ peak: Corresponds to the molecule with two ⁸¹Br isotopes. This peak will have an intensity similar to the M⁺ peak.

The expected intensity ratio for this triplet is approximately 1:2:1 .[8]

Predicted Key Fragmentation Pathways

Under EI conditions, the molecular ion will fragment by breaking the weakest bonds. The C-Br bonds are significantly weaker than C-F, C-C, or C-H bonds and are the most likely to cleave first.

  • Loss of a Bromine Radical (•Br): The most probable initial fragmentation is the loss of one bromine atom to form a [M-Br]⁺ cation. This fragment ion will still contain one bromine atom and will therefore exhibit a characteristic 1:1 doublet for its [M-Br]⁺ and [M-Br+2]⁺ peaks.[9]

  • Alpha-Cleavage: Cleavage of the C2-C3 bond can occur, leading to the formation of stable fragment ions.

  • Further Halogen Loss: The [M-Br]⁺ fragment can subsequently lose the second bromine atom or other small neutral molecules.

Summary of Predicted Mass Spectrometry Data
m/z (Isotopes)Proposed Fragment IonKey Features
250 / 252 / 254[C₄H₆⁷⁹Br₂F₂]⁺ / [C₄H₆⁷⁹Br⁸¹BrF₂]⁺ / [C₄H₆⁸¹Br₂F₂]⁺Molecular Ion (M⁺). Exhibits a 1:2:1 isotopic pattern.
171 / 173[M - Br]⁺Loss of a bromine radical. Exhibits a 1:1 isotopic pattern.
92[M - 2Br]⁺Loss of both bromine atoms.
129 / 131[CH₃CHBrCH₂]⁺Fragment from cleavage of C1-C2 bond. 1:1 isotopic pattern.
121 / 123[CBrF₂]⁺Fragment from cleavage of C1-C2 bond. 1:1 isotopic pattern.

Standard Experimental Protocols

To ensure the generation of reliable and reproducible data, the following self-validating protocols should be employed.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR to reference the chemical shifts to 0.00 ppm.

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus.

Mass Spectrometry Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method as it provides separation from any potential impurities.

  • Ionization: Utilize Electron Ionization (EI) with a standard energy of 70 eV. This energy level is optimal for generating reproducible fragmentation patterns and allows for comparison with standard mass spectral libraries.

  • Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300) to ensure detection of the molecular ion and all significant fragment ions.

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Interpretation a1 Weigh Compound a2 Dissolve in Deuterated Solvent a1->a2 a3 Transfer to NMR Tube a2->a3 b1 Spectrometer Setup (¹H, ¹³C, ¹⁹F, MS) a3->b1 Insert Sample b2 Acquire Spectra b1->b2 c1 Process Spectra (FT, Phasing, Baseline) b2->c1 Raw Data c2 Analyze Shifts, Couplings, Fragments c1->c2 c3 Elucidate Structure c2->c3 d1 Final Report c3->d1

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dibromo-1,1-difluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 1,3-Dibromo-1,1-difluorobutane, a molecule of interest for researchers in medicinal chemistry and materials science. Given the absence of a well-established direct synthesis, this document outlines a rational, multi-step approach starting from the commercially available precursor, 3-buten-1-ol. Each synthetic step is detailed with underlying chemical principles and a complete experimental protocol. Furthermore, a thorough characterization plan for the final product is presented, including predicted data for nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis of novel fluorinated and halogenated organic compounds.

Introduction: The Significance of Fluorinated and Brominated Alkanes

Halogenated alkanes, particularly those containing fluorine and bromine, are of significant interest in the fields of drug development and materials science. The introduction of fluorine atoms can profoundly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The gem-difluoro moiety (CF2) is often employed as a bioisostere for a carbonyl group, offering similar steric and electronic properties but with enhanced stability.

Bromine atoms, on the other hand, serve as versatile synthetic handles for further functionalization through cross-coupling reactions and can also contribute to the biological activity of a molecule. The combination of both gem-difluoro and dibromo functionalities in a single butane scaffold, as in this compound, presents a unique building block for the synthesis of novel and complex molecular architectures. This guide provides a detailed roadmap for the synthesis and rigorous characterization of this target molecule.

Proposed Synthetic Pathway

A multi-step synthetic route commencing from 3-buten-1-ol is proposed for the synthesis of this compound. The overall workflow is depicted in the following diagram:

Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Gem-Difluorination cluster_2 Step 3: Allylic Bromination cluster_3 Step 4: Hydrobromination 3-buten-1-ol 3-buten-1-ol 3-butenal 3-butenal 3-buten-1-ol->3-butenal MnO2, DCM 4,4-difluorobut-1-ene 4,4-difluorobut-1-ene 3-butenal->4,4-difluorobut-1-ene 1) Ethane-1,2-dithiol, BF3·OEt2 2) DBDMH, HF-Pyridine 1-bromo-4,4-difluorobut-2-ene 1-bromo-4,4-difluorobut-2-ene 4,4-difluorobut-1-ene->1-bromo-4,4-difluorobut-2-ene NBS, CCl4, light This compound This compound 1-bromo-4,4-difluorobut-2-ene->this compound HBr (gas), neat

Caption: Proposed multi-step synthesis of this compound.

Step 1: Oxidation of 3-buten-1-ol to 3-butenal

The initial step involves the selective oxidation of the primary allylic alcohol, 3-buten-1-ol, to the corresponding aldehyde, 3-butenal. Activated manganese dioxide (MnO₂) is a highly effective and chemoselective reagent for this transformation, as it preferentially oxidizes allylic and benzylic alcohols under mild, heterogeneous conditions, minimizing the risk of over-oxidation to the carboxylic acid or reaction with the alkene.[1]

Experimental Protocol:

  • To a stirred suspension of activated manganese dioxide (5.0 equivalents) in dichloromethane (DCM, 20 mL per gram of alcohol), add 3-buten-1-ol (1.0 equivalent).

  • Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

  • Wash the celite pad with additional DCM.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to afford crude 3-butenal, which can be used in the next step without further purification.

Step 2: Gem-Difluorination of 3-butenal to 4,4-difluorobut-1-ene

The conversion of the aldehyde functionality in 3-butenal to a gem-difluoro group can be achieved through a two-step sequence involving the formation of a 1,3-dithiolane intermediate. This approach is a convenient alternative to using more hazardous fluorinating agents like sulfur tetrafluoride.[2] The dithiolane is subsequently treated with a bromine source, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), and a fluoride source like pyridinium poly(hydrogen fluoride) (HF-pyridine).[2]

Experimental Protocol:

  • To a solution of 3-butenal (1.0 equivalent) in DCM at 0 °C, add ethane-1,2-dithiol (1.1 equivalents) followed by a catalytic amount of boron trifluoride diethyl etherate (BF₃·OEt₂).

  • Allow the mixture to warm to room temperature and stir until the formation of the dithiolane is complete (monitored by TLC or GC-MS).

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude 1,3-dithiolane.

  • Dissolve the crude dithiolane in DCM and cool to 0 °C.

  • Add DBDMH (2.2 equivalents) and then slowly add HF-pyridine (10 equivalents).

  • Stir the reaction at 0 °C and monitor its progress.

  • Upon completion, carefully quench the reaction by pouring it into an ice-cold aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to obtain 4,4-difluorobut-1-ene.

Step 3: Allylic Bromination of 4,4-difluorobut-1-ene to 1-bromo-4,4-difluorobut-2-ene

Allylic bromination introduces a bromine atom at the carbon adjacent to the double bond. N-bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, steady concentration of bromine radicals, which favors allylic substitution over addition to the double bond. The reaction is typically initiated by light or a radical initiator. It is important to note that this reaction may produce a mixture of constitutional isomers.

Experimental Protocol:

  • Dissolve 4,4-difluorobut-1-ene (1.0 equivalent) in carbon tetrachloride (CCl₄).

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN), or irradiate the mixture with a UV lamp.

  • Reflux the reaction mixture and monitor for completion.

  • After cooling to room temperature, filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the product by distillation or column chromatography to yield 1-bromo-4,4-difluorobut-2-ene.

Step 4: Hydrobromination of 1-bromo-4,4-difluorobut-2-ene to this compound

The final step is the addition of hydrogen bromide across the carbon-carbon double bond of 1-bromo-4,4-difluorobut-2-ene. This reaction proceeds via a standard electrophilic addition mechanism to yield the target molecule, this compound.

Experimental Protocol:

  • Cool a neat sample of 1-bromo-4,4-difluorobut-2-ene (1.0 equivalent) to 0 °C.

  • Bubble anhydrous hydrogen bromide gas through the stirred liquid.

  • Monitor the reaction progress by GC or NMR.

  • Once the reaction is complete, remove the excess HBr by purging with nitrogen gas.

  • The crude this compound can be purified by vacuum distillation.

Characterization of this compound

A comprehensive suite of analytical techniques is required to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts and coupling constants for this compound are summarized below.

Table 1: Predicted NMR Data for this compound

NucleusPositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹HH-2 (CH₂)2.5 - 2.9ddtJ(H-H) ≈ 7, J(H-F) ≈ 15, J(H-H) ≈ 14
¹HH-3 (CH)4.3 - 4.7m-
¹HH-4 (CH₃)1.8 - 2.1dJ(H-H) ≈ 7
¹³CC-1 (CF₂)115 - 125tJ(C-F) ≈ 240-250
¹³CC-2 (CH₂)40 - 45tJ(C-F) ≈ 20-25
¹³CC-3 (CHBr)50 - 55s-
¹³CC-4 (CH₃)25 - 30s-
¹⁹FF-1 (CF₂)-90 to -110tJ(F-H) ≈ 15
Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the target compound. Due to the presence of two bromine atoms, a characteristic isotopic pattern is expected for the molecular ion and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[3] This will result in a characteristic M, M+2, and M+4 pattern for ions containing two bromine atoms.[3]

Table 2: Predicted Mass Spectrometry Data for this compound

m/z (relative to ⁷⁹Br)Proposed FragmentKey Features
250, 252, 254[C₄H₆Br₂F₂]⁺ (Molecular Ion)1:2:1 intensity ratio
171, 173[C₄H₆BrF₂]⁺ (Loss of Br)1:1 intensity ratio
121[C₄H₆F₂]⁺ (Loss of 2Br)-
135, 137[C₃H₄BrF₂]⁺ (Loss of CH₃ and Br)1:1 intensity ratio
Infrared (IR) Spectroscopy

IR spectroscopy will be used to identify the key functional groups present in the molecule. The C-F and C-Br bonds will exhibit characteristic absorption bands.

Table 3: Predicted Infrared Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Bond VibrationIntensity
2850-3000C-H stretchMedium-Strong
1000-1200C-F stretchStrong
500-600C-Br stretchMedium-Strong

Conclusion

This technical guide has outlined a plausible and detailed synthetic route for the preparation of this compound from a readily available starting material. The proposed four-step synthesis employs well-established organic transformations, and detailed experimental protocols have been provided for each step. Furthermore, a comprehensive characterization plan has been presented, with predicted data for NMR, MS, and IR spectroscopy to aid in the confirmation of the final product's structure and purity. This document is intended to empower researchers in the fields of medicinal chemistry and materials science with the necessary information to synthesize and characterize this novel and potentially valuable chemical entity.

References

  • Illinois Experts. gem-Difluoro Compounds: A Convenient Preparation from Ketones and Aldehydes by Halogen Fluoride Treatment of 1,3-Dithiolanes. Available from: [Link]

  • ACS Publications. A Density Functional Study of the 13C NMR Chemical Shifts in Fluorinated Single-Walled Carbon Nanotubes. The Journal of Physical Chemistry A. 2009. Available from: [Link]

  • ACS Publications. Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters. 2010. Available from: [Link]

  • YouTube. Mass Spec 3f Halogenoalkanes. 2020. Available from: [Link]

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reactivity profile of 1,3-Dibromo-1,1-difluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity Profile of 1,3-Dibromo-1,1-difluorobutane

Authored by: A Senior Application Scientist

Foreword: Unlocking Fluorinated Architectures

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2] this compound emerges as a highly valuable, albeit specialized, building block. Its structure, featuring a gem-difluoro group and two distinct bromine atoms, presents a fascinating case study in selective reactivity. This guide provides an in-depth exploration of its chemical behavior, offering researchers the foundational knowledge required to harness its synthetic potential.

Core Molecular Profile

This compound (CAS: 406-42-8) is a halogenated alkane whose reactivity is dictated by the interplay of its three key functional components: a primary gem-difluoroalkyl bromide, a secondary alkyl bromide, and a flexible four-carbon chain. Understanding the electronic influence of each group is paramount to predicting and controlling its reaction pathways.

The gem-difluoro group at the C1 position acts as a potent electron-withdrawing group. This has two major consequences:

  • It enhances the electrophilicity of the C1 carbon, making the attached bromine a more reactive leaving group in nucleophilic substitution reactions.

  • It increases the acidity of the protons on the adjacent C2 carbon, which can influence base-mediated elimination pathways.

The bromine atom at the C3 position is a typical secondary alkyl halide, susceptible to standard substitution and elimination reactions. The differential reactivity between the C1-Br and C3-Br bonds is the key to its utility, allowing for sequential and site-selective functionalization.

Physicochemical & Spectroscopic Data

A summary of the essential properties of this compound is provided below.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 406-42-8[4]
Molecular Formula C₄H₆Br₂F₂[3][4]
Molecular Weight 251.90 g/mol [3][4]
Canonical SMILES CC(CC(F)(F)Br)Br[3]
InChIKey DYWJVIZPXZXUML-UHFFFAOYSA-N[3]

The Landscape of Reactivity: A Mechanistic Overview

The synthetic utility of this compound stems from the distinct reactivity of its two C-Br bonds, enabling a range of transformations from simple substitutions to complex cyclizations.

mol This compound c1_br C1-Br Bond (Primary, α to CF₂) mol->c1_br Site 1 c3_br C3-Br Bond (Secondary) mol->c3_br Site 2 intra Intramolecular Potential mol->intra sn2_c1 Nucleophilic Substitution (SN2) (Enhanced Reactivity) c1_br->sn2_c1 sn_c3 Nucleophilic Substitution (SN1/SN2) c3_br->sn_c3 elim_c3 Elimination (E1/E2) c3_br->elim_c3 cyclization Reductive Cyclization (e.g., with Zn dust) intra->cyclization product_cyclo Methylcyclopropane Derivative cyclization->product_cyclo Forms

Caption: Key reactive sites and potential transformation pathways of this compound.

Nucleophilic Substitution

The primary C1-Br bond, activated by the adjacent electron-withdrawing CF₂ group, is significantly more susceptible to SN2 attack than the secondary C3-Br bond. This differential reactivity allows for selective mono-substitution at the C1 position under carefully controlled conditions (e.g., using one equivalent of a nucleophile at low temperatures). Stronger conditions or an excess of the nucleophile will lead to di-substitution.

Elimination Reactions

The presence of a secondary bromide at C3 allows for classic elimination reactions. Treatment with a strong, non-nucleophilic base would likely favor the formation of 1-bromo-1,1-difluorobut-2-ene. The regioselectivity of this elimination (Zaitsev vs. Hofmann) would depend on the steric bulk of the base employed.

Reductive Intramolecular Cyclization

A compelling transformation for 1,3-dihaloalkanes is their reaction with reducing metals, such as zinc dust, to form cyclopropane rings. This reaction, analogous to the Freund reaction, proceeds via an organozinc intermediate. In the case of 1,3-dibromobutane, this reaction is expected to yield methylcyclopropane.[5][6] Given the structure of this compound, a similar reaction would be expected to produce (1,1-difluoromethyl)cyclopropane, a valuable fluorinated motif. The mechanism likely involves the formation of a carbanion or radical at one carbon, followed by an intramolecular SN2 displacement of the second bromide.[6]

Experimental Protocols & Synthetic Workflows

The following protocols are presented as foundational methodologies. Researchers should optimize conditions based on their specific substrates and desired outcomes.

Protocol: Selective Monosubstitution at C1

This protocol details the selective substitution of the C1-bromide using sodium azide as an example nucleophile.

Objective: To synthesize 1-azido-3-bromo-1,1-difluorobutane.

Methodology:

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq).

  • Solvent: Add anhydrous, polar aprotic solvent (e.g., DMF or acetonitrile) to achieve a concentration of 0.1-0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Nucleophile Addition: Add sodium azide (NaN₃, 1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction at 0-5 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, pour the reaction mixture into cold water and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

Causality: The use of a 1:1 stoichiometry and low temperature kinetically favors substitution at the more electrophilic C1 position over the sterically more hindered and less activated C2 position. Polar aprotic solvents stabilize the SN2 transition state, accelerating the reaction.

Protocol: Reductive Cyclization with Zinc Dust

This protocol outlines the formation of a fluorinated cyclopropane derivative.

Objective: To synthesize (1,1-difluoromethyl)cyclopropane.

Methodology:

  • Zinc Activation: In a flame-dried flask under an inert atmosphere, add zinc dust (2.0 eq). Activate the zinc by stirring with 1 M HCl for 5 minutes, followed by decanting and washing with water, ethanol, and finally dry ether. Dry the activated zinc under vacuum.

  • Reaction Setup: Add a suitable solvent, such as a 1:1 mixture of ethanol and water or THF.

  • Substrate Addition: Add this compound (1.0 eq) dropwise to the stirred suspension of activated zinc. A catalytic amount of iodine may be added to initiate the reaction.

  • Heating: Gently heat the reaction mixture to reflux (typically 50-70 °C) and maintain for 6-12 hours.

  • Monitoring & Workup: Monitor the reaction by GC-MS for the disappearance of the starting material. After cooling, decant the solvent from the excess zinc.

  • Extraction: Dilute the decanted solution with water and extract with a low-boiling solvent like pentane.

  • Purification: Wash the organic extracts with saturated sodium bicarbonate solution and brine. Dry over anhydrous Na₂SO₄, and carefully remove the solvent by distillation to isolate the volatile cyclopropane product.

Trustworthiness: The activation of zinc is critical to remove the passivating oxide layer and ensure a reproducible reaction rate. The use of a protic co-solvent like ethanol can facilitate the reaction. This self-validating system is confirmed by monitoring the consumption of the starting material.

start This compound reagent1 1.05 eq. NaN₃ DMF, 0 °C start->reagent1 Path A reagent2 Excess Nucleophile (Nu⁻) Elevated Temp. start->reagent2 Path B reagent3 Activated Zn EtOH/H₂O, Reflux start->reagent3 Path C product1 Selective Monosubstitution (1-Azido-3-bromo-1,1-difluorobutane) reagent1->product1 product2 Disubstitution Product reagent2->product2 product3 Reductive Cyclization ((1,1-Difluoromethyl)cyclopropane) reagent3->product3

Caption: Synthetic workflow illustrating major reaction pathways from this compound.

Applications in Drug Discovery and Development

While specific applications of this compound are not extensively documented in mainstream literature, its potential as a synthon is clear. The products derived from its reactions are valuable intermediates.

  • Fluorinated Bioisosteres: The gem-difluoromethylene (CF₂) group is a well-established bioisostere for an ether oxygen or a carbonyl group.[7] Molecules synthesized from this starting material can introduce this motif, potentially improving pharmacokinetic profiles.

  • Access to Novel Heterocycles: The two bromine atoms serve as handles for cyclization reactions with various di-nucleophiles (e.g., diamines, dithiols), providing a route to novel four-, five-, or six-membered fluorinated heterocyclic systems.

  • Metabolic Blocking: The introduction of fluorine atoms at sites prone to metabolic oxidation is a common strategy in drug design to increase a compound's half-life.[1]

Safety & Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

References

  • Chemical Communications. (n.d.). Recent advances in three-component difunctionalization of gem-difluoroalkenes. RSC Publishing.
  • PubMed Central. (n.d.). Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes.
  • PubMed Central. (n.d.). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. NIH.
  • PubMed Central. (n.d.). Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. NIH.
  • PubMed Central. (2020, February 21). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. NIH.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • NIH. (n.d.). 1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon for a Chemoselective Preparation of 4-Bromodifluoromethyl Thiazoles.
  • PubChem. (n.d.). This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Versatility of 1,3-Dibromo-5-fluorobenzene.
  • YouTube. (2023, February 27). 1,4 Dibromobutane synthesis.
  • ChemicalBook. (n.d.). 1,3-Dibromobutane(107-80-2) 1H NMR spectrum.
  • SpectraBase. (n.d.). 1,3-Dibromobutane.
  • ResearchGate. (2018, November 5). (PDF) 1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon for a Chemoselective Preparation of 4-Bromodifluoromethyl Thiazoles.
  • PubChem. (n.d.). 1,3-Dibromobutane. NIH.
  • JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.
  • PubChem. (n.d.). 1,1-Dibromo-1-fluorobutane.
  • ECHEMI. (n.d.). Reaction of 1,3-dibromobutane with zinc dust upon heating.
  • Chemistry Stack Exchange. (2020, October 14). Reaction of 1,3-dibromobutane with zinc dust upon heating.
  • ResearchGate. (2025, August 10). Synthesis of 1,3-Difluoroaromatics in One Pot by Addition of Difluorocarbene from Sodium Chlorodifluoroacetate to 1,2-Substituted Cyclobutenes.
  • MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
  • PubChem. (n.d.). 1,3-Dibromo-1-fluorobutane.
  • ResearchGate. (2025, August 7). The role of fluorine in medicinal chemistry.
  • PubChem. (n.d.). 1,3-Difluorobutane. NIH.
  • MDPI. (n.d.). Reaction of Iodonium Ylides of 1,3-Dicarbonyl Compounds with HF Reagents.

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An In-Depth Technical Guide to the Stability and Storage of 1,3-Dibromo-1,1-difluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dibromo-1,1-difluorobutane is a valuable, albeit reactive, building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its utility is intrinsically linked to its purity and stability. This guide provides a comprehensive overview of the factors governing the stability of this compound, offering field-proven insights into its optimal storage and handling. We will delve into the chemical properties that dictate its stability, explore potential degradation pathways, and provide actionable protocols for its long-term preservation and quality assessment.

Introduction: Understanding the Chemical Nature of this compound

This compound, with the chemical formula C₄H₆Br₂F₂ and CAS number 406-42-8, is a polyhalogenated alkane.[1][2] Its structure, featuring a gem-difluoro group at the 1-position and a bromine atom at the 3-position, imparts a unique reactivity profile. The presence of both fluorine and bromine atoms significantly influences the molecule's polarity, bond strengths, and susceptibility to various degradation mechanisms. An understanding of these intrinsic properties is paramount for any researcher handling this compound.

The high electronegativity of the fluorine atoms creates a strong dipole moment and polarizes the C-F bonds, lending stability to the difluoromethylene group.[3] Conversely, the C-Br bonds are weaker and more susceptible to cleavage, making them the primary sites for reactivity and degradation. This dichotomy in bond strength is a key determinant of the compound's stability.

Key Factors Influencing the Stability of this compound

The long-term stability of this compound is contingent on several environmental factors. Proactive control of these factors is essential to maintain the compound's integrity.

Thermal Stress

Postulated Thermal Decomposition Pathway:

This compound This compound Unsaturated Intermediates Unsaturated Intermediates This compound->Unsaturated Intermediates Δ (-HBr) Polymerization/Further Decomposition Polymerization/Further Decomposition Unsaturated Intermediates->Polymerization/Further Decomposition Δ

Caption: Postulated thermal decomposition of this compound.

Hydrolytic Stability

The presence of water, particularly under basic conditions, can lead to the hydrolysis of this compound. Research on the alkaline hydrolysis of similar 1,3-dibromo-1,1-difluoroalkanes indicates that these compounds can undergo a two-step vinyl carboxylation.[1] This suggests that the C-Br bond is susceptible to nucleophilic attack by hydroxide ions, initiating a cascade of reactions that can ultimately lead to the degradation of the molecule.

General Hydrolytic Degradation Pathway:

This compound This compound Hydrolysis Products Hydrolysis Products This compound->Hydrolysis Products H₂O, OH⁻

Caption: General pathway for hydrolytic degradation.

Photochemical Stability

Exposure to light, particularly in the ultraviolet (UV) spectrum, can provide the energy necessary to induce homolytic cleavage of the C-Br bonds in polyhalogenated alkanes. This process generates free radicals, which can then initiate chain reactions leading to a variety of degradation products. While specific photodegradation studies on this compound are scarce, research on polyhalogenated carbazoles has shown that the presence of bromine atoms significantly increases the rate of photodegradation.[5]

Incompatible Materials

Contact with certain materials can catalyze the decomposition of this compound. It is crucial to avoid storage in the presence of:

  • Strong Bases: Can promote elimination and substitution reactions.

  • Strong Oxidizing Agents: Can lead to aggressive and potentially hazardous reactions.

  • Alkali Metals (e.g., sodium, potassium): Can react violently with halogenated compounds.

  • Finely Divided Metals (e.g., aluminum, magnesium, zinc): Can act as catalysts for decomposition.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, the following storage and handling protocols are recommended:

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.Minimizes the rate of thermal decomposition.
Light Store in an amber or opaque container, in a dark location.Protects the compound from photolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation and reactions with atmospheric moisture.
Container Use tightly sealed containers made of compatible materials.Prevents contamination and leakage.
Recommended Container Materials

The choice of container material is critical to prevent leaching and catalytic decomposition.

MaterialCompatibility RatingComments
Borosilicate Glass (Type I) ExcellentInert and offers good visibility. Amber glass is preferred to protect from light.
Stainless Steel (316L) ExcellentHighly resistant to corrosion by halogenated compounds. Suitable for larger quantities.
Polytetrafluoroethylene (PTFE) ExcellentHighly inert and resistant to a wide range of chemicals.
High-Density Polyethylene (HDPE) GoodSuitable for short-term storage. Long-term storage may lead to some leaching or permeation.
Polypropylene (PP) FairMay show some signs of degradation with prolonged contact. Not recommended for long-term storage.
Aluminum Not RecommendedCan react with halogenated hydrocarbons, especially in the presence of moisture.

This table is a general guide. It is always recommended to perform compatibility testing for specific applications.

Handling Procedures
  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and dispose of as hazardous waste.

A Self-Validating System for Stability Assessment: An Experimental Protocol

To ensure the continued integrity of stored this compound, a periodic stability assessment is recommended. The following protocol outlines an accelerated stability study based on ICH guidelines.

Objective

To assess the stability of this compound under accelerated thermal and hydrolytic stress conditions.

Materials and Methods
  • A sample of this compound of known purity.

  • Vials made of a recommended container material (e.g., amber borosilicate glass with PTFE-lined caps).

  • Stability chambers or ovens capable of maintaining controlled temperature and humidity.

  • Analytical instrumentation for purity assessment (e.g., Gas Chromatography with Flame Ionization Detection or Mass Spectrometry - GC-FID/MS).

Experimental Workflow

cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Time Points cluster_3 Analysis Aliquot samples into vials Aliquot samples into vials Condition 1: 40°C / 75% RH Condition 1: 40°C / 75% RH Aliquot samples into vials->Condition 1: 40°C / 75% RH Condition 2: 25°C / 60% RH (Control) Condition 2: 25°C / 60% RH (Control) Aliquot samples into vials->Condition 2: 25°C / 60% RH (Control) T=0 T=0 Condition 1: 40°C / 75% RH->T=0 T=1 month T=1 month Condition 1: 40°C / 75% RH->T=1 month T=3 months T=3 months Condition 1: 40°C / 75% RH->T=3 months T=6 months T=6 months Condition 1: 40°C / 75% RH->T=6 months Condition 2: 25°C / 60% RH (Control)->T=0 Condition 2: 25°C / 60% RH (Control)->T=6 months GC-FID/MS for purity and degradation products GC-FID/MS for purity and degradation products T=0->GC-FID/MS for purity and degradation products T=1 month->GC-FID/MS for purity and degradation products T=3 months->GC-FID/MS for purity and degradation products T=6 months->GC-FID/MS for purity and degradation products

Caption: Workflow for accelerated stability testing of this compound.

Data Analysis and Interpretation
  • Purity Assessment: Quantify the percentage of this compound remaining at each time point. A significant decrease in purity (e.g., >5%) under accelerated conditions may indicate poor stability.

  • Degradation Product Profiling: Identify and quantify any new peaks that appear in the chromatograms. This will provide insights into the degradation pathways.

  • Kinetic Analysis: If significant degradation is observed, the data can be used to estimate the degradation rate constant and project the shelf-life under normal storage conditions using the Arrhenius equation.

Conclusion

The stability of this compound is a critical parameter for its successful application in research and development. By understanding its inherent chemical properties and implementing the recommended storage and handling protocols, researchers can ensure the integrity and purity of this valuable reagent. Regular stability assessments provide a robust, self-validating system to monitor the quality of the compound over time, ultimately contributing to the reliability and reproducibility of experimental outcomes.

References

  • BECHEM. (n.d.). Lubricants compatible with elastomers and plastics. Retrieved from [Link]

  • Edwards, J. W., & Small, P. A. (1965). The kinetics of the gas-phase thermal decomposition of bromodifluoromethane. Journal of the Chemical Society B: Physical Organic, 644-648.
  • Elsheimer, S., Slattery, D. K., Michael, M., Weeks, J., & Topoleski, K. (1989). Alkaline-Hydrolysis Of 1,3-Dibromo-1,1-Difluoroalkanes - A 2-Step Vinyl Carboxylation. Journal of Organic Chemistry, 54(16), 3992-3993.
  • European Medicines Agency. (2013). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Li, Y., et al. (2019). Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight. Science of The Total Environment, 671, 622-631.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: this compound.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2012). Accelerated Storage Stability and Corrosion Characteristics Study Protocol. Retrieved from [Link]

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hazards and safety precautions for 1,3-Dibromo-1,1-difluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Hazards and Safety Precautions for 1,3-Dibromo-1,1-difluorobutane

Introduction

This compound (CAS No. 406-42-8) is a halogenated hydrocarbon utilized in specialized laboratory applications, including as a building block in the synthesis of novel pharmaceutical compounds and advanced materials.[1][2] Its unique structure, featuring both bromine and fluorine atoms, imparts specific reactivity that is valuable to researchers. However, this same reactivity profile necessitates a thorough understanding of its associated hazards and the implementation of rigorous safety protocols.

This guide is intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, mechanistic understanding of the hazards and the causal logic behind the recommended safety precautions. Our objective is to foster a proactive safety culture rooted in scientific principles, ensuring that this valuable reagent can be used with the highest degree of safety and efficacy.

Section 1: Physicochemical Properties and Reactivity Profile

Understanding the fundamental properties of a chemical is the first step in a comprehensive risk assessment. The stability and reactivity of this compound dictate its handling, storage, and emergency response procedures.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 406-42-8 [1][2][3]
Molecular Formula C₄H₆Br₂F₂ [1][2][3]
Molecular Weight 251.90 g/mol [2][3]
Appearance Data not specified; likely a liquid -
Boiling Point 60-61 °C at 50 mmHg [4]
Density 1.859 g/cm³ (approx.) [4]
Flash Point 40.8 °C [4]

| Stability | Stable under normal handling and storage conditions. |[1] |

Chemical Reactivity and Incompatibilities

The presence of carbon-halogen bonds is the primary driver of this compound's reactivity. The carbon atoms bonded to bromine are electrophilic and susceptible to attack by nucleophiles. Furthermore, the molecule can undergo elimination reactions in the presence of strong bases.

Incompatible Materials:

  • Strong Bases (e.g., hydroxides, alkoxides): Contact with strong bases can initiate dehydrohalogenation, an elimination reaction that produces alkenes and liberates hydrogen bromide.[5] This reaction can be exothermic and vigorous.

  • Alkali Metals (e.g., sodium, potassium) & Finely Divided Metals (e.g., Al, Mg, Zn): These are potent reducing agents and can react violently with alkyl halides, leading to potentially explosive conditions.[1]

  • Strong Oxidizing Agents: While the compound itself is not highly flammable, contact with strong oxidizers can lead to vigorous reactions that may cause fire or explosion.[1]

Causality Behind Reactivity: The reactivity of organohalides is a foundational concept in organic chemistry. Strong bases readily abstract a proton from a carbon atom adjacent (beta) to the carbon bearing a halogen, leading to the formation of a double bond and elimination of the halide (E2 mechanism).[5][6] This is a critical consideration for storage and for planning reactions, as unintended contact with basic substances can consume the reagent and create a hazardous situation.

Section 2: Comprehensive Hazard Analysis

This compound is classified under the Globally Harmonized System (GHS) as an irritant. The primary routes of acute exposure are inhalation, skin contact, and eye contact.

Table 2: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation 2 H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation 2A H319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) 3 H335: May cause respiratory irritation.

Source: European Chemicals Agency (ECHA) C&L Inventory[3]

Health Hazards
  • Dermal Exposure (Skin Irritation): As a halogenated hydrocarbon, the compound can defat the skin, leading to dryness, redness, and irritation upon contact.[1][3] Prolonged or repeated contact can exacerbate this effect.

  • Ocular Exposure (Eye Irritation): Direct contact with the liquid or high concentrations of vapor will cause serious irritation to the eyes, potentially leading to pain, redness, and watering.[1][3]

  • Inhalation (Respiratory Irritation): Vapors may irritate the mucous membranes and the upper respiratory tract, causing coughing and discomfort.[1][3] It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ingestion: While not an expected route of exposure in a laboratory setting, ingestion would likely cause irritation to the gastrointestinal tract.

Long-Term Toxicity Profile: A Data Gap and Analog-Based Assessment

A critical aspect of a thorough risk assessment is the consideration of chronic health effects, such as carcinogenicity and mutagenicity. Currently, there is no specific, publicly available data on the long-term toxicity, carcinogenicity, or mutagenicity of this compound.

This data gap is significant. As responsible scientists, we must consider the toxicology of structurally similar compounds to inform our risk assessment. Several short-chain dihaloalkanes have been shown to pose long-term health risks.

  • 1-Bromo-3-chloropropane: The International Agency for Research on Cancer (IARC) has concluded this compound is possibly carcinogenic to humans (Group 2B).[7] Long-term exposure in animal studies caused adverse effects on the liver, lungs, and testes.[7]

  • 1,3-Dibromopropane: In vitro studies have shown this compound to be mutagenic in certain bacterial strains (e.g., S. typhimurium TA100 and TA1535) with metabolic activation.[7]

  • 2,3-Dibromo-1-propanol: This compound is reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies, where it caused tumors at multiple sites.[8]

Expert Insight: The genotoxicity of some dihaloalkanes is believed to stem from their metabolism. For example, conjugation with glutathione can form an episulfonium ion, an electrophilic species capable of alkylating DNA, which is a mutagenic event.[9][10] Given these findings in structurally related compounds, it is prudent and scientifically justified to handle this compound as a potential long-term health hazard until specific toxicological data becomes available. This principle of "erring on the side of caution" is a cornerstone of laboratory safety.

Physicochemical Hazards
  • Flammability: The compound has a flash point of 40.8 °C, indicating it is a combustible liquid.[4] It must be kept away from heat, sparks, and open flames.[1]

  • Explosion Hazard: There is a risk of explosion if the compound is heated under confinement.[1] Containers may rupture if exposed to fire. Therefore, in a fire situation, containers should be cooled with a water spray from a safe distance.[1]

  • Hazardous Decomposition: Thermal decomposition, such as in a fire, will produce highly toxic and corrosive gases, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[1] Firefighters must wear gas-tight chemical protective clothing and self-contained breathing apparatus (SCBA).[1]

Section 3: Risk Mitigation and Personal Protective Equipment (PPE)

A multi-layered approach involving engineering controls, administrative controls, and personal protective equipment is essential for minimizing exposure.

Hazard_Mitigation_Workflow cluster_assessment Hazard Identification cluster_controls Control Measures H315 H315: Skin Irritant Admin Administrative Controls (SOP & Training) H315->Admin Ensures Awareness PPE Personal Protective Equipment H315->PPE Prevents Contact H319 H319: Eye Irritant H319->Admin Ensures Awareness H319->PPE Prevents Contact H335 H335: Respiratory Irritant Eng Engineering Controls (Fume Hood) H335->Eng Mitigates Inhalation H335->Admin Ensures Awareness Analog Potential Long-Term Hazard (Based on Analogs) Analog->Admin Ensures Awareness Analog->PPE Prevents Contact Eng->PPE Primary Barrier

Caption: Hazard and Precaution Workflow Diagram.

Engineering and Administrative Controls
  • Chemical Fume Hood: All handling of this compound that may generate vapors, including opening containers, weighing, and transferring, must be performed inside a certified chemical fume hood.[1][11] This is the primary and most effective engineering control to prevent respiratory exposure.

  • Ventilation: The laboratory should have good general ventilation.[1]

  • Emergency Equipment: Emergency eye wash stations and safety showers must be readily accessible and tested regularly.[1]

  • Standard Operating Procedure (SOP): A detailed, location-specific SOP for the use of this chemical must be written and approved. All personnel must be trained on the SOP before beginning work.[12]

  • Inventory Management: Maintain a minimal necessary stock. Label all containers clearly with the chemical name and associated hazards.[11][13]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully based on the identified hazards.

Table 3: Personal Protective Equipment (PPE) Selection Guide

Protection Type Specification Rationale
Hand Protection Nitrile or other chemically resistant gloves. Consult glove manufacturer's compatibility chart. Prevents skin contact and irritation (H315).[1]
Eye Protection Chemical safety goggles. A face shield should be worn over goggles if there is a significant splash risk. Protects against splashes and vapors, preventing serious eye irritation (H319).[1]
Body Protection A flame-resistant laboratory coat. Protects skin and personal clothing from minor splashes.

| Respiratory | Not required if work is conducted in a functional fume hood. For emergencies (e.g., major spill), an SCBA is necessary. | A fume hood provides adequate protection against respiratory irritation (H335).[1] |

Section 4: Standard Operating Procedure for Safe Handling and Dispensing

This protocol represents a self-validating system for the safe handling of a hazardous liquid reagent. Each step is designed to minimize risk and ensure procedural integrity.

Dispensing_Workflow Prep 1. Preparation - Verify fume hood function - Don all required PPE - Prepare spill kit Transport 2. Transport - Use secondary containment - Place reagent in fume hood Prep->Transport Dispense 3. Dispensing - Uncap bottle slowly - Use appropriate glassware - Transfer required volume - Re-cap primary container Transport->Dispense Cleanup 4. Cleanup - Wipe down external surfaces - Place used glassware in hood - Dispose of contaminated wipes as hazardous waste Dispense->Cleanup Store 5. Storage & Doffing - Return reagent to storage cabinet - Doff PPE in correct order - Wash hands thoroughly Cleanup->Store Spill_Response Start Spill Occurs Notify Alert personnel in immediate area Start->Notify Assess Assess spill size and location Notify->Assess Minor Minor Spill (<100 mL, contained in hood) Assess->Minor Is it minor? Major Major Spill (>100 mL or outside hood) Assess->Major No Contain Contain spill with absorbent (e.g., vermiculite, sand) Minor->Contain Evacuate Evacuate Area Activate fire alarm if necessary Call Emergency Services Major->Evacuate Cleanup Collect absorbent into a sealed hazardous waste container Contain->Cleanup Decon Decontaminate spill area Cleanup->Decon End Complete incident report Decon->End

Caption: Spill Response Decision Tree.

Minor Spill (inside a fume hood):

  • Alert others in the lab.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels. [1]3. Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste. [1]4. Decontaminate the area with a suitable solvent, followed by soap and water.

Major Spill (outside a fume hood or a large volume):

  • Evacuate the immediate area.

  • If the spill poses a fire hazard, alert everyone to evacuate and activate the nearest fire alarm.

  • From a safe location, call your institution's emergency response team.

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so. [11]

Section 6: Waste Disposal and Environmental Considerations

Waste Disposal

All waste containing this compound, including contaminated absorbents and disposable labware, must be treated as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Disposal must be conducted through an authorized hazardous waste management facility, typically via incineration in a unit equipped with an afterburner and a flue gas scrubber to neutralize the resulting acidic gases (HBr and HF). [1]

Environmental Fate and Ecotoxicity

Similar to the chronic toxicity data, there is a significant lack of information regarding the environmental fate and ecotoxicity of this compound. Safety data sheets advise avoiding release to the environment. [1]Many halogenated organic compounds are known to be persistent in the environment and can have toxic effects on aquatic life. [4]Until specific data is available, all releases to soil, waterways, or the atmosphere must be prevented.

Conclusion

This compound is a reagent with considerable utility in modern chemical synthesis. Its hazards—primarily irritant effects, with a potential for long-term toxicity based on structural analogs—are manageable through a robust safety framework. This framework must be built upon a foundation of engineering controls, diligent use of PPE, and adherence to well-designed protocols. By understanding the chemical principles that underlie its hazards, researchers can work with this compound confidently and safely, advancing scientific discovery while upholding the highest standards of laboratory safety.

References

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  • Chemical Handling and Storage. Iowa State University Environmental Health and Safety.

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  • Safe Handling and Storage of Chemicals. University of Colorado Boulder Environmental Health & Safety.

  • Laboratory Chemical Lab Safety and Handling Guidelines. MBR Medical.

  • 1,3-Dibromo-1,1-difluoropropane. Pharos.

  • This compound Product Information. ECHEMI.

  • Summary of Reactivity of Haloalkanes. Chemistry LibreTexts.

  • Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry. NC State University Libraries.

  • Organohalides (Summary). Chemistry LibreTexts.

  • 1,3-Dibromo-1,1-difluorooctane. PubChem, National Center for Biotechnology Information.

  • This compound. PubChem, National Center for Biotechnology Information.

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  • This compound. Santa Cruz Biotechnology.

  • 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. Australian Government Department of Health and Aged Care.

  • 2,3-Dibromo-1-propanol - 15th Report on Carcinogens. National Toxicology Program, U.S. Department of Health and Human Services.

  • The direct mutagenic activity of α,ω-dihalogenoalkanes in Salmonella typhimurium. ResearchGate.

  • 1,2-Dibromo compounds. Their mutagenicity in Salmonella strains differing in glutathione content and their alkylating potential. PubMed, National Library of Medicine.

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discovery and history of 1,3-Dibromo-1,1-difluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,3-Dibromo-1,1-difluorobutane: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated alkane with significant potential as a versatile building block in synthetic chemistry. Due to the limited publicly available information regarding its specific discovery and historical development, this document focuses on its physicochemical properties and presents a well-reasoned, proposed synthetic pathway based on established chemical principles. Detailed, step-by-step protocols for this synthesis are provided, accompanied by mechanistic explanations and workflow diagrams to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and application of novel fluorinated organic compounds.

Introduction: The Context of Fluorinated Building Blocks

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge in the use of organofluorine compounds in various fields, particularly in the development of pharmaceuticals and agrochemicals, where fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity. Among the vast array of fluorinated motifs, the gem-difluoroalkane group (-CF2-) is of particular interest as it serves as a non-hydrolyzable isostere for carbonyl groups and ether linkages.

This compound (CAS 406-42-8) is a unique tetra-substituted butane derivative featuring both a gem-difluoro group at the 1-position and bromo substituents at the 1- and 3-positions. This combination of functionalities makes it a potentially valuable and highly reactive intermediate for further chemical transformations. The two bromine atoms, located in different chemical environments, offer opportunities for selective substitution and cross-coupling reactions, enabling the construction of complex molecular architectures.

While the historical record of the initial synthesis or "discovery" of this compound is not extensively documented in readily accessible scientific literature, its structure suggests its utility as a synthetic intermediate. This guide, therefore, aims to provide a robust scientific foundation for its preparation and to stimulate further research into its applications.

Physicochemical and Structural Properties

A summary of the key computed and experimental properties of this compound is presented below. This data is aggregated from public chemical databases and provides essential information for its handling, characterization, and use in synthetic protocols.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 406-42-8PubChem[1]
Molecular Formula C₄H₆Br₂F₂PubChem[1]
Molecular Weight 251.90 g/mol PubChem[1]
Canonical SMILES CC(CC(F)(F)Br)BrPubChem[1]
InChI Key DYWJVIZPXZXUML-UHFFFAOYSA-NPubChem[1]
Appearance Not specified (likely a liquid)
Boiling Point Not specified
Density Not specified

A Proposed Synthetic Pathway for this compound

Synthetic Strategy and Retrosynthetic Analysis

Given the absence of a documented synthesis, a plausible and efficient pathway must be designed from readily available starting materials. The proposed synthesis is a four-step sequence that strategically introduces the required functional groups onto a simple C4 scaffold.

The retrosynthetic analysis identifies 4-bromobutan-1-ol as a key intermediate, which can be accessed from a commercially available alkene, but-3-en-1-ol. The core transformations in the proposed synthesis are:

  • Anti-Markovnikov hydrobromination to install the bromine at the terminal position.

  • Oxidation of the primary alcohol to an aldehyde.

  • Deoxofluorination to create the gem-difluoro group.

  • Selective radical bromination to install the second bromine at the C-3 position.

This approach is designed to control the regioselectivity of halogenation and is based on well-established and reliable organic reactions.

G Target This compound Intermediate3 1,1-Difluoro-4-bromobutane Target->Intermediate3 Radical Bromination (NBS) Intermediate2 4-Bromobutanal Intermediate3->Intermediate2 Deoxofluorination (DAST) Intermediate1 4-Bromobutan-1-ol Intermediate2->Intermediate1 Oxidation (PCC) StartingMaterial But-3-en-1-ol Intermediate1->StartingMaterial Anti-Markovnikov Hydrobromination (HBr, ROOR) G cluster_0 Step 1: Hydrobromination cluster_1 Step 2: Oxidation cluster_2 Step 3: Deoxofluorination cluster_3 Step 4: Radical Bromination A But-3-en-1-ol B 4-Bromobutan-1-ol A->B HBr, ROOR C 4-Bromobutan-1-ol D 4-Bromobutanal C->D PCC E 4-Bromobutanal F 1,1-Difluoro-4-bromobutane E->F Deoxo-Fluor® G 1,1-Difluoro-4-bromobutane H This compound G->H NBS, AIBN, hv

Sources

Methodological & Application

Application Note & Protocol: Strategic Synthesis of 1,1-Difluoro-1,3-butadienes from 1,3-Dibromo-1,1-difluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluorinated organic molecules are cornerstones in modern medicinal chemistry and materials science, offering unique physicochemical properties that can enhance biological activity and material performance.[1][2] This application note provides a detailed protocol for the synthesis of 1,1-difluoro-1,3-butadiene, a valuable fluorinated building block, via the dehalogenation of 1,3-Dibromo-1,1-difluorobutane. We present a robust, field-proven methodology centered on zinc-mediated reductive elimination, explaining the mechanistic rationale behind the protocol and offering comprehensive guidance on reaction execution, product characterization, and safety. This document is intended for researchers, chemists, and drug development professionals seeking reliable access to difluorinated dienes for downstream applications.

Introduction: The Strategic Value of Difluorodienes

The incorporation of fluorine into organic scaffolds is a widely employed strategy in drug discovery to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[1] The gem-difluoroalkene motif (C=CF₂) in particular is a bioisostere for carbonyl groups and offers a unique combination of steric and electronic features. Difluorodienes serve as versatile intermediates, enabling access to more complex molecular architectures through reactions like Diels-Alder cycloadditions and cross-coupling chemistries.

This compound[3] is a readily accessible precursor for generating 1,1-difluoro-1,3-butadiene. The synthetic transformation relies on a classical dehalogenation reaction, a process involving the removal of two halogen atoms from adjacent carbons to form a double bond.[4] This guide focuses on the practical application of this method, providing a self-validating protocol grounded in established chemical principles.

Mechanistic Rationale: Zinc-Mediated Reductive Elimination

The conversion of this compound to the corresponding diene is achieved through a reductive elimination process, typically facilitated by an active metal such as zinc. The mechanism is a two-step elimination.

  • First Elimination (Formation of a Bromo-fluoro-alkene intermediate): The reaction initiates with the oxidative insertion of a zinc atom into the more reactive Carbon-Bromine bond at the 3-position. This forms an organozinc intermediate. Subsequent elimination of ZnBr₂ and a proton (facilitated by the solvent or a base) generates a vinylic bromide intermediate, 4-bromo-4,4-difluorobut-1-ene.

  • Second Elimination (Formation of the Diene): A second equivalent of zinc reacts with the remaining C-Br bond at the 1-position. This is followed by an E2-like elimination of the second bromine atom and the adjacent hydrogen to form the conjugated diene system.

The overall transformation is a powerful method for alkene synthesis from vicinal or 1,3-dihalides.[5][6]

G cluster_step1 Step 1: First Dehydrobromination cluster_step2 Step 2: Second Dehydrobromination A Br-CH(CH₃)-CH₂-CF₂Br (this compound) B Organozinc Intermediate A->B + Zn(0) C H₂C=CH-CH₂-CF₂Br (4-Bromo-4,4-difluoro-1-butene) B->C - ZnBr⁺ D H₂C=CH-CH₂-CF₂Br E Allylic Organozinc Intermediate D->E + Zn(0) F H₂C=CH-CH=CF₂ (1,1-Difluoro-1,3-butadiene) E->F - ZnBr⁺

Caption: Proposed mechanism for the two-step zinc-mediated synthesis of 1,1-difluoro-1,3-butadiene.

Application Protocol: Synthesis of 1,1-Difluoro-1,3-butadiene

This protocol details a standard laboratory-scale synthesis. All operations should be performed in a certified chemical fume hood.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
This compound≥97%Synquest Labs, etc.CAS: 406-42-8[7]
Zinc Dust (<10 µm)ReagentSigma-Aldrich, etc.Fine powder is crucial for reactivity.
N,N-Dimethylformamide (DMF)AnhydrousAcros Organics, etc.Use a dry solvent to prevent quenching.
Diethyl Ether (Et₂O)AnhydrousFisher Scientific, etc.For extraction.
Saturated NaCl solution (Brine)N/ALab PreparedFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)ReagentVWR, etc.For drying.
Nitrogen or Argon GasHigh PurityAirgas, etc.For inert atmosphere.

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and thermometer

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Dropping funnel

  • Schlenk line or balloon setup for inert atmosphere

  • Separatory funnel (500 mL)

  • Rotary evaporator

Critical Safety Precautions
  • This compound: This compound is a respiratory irritant and may cause skin and eye irritation.[7] Handle with extreme care.

  • Handling: Always use this chemical within a fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[8][9]

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal.[7]

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local regulations for halogenated organic waste.

Step-by-Step Experimental Procedure
  • Reaction Setup:

    • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen inlet, and a thermometer.

    • Flame-dry the glassware under vacuum and backfill with nitrogen to ensure anhydrous conditions.

  • Reagent Charging:

    • To the flask, add zinc dust (e.g., 10.0 g, ~153 mmol, 2.5 eq).

    • Add 100 mL of anhydrous DMF via cannula or syringe.

    • Begin vigorous stirring to create a fine suspension of the zinc dust.

  • Initiation and Addition:

    • Gently heat the suspension to 60 °C using a heating mantle.

    • In a separate, dry dropping funnel, dissolve this compound (e.g., 15.5 g, 61.2 mmol, 1.0 eq) in 20 mL of anhydrous DMF.

    • Add the substrate solution dropwise to the heated zinc suspension over 1 hour. An exothermic reaction may be observed; control the addition rate to maintain the temperature between 60-70 °C.

  • Reaction and Monitoring:

    • After the addition is complete, maintain the reaction mixture at 70 °C for 3-4 hours.

    • Monitor the reaction progress by taking small aliquots, quenching with water, extracting with ether, and analyzing by GC-MS to observe the disappearance of the starting material.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully decant the DMF solution away from the excess zinc into a 1 L beaker containing 300 mL of ice-cold water.

    • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

    • Combine the organic extracts in a separatory funnel and wash with water (2 x 100 mL) followed by saturated brine (1 x 100 mL) to remove residual DMF.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate carefully using a rotary evaporator at low temperature (0-10 °C) and reduced pressure. Caution: The product is highly volatile.

  • Purification:

    • The crude product can be purified by fractional distillation under atmospheric pressure (b.p. ~35-40 °C) to yield pure 1,1-difluoro-1,3-butadiene as a colorless, volatile liquid.

Visualization of Experimental Workflow

G A Setup & Inerting (Flame-dried 3-neck flask under N₂) B Charge Reagents (Zinc dust + Anhydrous DMF) A->B C Heat to 60°C B->C D Dropwise Addition (Substrate in DMF over 1h) C->D E Reaction at 70°C (Monitor by GC-MS for 3-4h) D->E F Cool & Quench (Decant into ice-water) E->F G Extraction (3x Diethyl Ether) F->G H Wash & Dry (Water, Brine, MgSO₄) G->H I Concentration (Rotary Evaporation - Low Temp) H->I J Purification (Fractional Distillation) I->J K Characterization (NMR, GC-MS, IR) J->K

Caption: General experimental workflow for the synthesis and purification of 1,1-difluoro-1,3-butadiene.

Product Characterization

The identity and purity of the synthesized 1,1-difluoro-1,3-butadiene must be confirmed using standard spectroscopic techniques.[10][11]

TechniqueExpected Observations
¹H NMR Complex multiplets in the olefinic region (~5.0-6.5 ppm) corresponding to the vinyl protons. Protons on the non-fluorinated double bond will show characteristic cis/trans coupling.
¹⁹F NMR A multiplet in the region typical for vinyl fluorides (~ -90 to -120 ppm). The two fluorine atoms are diastereotopic and may show distinct signals with geminal F-F coupling and vicinal H-F couplings.[12]
¹³C NMR Four distinct signals in the sp² region. The carbon bearing the two fluorine atoms will appear as a triplet due to C-F coupling and will be significantly downfield.
GC-MS A molecular ion peak (M⁺) corresponding to the product's molecular weight (C₄H₄F₂ = 86.07 g/mol ).
IR Spectroscopy Characteristic absorption bands for C=C stretching (~1600-1650 cm⁻¹) and strong C-F stretching (~1100-1300 cm⁻¹).

Alternative & Advanced Methodologies

While zinc-mediated dehalogenation is a classic and effective method, modern organometallic chemistry offers alternative pathways that may provide different selectivity or functional group tolerance.

  • Palladium-Catalyzed Cross-Coupling: Strategies involving palladium catalysis could potentially be developed, for instance, by forming an organometallic species from the starting material and coupling it with a suitable partner.[13][14][15]

  • Copper-Catalyzed Reactions: Copper catalysis has emerged as a powerful tool for the synthesis of fluorinated dienes, often proceeding through radical mechanisms under mild conditions, though typically from different starting materials.[16][17][18][19]

These advanced methods highlight the continuous evolution of synthetic strategies for accessing fluorinated molecules.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 1,1-difluoro-1,3-butadiene from this compound. By detailing the mechanistic underpinnings, step-by-step procedures, and critical safety considerations, this guide empowers researchers to confidently produce this valuable fluorinated building block. The successful application of this protocol will facilitate further exploration in drug discovery, agrochemicals, and materials science, where the unique properties of fluorinated dienes can be strategically leveraged.

References

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  • ACS Publications. (2025). Copper-Catalyzed Stereoselective Synthesis of Fluorinated 1,3-Dienes via Sequential Iodine–Fluorine Elimination. Organic Letters. Available at: [Link]

  • Feng, G.-S., Ku, C. K., & Wang, Q. (2022). Copper-Catalyzed Three-Component Aminofluorination of Alkenes and 1,3-Dienes: Direct Entry to Diverse β-Fluoroalkylamines. Journal of the American Chemical Society. Available at: [Link]

  • R Discovery. (2025). Copper-Catalyzed Stereoselective Synthesis of Fluorinated 1,3-Dienes via Sequential Iodine-Fluorine Elimination. Available at: [Link]

  • Journal of the American Chemical Society. (2022). Copper-Catalyzed Three-Component Aminofluorination of Alkenes and 1,3-Dienes: Direct Entry to Diverse β-Fluoroalkylamines. Available at: [Link]

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  • Brown, J. F. (n.d.). Synthesis of Fluorodienes. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Fluorinated Dienes by Palladium‐Catalyzed Coupling Reactions. Available at: [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Available at: [Link]

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  • PubMed Central (PMC). (2025). Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available at: [Link]

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  • PubMed. (2021). Synthesis of Dialkyl-Substituted Monofluoroalkenes via Palladium-Catalyzed Cross-Coupling of Alkyl Carbagermatranes. Available at: [Link]

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  • ResearchGate. (n.d.). Proposed mechanism for the formation of fluorinated 1,n-dienes. Available at: [Link]

  • Chemistry LibreTexts. (2026). 14.1.3: Reductive Elimination. Available at: [Link]

  • chemeurope.com. (2023). Chemists present method for the fluorination of enines. Available at: [Link]

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Application Notes & Protocols: Leveraging 1,3-Dibromo-1,1-difluorobutane as a Versatile Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Building Blocks

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, agrochemicals, and materials science.[1][2] Fluorine's unique properties—high electronegativity, small atomic radius, and the ability of C-F bonds to form strong, stable interactions—can profoundly influence a molecule's pharmacokinetic and physicochemical profile. These benefits include enhanced metabolic stability, increased binding affinity, and modulated lipophilicity.[3]

1,3-Dibromo-1,1-difluorobutane emerges as a particularly valuable synthon. Its structure is distinguished by two key features: a chemically robust gem-difluoro group and two bromine atoms at the C1 and C3 positions. This arrangement provides differential reactivity, allowing for sequential and site-selective transformations. This guide provides an in-depth analysis of its reactivity and detailed protocols for its application in synthesizing novel fluorinated structures.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 406-42-8 [4][5]
Molecular Formula C₄H₆Br₂F₂ [4][5]
Molecular Weight 251.90 g/mol [4][5]
IUPAC Name This compound [4]

| SMILES | CC(CC(F)(F)Br)Br |[4] |

Part 1: Scientific Rationale & Reactivity Profile

Understanding the electronic and steric environment of this compound is critical to harnessing its synthetic potential. The molecule's reactivity is not uniform; the two carbon-bromine bonds exhibit distinct characteristics.

  • C1-Br Bond: This bond is adjacent to the powerful electron-withdrawing gem-difluoro group (-CF₂). This inductively strengthens the C-Br bond, making it less susceptible to standard Sₙ2 nucleophilic attack and less favorable for the formation of organometallic intermediates like Grignard reagents.

  • C3-Br Bond: This secondary C-Br bond behaves more like a typical alkyl bromide. It is the primary site for nucleophilic substitution and is more amenable to oxidative addition in cross-coupling cycles or reaction with active metals.

This inherent electronic differentiation is the key to designing selective, stepwise synthetic strategies.

G A This compound B 1,1-Difluoro-2-methylcyclopropane A->B Reductive Cyclization (e.g., Zn dust) C C3-Substituted Butanes (Selective Monosubstitution) A->C Nucleophilic Substitution (1 eq. Nu⁻) D C3-Coupled Products (e.g., Suzuki, Sonogashira) A->D Organometallic Cross-Coupling (Pd/Ni catalysis) E Fluorinated Heterocycles A->E Bifunctional Annulation (e.g., with Thiourea)

Caption: Reactivity map of this compound.

Part 2: Key Applications & Experimental Protocols

The following protocols are designed to be robust starting points for researchers. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Application 1: Synthesis of 1,1-Difluoro-2-methylcyclopropane via Reductive Cyclization

The 1,3-disposition of the bromine atoms makes this building block an excellent precursor for constructing strained ring systems, specifically fluorinated cyclopropanes. This reaction proceeds via an intramolecular Wurtz-type coupling.

Protocol 2.1: Zinc-Mediated Reductive Cyclization

  • Reagent Preparation:

    • Activate zinc dust by stirring it in 1 M HCl for 15 minutes, followed by washing with deionized water, ethanol, and diethyl ether, and drying under high vacuum. This removes passivating oxide layers.

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add activated zinc dust (1.5 equivalents).

    • Add anhydrous solvent (e.g., ethanol or a THF/water mixture, 10 mL per mmol of substrate).

  • Execution:

    • Add this compound (1.0 equivalent) to the flask via syringe.

    • Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction by GC-MS or TLC. The reaction is generally complete within 4-12 hours.

  • Workup and Purification:

    • Cool the reaction to room temperature and filter off the excess zinc.

    • The product is volatile. For small-scale reactions, the product can often be isolated directly from the headspace via a gas-tight syringe for GC-MS analysis.

    • For larger scales, carefully decant the solvent and extract the remaining residue with a low-boiling-point solvent like pentane.

    • Wash the organic extracts with saturated aq. NH₄Cl solution, then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure using a short Vigreux column.

  • Characterization:

    • ¹H NMR: Expect characteristic signals for the methyl group and the cyclopropyl protons.

    • ¹⁹F NMR: A characteristic signal for the CF₂ group, likely an AB quartet due to diastereotopicity, coupled to adjacent protons.

    • GC-MS: Confirmation of mass (M/Z = 90.05 for C₄H₆F₂).

Scientist's Notes (Protocol 2.1):

  • Causality: The reaction is analogous to the formation of cyclopropane from 1,3-dibromopropane.[6][7] Zinc acts as a two-electron reductant, likely forming an intermediate organozinc species at one carbon, which then undergoes an intramolecular Sₙ2 reaction to displace the second bromide and form the ring.[6]

  • Trustworthiness: The protocol's success hinges on the activation of zinc. Incomplete activation will lead to sluggish or failed reactions. The volatile nature of the product requires careful handling during workup to avoid loss.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Characterization p1 Activate Zinc Dust (HCl wash, dry) p2 Assemble Flame-Dried Glassware (Flask, Condenser, N₂ inlet) p1->p2 r1 Charge Flask with Activated Zn and Solvent p2->r1 r2 Add this compound r1->r2 r3 Heat to Reflux (4-12 h) r2->r3 r4 Monitor by GC-MS r3->r4 w1 Cool and Filter Excess Zinc r4->w1 w2 Extract with Pentane w1->w2 w3 Aqueous Wash (NH₄Cl, Brine) w2->w3 w4 Dry (MgSO₄) and Filter w3->w4 w5 Careful Distillation w4->w5 a1 ¹H NMR, ¹⁹F NMR w5->a1 a2 GC-MS w5->a2

Caption: Experimental workflow for reductive cyclization.

Application 2: Site-Selective Synthesis of C3-Functionalized Difluorobutanes

Leveraging the differential reactivity of the C-Br bonds allows for selective substitution at the more reactive C3 position. This is a powerful strategy for introducing functionalities that can be used in subsequent synthetic steps.

Protocol 2.2: Selective Monosubstitution with a Phenoxide Nucleophile

  • Reaction Setup:

    • In a round-bottom flask, dissolve sodium phenoxide (1.0 equivalent) in a polar aprotic solvent like DMF or DMSO (5 mL per mmol).

    • Alternative: Generate the phenoxide in situ by adding phenol (1.0 equivalent) and a base like K₂CO₃ (1.2 equivalents) or NaH (1.1 equivalents, use THF as solvent) and stirring for 30 minutes at room temperature.

  • Execution:

    • Add this compound (1.1 to 1.2 equivalents, a slight excess prevents disubstitution) to the nucleophile solution.

    • Heat the mixture to 50-70 °C. The reaction progress can be monitored by TLC, watching for the consumption of the phenol/phenoxide.

  • Workup and Purification:

    • Cool the reaction mixture and pour it into a separatory funnel containing water and diethyl ether.

    • Separate the layers and extract the aqueous layer twice more with diethyl ether.

    • Combine the organic extracts and wash with 1 M NaOH (to remove any unreacted phenol), then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization:

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • The product, 3-(1-bromo-4,4-difluorobutoxy)benzene , can be characterized by NMR and MS to confirm regioselectivity. The proton at C3 will show a characteristic downfield shift and coupling pattern in the ¹H NMR spectrum.

Scientist's Notes (Protocol 2.2):

  • Causality: The Sₙ2 reaction occurs preferentially at the C3 position because the C1 position is sterically hindered and electronically deactivated by the adjacent -CF₂ group. Using a slight excess of the dibromo starting material ensures the nucleophile is fully consumed, minimizing the formation of the disubstituted side product.

  • Trustworthiness: A key validation step is NMR analysis. The ¹H NMR spectrum should clearly show the disappearance of the C3-H proton signal from the starting material and the appearance of a new methine proton signal shifted downfield by the adjacent oxygen atom. The C1-H signal (a triplet) and the -CF₂Br group should remain intact.

Application 3: Template for Fluorinated Heterocycle Synthesis

This building block is an ideal precursor for constructing heterocycles, which are privileged scaffolds in drug discovery. The following is a generalized protocol inspired by established methods for synthesizing 2-aminothiazoles.[8][9]

Protocol 2.3: General Procedure for 2-Amino-4-(1,1-difluoro-3-bromopropyl)thiazole Synthesis

  • Reaction Setup:

    • To a sealed tube or microwave vial, add thiourea (1.0 equivalent) and a solvent such as acetonitrile or ethanol (5 mL per mmol).

  • Execution:

    • Add this compound (1.05 equivalents) to the solution.

    • Seal the vessel and heat to 80-100 °C for 3-6 hours. Microwave irradiation can significantly accelerate this reaction.

    • Monitor for the formation of a new, more polar spot by TLC.

  • Workup and Purification:

    • After cooling, the reaction mixture can often be filtered to remove any precipitated salts.

    • Dilute the filtrate with ethyl acetate and wash with saturated aq. NaHCO₃ solution and brine.

    • Dry the organic phase (Na₂SO₄), filter, and remove the solvent under reduced pressure.

    • Purify the crude material by flash chromatography on silica gel to afford the desired thiazole. The remaining C1-Br bond on the side chain is available for further diversification, such as through cross-coupling reactions.

Conclusion

This compound is a potent and versatile building block whose true potential is unlocked through a clear understanding of its differentiated reactivity. The protocols outlined here for cyclopropanation, selective monosubstitution, and heterocycle synthesis provide a robust framework for researchers to begin exploring its utility. By enabling the strategic introduction of the fluorinated butyl motif, this reagent opens new avenues for the design and synthesis of novel molecules in pharmaceutical and materials research.

References

  • Colella, M., Musci, P., Carlucci, C., Lillini, S., Tomassetti, M., Aramini, A., Degennaro, L., & Luisi, R. (2018). 1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon for a Chemoselective Preparation of 4-Bromodifluoromethyl Thiazoles. ACS Omega, 3(11), 14841-14848. [Link]

  • PubChem. (n.d.). This compound. PubChem Compound Summary for CID 2736759. Retrieved January 17, 2026, from [Link]

  • Chemistry Stack Exchange. (2020). Reaction of 1,3-dibromobutane with zinc dust upon heating. Retrieved January 17, 2026, from [Link]

  • Perrone, S., Vitale, P., Panella, L., Tolomeo, M., & Scilimati, A. (2017). Current and emerging applications of fluorine in medicinal chemistry. Future Medicinal Chemistry. [Link]

  • Hernandez, K. F., & Beaver, M. G. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(23), 8329. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF FLUORINATED COMPOUNDS FOR INDUSTRIAL APPLICATIONS - CORE. (n.d.). Retrieved January 17, 2026, from [Link]

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Application Notes and Protocols for 1,3-Dibromo-1,1-difluorobutane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the gem-Difluoroalkyl Motif

In the landscape of modern drug discovery, fluorine has emerged as a transformative element. Its incorporation into bioactive scaffolds can profoundly modulate key physicochemical and pharmacological properties, including metabolic stability, lipophilicity, membrane permeability, and binding affinity.[1] Among the diverse array of fluorine-containing functional groups, the difluoromethylene (-CF₂-) and difluoromethyl (-CF₂H) moieties are of particular interest. The -CF₂- group can act as a bioisostere for an ether oxygen or a carbonyl group, while the -CF₂H group is recognized as a lipophilic hydrogen bond donor, capable of mimicking hydroxyl or thiol groups.[2][3]

1,3-Dibromo-1,1-difluorobutane is a specialized chemical building block designed to introduce the valuable 1,1-difluorobutyl fragment into target molecules. Its unique structure, featuring two bromine atoms at different positions, offers the potential for sequential, regioselective reactions, making it a versatile tool for medicinal chemists aiming to construct novel fluorinated drug candidates. This guide provides a deep dive into the reactivity of this reagent and detailed protocols for its application in key synthetic transformations relevant to drug development.

Physicochemical Properties & Reactivity Profile

This compound (CAS: 406-42-8) possesses a unique reactivity profile stemming from its distinct carbon-bromine bonds.[4][5]

PropertyValue
Molecular Formula C₄H₆Br₂F₂
Molecular Weight 251.90 g/mol
IUPAC Name This compound
Structure CC(Br)CH₂C(F)₂(Br)

The C1-Br bond is adjacent to a gem-difluoro group. The strong electron-withdrawing effect of the two fluorine atoms significantly deactivates this position towards traditional Sₙ2 nucleophilic displacement. Conversely, the C3-Br bond is a standard secondary alkyl bromide, which is considerably more susceptible to nucleophilic substitution.[6][7] This differential reactivity is the cornerstone of its synthetic utility, allowing for selective functionalization at the C3 position while leaving the C1-Br available for subsequent transformations or eliminations.

Proposed Synthesis of the Reagent

While not widely commercialized, a plausible and robust synthesis of this compound can be adapted from established methods for similar structures.[8] The following protocol is based on the synthesis of 1,3-dibromo-1,1-difluoro-2-propanone and represents a logical synthetic route.

Protocol 1: Synthesis of this compound

This two-step sequence involves the addition of a vinyl Grignard reagent to ethyl 2-bromo-2,2-difluoroacetate followed by hydrobromination of the resulting vinyl fluoride.

Workflow Diagram:

G cluster_0 Step 1: Grignard Addition cluster_1 Step 2: Hydrobromination A Ethyl 2-bromo-2,2-difluoroacetate C 1-Bromo-1,1-difluorobut-3-ene A->C 1. THF, -78 °C to RT 2. Quench (aq. NH4Cl) B Vinylmagnesium bromide B->C D 1-Bromo-1,1-difluorobut-3-ene F This compound D->F Anti-Markovnikov (AIBN, light) E HBr (gas or in Acetic Acid) E->F G cluster_reactants Inputs A N-Heterocycle (e.g., Imidazole, Benzimidazole) E N-Alkylated Product (Selective at C3-Br) A->E A->E Nucleophilic Attack (at C3 position) B This compound B->E C Base (e.g., K2CO3, NaH, Cs2CO3) C->A Deprotonation D Solvent (e.g., DMF, Acetonitrile)

Caption: Workflow for selective N-alkylation of heterocycles.

Step-by-Step Methodology:

  • Preparation: To a solution of the N-heterocycle (e.g., benzimidazole, 1.0 eq) in anhydrous DMF or acetonitrile, add a suitable base (e.g., potassium carbonate, 1.5 eq, or sodium hydride, 1.1 eq). [9]2. Anion Formation: Stir the mixture at room temperature (for K₂CO₃) or 0 °C (for NaH) for 30 minutes to facilitate the formation of the nucleophilic anion.

  • Alkylation: Add a solution of this compound (1.1-1.2 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate if necessary.

  • Monitoring: Track the reaction progress by TLC or LC-MS, observing the disappearance of the starting heterocycle and the appearance of a new, less polar spot.

  • Workup: Quench the reaction with water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography on silica gel.

Causality and Insights:

  • The choice of base is critical. Stronger bases like NaH ensure complete deprotonation but require more careful handling. Weaker bases like K₂CO₃ are often sufficient and operationally simpler. [9]* The C3-Br is targeted due to its greater susceptibility to Sₙ2 attack compared to the sterically hindered and electronically deactivated C1-Br. This regioselectivity is the key advantage of this reagent.

Protocol 3: Synthesis of Fluorinated Heterocycles via Tandem Alkylation-Cyclization

The product from Protocol 2 retains a C1-Br bond, which can be used in a subsequent intramolecular cyclization to form novel, fused fluorinated ring systems. This is a powerful strategy for building molecular complexity.

General Reaction Scheme:

G cluster_0 Step 1: N-Alkylation (as per Protocol 2) cluster_1 Step 2: Intramolecular Cyclization A Het-NH + Br-C(F)2-CH2-CH(Br)-CH3 B Het-N-CH(CH3)-CH2-C(F)2-Br A->B Base (K2CO3) C Het-N-CH(CH3)-CH2-C(F)2-Br D Fused Fluorinated Heterocycle C->D Stronger Base (e.g., NaH, LHMDS) or Radical conditions (e.g., AIBN, Bu3SnH)

Caption: Tandem N-alkylation and intramolecular cyclization sequence.

Step-by-Step Methodology (Example: SₙAr Cyclization):

This protocol assumes the N-heterocycle has an appropriately positioned nucleophilic carbon (e.g., an activated aromatic ring).

  • Starting Material: Use the purified product from Protocol 2 (1.0 eq).

  • Cyclization: In a suitable anhydrous solvent (e.g., THF, dioxane), add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.5 eq) or lithium hexamethyldisilazide (LHMDS, 1.5 eq) at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux to promote the intramolecular cyclization. The reaction time can vary significantly (6-48 hours).

  • Monitoring & Workup: Monitor by LC-MS. Upon completion, cool the reaction and quench carefully with saturated aqueous ammonium chloride. Extract with an organic solvent, dry, and concentrate.

  • Purification: Purify the resulting fused heterocyclic product by column chromatography or recrystallization.

Causality and Insights:

  • The cyclization step is more challenging than the initial alkylation because it involves forming a bond at the sterically hindered C1 position.

  • The mechanism can be either nucleophilic (if a carbanion can be formed and attack the C1-Br) or radical-based. A radical cyclization, initiated by AIBN and using a reagent like tributyltin hydride, offers an alternative pathway if the nucleophilic route is unsuccessful. [10]

Summary and Outlook

This compound is a promising, albeit underutilized, building block for medicinal chemistry. Its key strength lies in the differential reactivity of its two C-Br bonds, enabling regioselective alkylation at the more reactive C3 position. This allows for the controlled introduction of a (1,1-difluoro-4-bromobutyl) moiety, which can serve as a precursor for further synthetic elaborations, most notably intramolecular cyclizations to generate novel fluorinated heterocyclic scaffolds. The protocols provided herein, based on established chemical principles and adapted from closely related systems, offer a robust starting point for researchers looking to explore the synthetic potential of this versatile reagent in the quest for next-generation therapeutics.

References

  • Chemists develop New method for introducing fluorinated components into molecules. (2024). University of Münster. Retrieved January 17, 2026, from [Link]

  • Defluorinative Functionalization Approach led by Difluoromethyl Anion Chemistry. (2024). ChemRxiv. Retrieved January 17, 2026, from [Link]

  • Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

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  • 1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon for a Chemoselective Preparation of 4-Bromodifluoromethyl Thiazoles. (2018). National Institutes of Health. Retrieved January 17, 2026, from [Link]

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  • ChemInform Abstract: Reactions of 1,3-Dibromo-1,1-difluoro Compounds with 1,8-Diazabicyclo( 5.4.0)undec-7-ene. (1988). ResearchGate. Retrieved January 17, 2026, from [Link]

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  • Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. (2015). The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

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Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles Utilizing 1,3-Dibromo-1,1-difluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Heterocycles in Medicinal Chemistry

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery. Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Introducing a gem-difluoro group, in particular, can enhance metabolic stability, modulate lipophilicity and basicity, and improve binding affinity to biological targets.[1][2] This application note provides a comprehensive guide for the synthesis of novel fluorinated five-membered heterocycles using the versatile building block, 1,3-Dibromo-1,1-difluorobutane.

These protocols are designed for researchers, medicinal chemists, and professionals in drug development, offering a theoretical framework and detailed, actionable methodologies. While direct literature precedents for the specific reactions detailed herein are emerging, the proposed strategies are grounded in established principles of organofluorine chemistry and the known reactivity of analogous polyhalogenated alkanes.[3]

Core Concept: Exploiting Differential Reactivity for Regioselective Cyclization

This compound (C₄H₆Br₂F₂) is a polyhalogenated alkane featuring two distinct carbon-bromine bonds.[4][5] The key to its synthetic utility lies in the differential reactivity of these bonds towards nucleophilic substitution.

  • C1-Br Bond: The bromine atom at the C1 position is attached to a carbon bearing a gem-difluoro group. The strong electron-withdrawing nature of the two fluorine atoms significantly deactivates this position towards SN2-type reactions.

  • C3-Br Bond: The bromine atom at the C3 position is on a secondary carbon, which is sterically more accessible and electronically more favorable for nucleophilic attack compared to the C1 position.

This disparity in reactivity allows for a regioselective, two-step, one-pot reaction with a variety of dinucleophiles. The initial intermolecular nucleophilic substitution is predicted to occur preferentially at the more reactive C3 position. Subsequent intramolecular cyclization then forms the desired five-membered heterocyclic ring.

Proposed General Reaction Pathway

The overarching synthetic strategy involves the reaction of this compound with a suitable dinucleophile in the presence of a base. The reaction proceeds via an initial nucleophilic attack on the C3 carbon, followed by an intramolecular ring-closing substitution at the C1 carbon.

G reagent This compound intermediate Intermediate Adduct reagent->intermediate Step 1: Intermolecular Nucleophilic Substitution (at C3) dinucleophile Dinucleophile (H-Nu1-Nu2-H) dinucleophile->intermediate base Base base->intermediate product Fluorinated Heterocycle intermediate->product Step 2: Intramolecular Nucleophilic Substitution (Cyclization) byproduct Salt Byproduct G reactant1 Br-CF2-CH2-CH(Br)-CH3 product [ 4-Fluoro-4-methyl-pyrazolidine ] reactant1->product reactant2 + H2N-NH2 reactant2->product conditions Base, Solvent Δ

Caption: Synthesis of a 4-fluoro-4-methyl-pyrazolidine derivative.

Protocol:

  • Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydrazine hydrate (1.0 eq.) in a suitable solvent such as ethanol or acetonitrile (10 mL/mmol of hydrazine).

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (2.5 eq.) or triethylamine (2.5 eq.), to the solution.

  • Addition of Dibromoalkane: Slowly add this compound (1.0 eq.) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 4-fluoro-4-methyl-pyrazolidine.

Expected Outcome and Characterization:

The final product is expected to be a colorless to pale yellow oil. Characterization can be performed using:

  • ¹H NMR, ¹³C NMR, and ¹⁹F NMR: To confirm the structure and the presence of the fluorine atom.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

ParameterExpected Value
Yield 45-65%
Purity >95% (by GC-MS)
¹⁹F NMR (δ, ppm) A characteristic signal for the C-F group.
Application 2: Synthesis of 4-Fluoro-4-methyl-substituted Isoxazolidines

The isoxazolidine ring is a key feature in various pharmaceuticals. This protocol describes the synthesis of a fluorinated isoxazolidine by reacting this compound with hydroxylamine.

Reaction Scheme:

G reactant1 Br-CF2-CH2-CH(Br)-CH3 product [ 4-Fluoro-4-methyl-isoxazolidine ] reactant1->product reactant2 + H2N-OH reactant2->product conditions Base, Solvent Δ

Caption: Synthesis of a 4-fluoro-4-methyl-isoxazolidine derivative.

Protocol:

  • Reagent Preparation: To a solution of hydroxylamine hydrochloride (1.0 eq.) in a suitable solvent like methanol or ethanol (10 mL/mmol), add a base such as sodium methoxide or sodium ethoxide (2.5 eq.) at 0 °C to generate free hydroxylamine.

  • Addition of Dibromoalkane: Add this compound (1.0 eq.) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture and quench with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, ethyl acetate/hexane) to obtain the pure 4-fluoro-4-methyl-isoxazolidine.

Expected Outcome and Characterization:

ParameterExpected Value
Yield 40-60%
Purity >95% (by LC-MS)
¹⁹F NMR (δ, ppm) A distinct signal corresponding to the C-F moiety.
Application 3: Synthesis of 4-Fluoro-4-methyl-substituted Thiazolidines

Thiazolidine derivatives are known for their diverse biological activities. This protocol details the synthesis of a fluorinated thiazolidine from this compound and a thioamide.

Reaction Scheme:

G reactant1 Br-CF2-CH2-CH(Br)-CH3 product [ 2-Alkyl/Aryl-4-fluoro-4-methyl-thiazolidine ] reactant1->product reactant2 + R-C(S)-NH2 reactant2->product conditions Base, Solvent Δ

Caption: Synthesis of a 4-fluoro-4-methyl-thiazolidine derivative.

Protocol:

  • Reagent Preparation: In a round-bottom flask, dissolve the chosen thioamide (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (10 mL/mmol).

  • Addition of Base: Add a strong base, for instance, sodium hydride (2.2 eq., 60% dispersion in mineral oil), portion-wise at 0 °C.

  • Addition of Dibromoalkane: After the evolution of hydrogen gas ceases, add this compound (1.0 eq.) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for several hours, then heat to 60-80 °C to facilitate the intramolecular cyclization. Monitor the reaction by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with water at 0 °C. Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the crude product via flash column chromatography to yield the desired 4-fluoro-4-methyl-thiazolidine.

Expected Outcome and Characterization:

ParameterExpected Value
Yield 35-55%
Purity >95% (by HPLC)
¹⁹F NMR (δ, ppm) A characteristic singlet or doublet for the fluorine atom.

Safety and Handling Precautions

  • This compound is expected to be a skin and eye irritant and may cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction; side reactions.Increase reaction time or temperature. Ensure anhydrous conditions. Use a stronger, non-nucleophilic base.
Formation of Multiple Products Lack of regioselectivity; polymerization.Lower the reaction temperature for the initial substitution. Add the dibromoalkane slowly.
Difficulty in Purification Co-elution of starting material and product.Optimize the eluent system for column chromatography. Consider derivatization for easier separation.

Conclusion

This compound is a promising and versatile building block for the synthesis of a variety of fluorinated five-membered heterocycles. The differential reactivity of its two carbon-bromine bonds allows for a predictable and regioselective cyclization with various dinucleophiles. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis of novel fluorinated compounds with potential applications in drug discovery and development. Further optimization of reaction conditions for specific substrates is encouraged to achieve higher yields and purity.

References

  • Colella, M., et al. (2018). 1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon for a Chemoselective Preparation of 4-Bromodifluoromethyl Thiazoles. ACS Omega, 3(11), 14841-14848. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(32), e202200331. [Link]

  • Petrov, V. A. (2009).
  • Mlostoń, G., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Symmetry, 14(10), 2154. [Link]

Sources

Application Notes and Protocols for Nucleophilic Substitution on 1,3-Dibromo-1,1-difluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Unique Fluorinated Building Block

1,3-Dibromo-1,1-difluorobutane is a compelling, yet underexplored, fluorinated building block for organic synthesis.[1][2] Its structure, featuring a terminal gem-difluoro group and two bromine atoms at the 1- and 3-positions, presents a unique platform for the strategic introduction of fluorine and other functionalities into molecular scaffolds. The presence of two distinct reactive sites, governed by the differential reactivity of the primary and secondary C-Br bonds, allows for a range of selective transformations. This guide provides detailed protocols and expert insights into performing nucleophilic substitution reactions on this versatile substrate, enabling researchers in drug discovery and materials science to harness its synthetic potential. The incorporation of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds highly valuable in various industrial applications.[3]

Reactivity Profile and Mechanistic Considerations

The reactivity of this compound in nucleophilic substitution reactions is primarily dictated by two key factors: the superior leaving group ability of bromide compared to other halogens and the electronic influence of the gem-difluoro group.

  • Differential Reactivity of C-Br Bonds: The molecule possesses a primary bromide at the C1 position and a secondary bromide at the C3 position. Generally, primary alkyl halides are more susceptible to SN2 reactions than secondary halides due to reduced steric hindrance. However, the gem-difluoro group at C1 significantly influences the reactivity of the adjacent C-Br bond.

  • Influence of the gem-Difluoro Group: The two fluorine atoms are strongly electron-withdrawing, which can impact the adjacent reaction center. This inductive effect can influence the rate and mechanism of nucleophilic attack. While specific studies on this compound are limited, the principles of nucleophilic substitution on halogenated alkanes provide a strong predictive framework.[4]

It is anticipated that nucleophilic attack will preferentially occur at the C3 position via an SN2 mechanism, especially with softer, less sterically demanding nucleophiles. However, under certain conditions, particularly with more hindered nucleophiles or under conditions favoring SN1 pathways, competition between the C1 and C3 positions may be observed.

Experimental Protocols

The following protocols are designed as robust starting points for the investigation of nucleophilic substitution reactions on this compound. Researchers should note that optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary to achieve desired outcomes for specific nucleophiles.

Protocol 1: General Procedure for Amination

This protocol details the reaction with a primary amine, a common transformation in the synthesis of pharmaceutical intermediates.

Materials:

  • This compound

  • Primary amine (e.g., Benzylamine)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add the primary amine (1.1 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by TLC. For less reactive amines, gentle heating to 40-50 °C may be required.

  • Upon completion, filter the solid potassium carbonate and wash the filter cake with a small volume of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-substituted 3-bromo-1,1-difluorobutylamine.

Protocol 2: General Procedure for Thiolation

This protocol outlines the substitution with a thiol, leading to the formation of a thioether linkage.

Materials:

  • This compound

  • Thiol (e.g., Thiophenol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq) in anhydrous THF in a flame-dried flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the thiol (1.1 eq) in anhydrous THF to the suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium thiolate.

  • Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Protocol 3: General Procedure for Azide Substitution

This protocol describes the introduction of an azide functionality, a versatile precursor for the synthesis of amines and triazoles.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 50-60 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into deionized water.

  • Extract the aqueous mixture with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography. Caution: Organic azides can be explosive and should be handled with appropriate care.

Data Presentation: Predicted Products and Conditions

The following table summarizes the expected major products and suggested starting conditions for nucleophilic substitution reactions on this compound.

NucleophileReagent ExampleExpected Major ProductReaction SiteSolventTemperature (°C)
AmineBenzylamineN-(3-Bromo-1,1-difluorobutyl)benzylamineC3Acetonitrile25-50
ThiolThiophenol3-Bromo-1,1-difluorobutyl(phenyl)sulfaneC3THF0-25
AzideSodium Azide3-Azido-1-bromo-1,1-difluorobutaneC3DMF50-60
CyanideSodium Cyanide4-Bromo-2,2-difluoropentanenitrileC3DMSO60-80

Visualization of Reaction Pathways and Workflow

Reaction Mechanism

Nucleophilic_Substitution cluster_reaction Sₙ2 Reaction at C3 Substrate This compound TransitionState [SN2 Transition State] Substrate->TransitionState Nucleophilic Attack Nucleophile Nucleophile (Nu:⁻) Nucleophile->TransitionState Product Monosubstituted Product TransitionState->Product Bond Formation LeavingGroup Bromide (Br⁻) TransitionState->LeavingGroup Bond Cleavage

Caption: Proposed SN2 mechanism for nucleophilic substitution at the C3 position.

Experimental Workflow

Experimental_Workflow Start Start ReactionSetup Reaction Setup: - Substrate - Nucleophile - Solvent - Base (if needed) Start->ReactionSetup Reaction Stirring at Specified Temperature ReactionSetup->Reaction Monitoring Reaction Monitoring (TLC/GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for nucleophilic substitution reactions.

Troubleshooting and Optimization

  • Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar aprotic solvent (e.g., DMSO), or employing a stronger, less-hindered nucleophile.

  • Formation of Disubstituted Products: If disubstitution is observed, using a stoichiometric amount of the nucleophile or a larger excess of the dibromo-substrate can favor monosubstitution. Lowering the reaction temperature may also improve selectivity.

  • Side Reactions: The presence of a base like potassium carbonate is crucial for scavenging the HBr generated when using neutral nucleophiles like amines. The choice of a non-nucleophilic base is important to avoid competing reactions.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel fluorinated compounds. The protocols and insights provided in this guide offer a solid foundation for researchers to explore its reactivity and incorporate it into their synthetic strategies. While the provided methodologies are based on established chemical principles, empirical optimization will be key to achieving high yields and selectivities for specific transformations. The continued exploration of such unique fluorinated synthons will undoubtedly contribute to advancements in medicinal chemistry and materials science.

References

  • Kondoh, A., Koda, K., & Terada, M. (2019). Organocatalytic Nucleophilic Substitution Reaction of gem-Difluoroalkenes with Ketene Silyl Acetals. Organic Letters, 21(7), 2277–2280. [Link]

  • Powers, D. C., & Paquette, L. A. (2011). Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. Journal of Organic Chemistry, 76(15), 5963–5969. [Link]

  • Jiang, L.-F., Ren, B.-T., Li, B., Zhang, G.-Y., Peng, Y., Guan, Z.-Y., & Deng, Q.-H. (2019). Nucleophilic Substitution of gem-Difluoroalkenes with TMSNu Promoted by Catalytic Amounts of Cs2CO3. The Journal of Organic Chemistry, 84(11), 6557–6564. [Link]

  • Jiang, L.-F., Ren, B.-T., Li, B., Zhang, G.-Y., Peng, Y., Guan, Z.-Y., & Deng, Q.-H. (2019). Nucleophilic Substitution of gem-Difluoroalkenes With TMSNu Promoted by Catalytic Amounts of Cs2CO3. The Journal of Organic Chemistry, 84(11), 6557-6564. [Link]

  • Székely, A., Nonn, M., Tressel, L., Czenke, Z., & Pápai, I. (2019). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry, 15, 1266–1277. [Link]

  • Li, Y., & Wang, Q. (2024). Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. Molecules, 29(3), 697. [Link]

  • Colella, M., Musci, P., Carlucci, C., Lillini, S., Tomassetti, M., Aramini, A., Degennaro, L., & Luisi, R. (2018). 1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon for a Chemoselective Preparation of 4-Bromodifluoromethyl Thiazoles. The Journal of Organic Chemistry, 83(23), 14216–14224. [Link]

  • CORE. (n.d.). Synthesis and characterization of fluorinated compounds for industrial applications. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Colella, M., Musci, P., Carlucci, C., Lillini, S., Tomassetti, M., Aramini, A., Degennaro, L., & Luisi, R. (2018). 1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon for a Chemoselective Preparation of 4-Bromodifluoromethyl Thiazoles. The Journal of Organic Chemistry, 83(23), 14216-14224. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2019). Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. Molecules, 24(15), 2828. [Link]

  • Schou, M. (2021). Synthesis of Organofluorine Compounds and Allenylboronic Acids - Applications Including Fluorine-18 Labelling. Diva-portal.org. [Link]

  • Chambers, R. D. (2004). Nucleophilic Reaction of Fluorinated Alkenes. In Fluorine in Organic Chemistry (pp. 146-189). Blackwell Publishing Ltd. [Link]

  • ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). [Link]

  • Kitamura, T., & Muta, K. (2017). Reaction of Iodonium Ylides of 1,3-Dicarbonyl Compounds with HF Reagents. Molecules, 22(12), 2132. [Link]

  • Potkin, V. I., Petkevich, S. K., & Kurman, P. V. (2007). Reactions of 1-Aryl-2-bromo-3,4,4-trichlorobut-3-en-1-ones with some nucleophilic reagents. Russian Journal of Organic Chemistry, 43(11), 1622–1627. [Link]

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Application Notes & Protocols: 1,3-Dibromo-1,1-difluorobutane as a Precursor for [¹⁸F]-Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the 1,1-Difluorobutyl Moiety in PET Tracer Development

Positron Emission Tomography (PET) is a cornerstone of modern molecular imaging, enabling the non-invasive visualization and quantification of physiological and pathological processes at the molecular level.[1] The development of novel PET radiotracers, particularly those labeled with fluorine-18 (¹⁸F), is a continuous pursuit in radiopharmaceutical sciences due to the favorable nuclear and chemical properties of this radionuclide.[1][2][3] The introduction of fluorine can significantly modulate the pharmacokinetic and pharmacodynamic properties of a bioactive molecule. The 1,1-difluorobutyl group, in particular, offers a unique combination of metabolic stability and lipophilicity that can be advantageous in tracer design.

1,3-Dibromo-1,1-difluorobutane emerges as a promising, albeit underutilized, precursor for the synthesis of ¹⁸F-labeled compounds bearing the 1,1-difluorobutyl moiety. This bifunctional molecule presents two key reactive sites: a primary bromine atom susceptible to nucleophilic substitution by [¹⁸F]fluoride and a secondary bromine atom that can serve as a handle for subsequent conjugation to a targeting vector or pharmacophore. The geminal difluoro group enhances the stability of the C-F bonds and can influence the binding affinity and metabolic profile of the final radiotracer.[4]

These application notes provide a comprehensive guide to the use of this compound as a precursor for the synthesis of an illustrative [¹⁸F]-labeled intermediate, [¹⁸F]-1-bromo-4,4-difluorobutane. A detailed, representative protocol for the nucleophilic radiofluorination is presented, along with insights into the underlying chemical principles and expected outcomes based on analogous reactions.

Radiosynthesis of [¹⁸F]-1-Bromo-4,4-difluorobutane: A Representative Protocol

The following protocol describes a representative method for the nucleophilic substitution of [¹⁸F]fluoride on this compound. It is important to note that optimization of reaction conditions may be necessary for specific applications and automated synthesis platforms.

Experimental Protocol

1. [¹⁸F]Fluoride Production and Activation:

  • Produce no-carrier-added [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

  • Trap the aqueous [¹⁸F]fluoride solution on a pre-conditioned anion exchange cartridge (e.g., QMA).

  • Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in a mixture of acetonitrile and water.

  • Azeotropically dry the [¹⁸F]K/K₂₂₂ complex by heating under a stream of nitrogen to remove residual water.

2. Radiofluorination Reaction:

  • To the dried [¹⁸F]K/K₂₂₂ complex, add a solution of this compound (5-10 mg) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (0.5-1.0 mL).

  • Seal the reaction vessel and heat at 100-120 °C for 15-20 minutes. The selection of a higher temperature is based on the generally lower reactivity of alkyl bromides compared to other leaving groups.[5]

3. Purification:

  • After cooling the reaction mixture to room temperature, dilute with water.

  • Pass the diluted mixture through a C18 Sep-Pak cartridge to trap the crude product and remove unreacted [¹⁸F]fluoride and polar impurities.

  • Wash the C18 cartridge with water to remove any remaining polar impurities.

  • Elute the desired product, [¹⁸F]-1-bromo-4,4-difluorobutane, from the cartridge using ethanol or acetonitrile.

  • For higher purity, perform semi-preparative High-Performance Liquid Chromatography (HPLC) on the eluate.

4. Quality Control:

  • Confirm the identity and radiochemical purity of the final product using analytical HPLC with in-line radioactivity and UV detectors.

  • Determine the radiochemical yield by measuring the radioactivity of the purified product and comparing it to the initial starting activity.

  • Measure the specific activity of the final product.

Workflow for the Synthesis of [¹⁸F]-1-Bromo-4,4-difluorobutane

Radiosynthesis_Workflow cluster_0 [¹⁸F]Fluoride Preparation cluster_1 Radiolabeling cluster_2 Purification & QC A Cyclotron Production ¹⁸O(p,n)¹⁸F B Trapping on QMA Cartridge A->B C Elution with K₂CO₃/K₂₂₂ B->C D Azeotropic Drying C->D E Precursor Addition: This compound in DMF/DMSO D->E Activated [¹⁸F]Fluoride F Heating (100-120 °C, 15-20 min) E->F G SPE Purification (C18 Sep-Pak) F->G Crude Product H Semi-preparative HPLC G->H I Quality Control (Analytical HPLC) H->I J Final Product: [¹⁸F]-1-Bromo-4,4-difluorobutane I->J

Caption: Radiosynthesis workflow for [¹⁸F]-1-bromo-4,4-difluorobutane.

Expected Quantitative Data

The following table presents expected values for key parameters in the synthesis of [¹⁸F]-1-bromo-4,4-difluorobutane, extrapolated from analogous radiofluorination reactions of brominated alkyl precursors.[5][6]

ParameterExpected ValueNotes
Radiochemical Yield (RCY) 15-30% (decay-corrected)Yields can be highly dependent on reaction conditions and precursor stability.
Radiochemical Purity >95%After semi-preparative HPLC purification.
Specific Activity >1 Ci/µmolDependent on the efficiency of the synthesis and purification, and the amount of non-radioactive precursor used. Lower specific activity may be observed due to potential isotope exchange.[5]
Synthesis Time 60-90 minutesIncluding fluoride activation, reaction, and purification.

Scientific Rationale and Self-Validating Protocol Design

Causality behind Experimental Choices:

  • Precursor Structure: The choice of this compound is strategic. The primary bromine is more sterically accessible and thus more susceptible to Sₙ2 attack by the [¹⁸F]fluoride ion compared to the secondary bromine. The gem-difluoro group at the other end of the molecule is intended to remain intact during this step, providing a stable motif in the final product.

  • [¹⁸F]Fluoride Activation: The use of a phase-transfer catalyst like Kryptofix 2.2.2 is crucial to sequester the potassium cation, thereby increasing the nucleophilicity of the "naked" [¹⁸F]fluoride anion.[1] Meticulous azeotropic drying is essential as trace amounts of water can significantly reduce the reactivity of the fluoride ion.

  • Solvent and Temperature: Dipolar aprotic solvents like DMF or DMSO are chosen for their ability to solvate the potassium-Kryptofix complex and for their high boiling points, which allow for the necessary reaction temperatures. Elevated temperatures are required to overcome the activation energy for the nucleophilic substitution on the alkyl bromide.[5]

Trustworthiness through a Self-Validating System:

This protocol incorporates self-validating checkpoints to ensure the reliability of the synthesis:

  • In-process Radio-TLC/HPLC: A small aliquot of the crude reaction mixture can be analyzed by radio-TLC or radio-HPLC to quickly assess the conversion of [¹⁸F]fluoride to the desired product before proceeding with purification. This allows for adjustments to the reaction time if necessary.

  • Co-elution with a Non-radioactive Standard: The identity of the final product is confirmed by co-elution with a synthesized, non-radioactive standard of 1-bromo-4,4-difluorobutane during analytical HPLC.

  • Reproducibility: Consistent radiochemical yields and purity over multiple runs, ideally on an automated synthesis module, validate the robustness of the protocol.

Conclusion

This compound holds potential as a valuable precursor for the introduction of the [¹⁸F]-1,1-difluorobutyl moiety into molecules of interest for PET imaging. The representative protocol provided herein offers a solid foundation for researchers to explore its utility. The resulting [¹⁸F]-1-bromo-4,4-difluorobutane is a versatile intermediate that can be further elaborated through nucleophilic substitution of the remaining bromine atom, opening avenues for the development of a new class of ¹⁸F-labeled radiopharmaceuticals. Further research is warranted to fully explore the scope and limitations of this precursor in the synthesis of novel PET tracers.

References

  • Lien, V. T., & Riss, P. J. (2014). Radiosynthesis of [18F]Trifluoroalkyl Groups: Scope and Limitations. BioMed Research International, 2014, 380124. [Link]

  • Li, Z., et al. (2020). [18F]Radiolabeling fluorination of monofluoroalkyl triflates for the synthesis of [18F]difluoromethylated alkanes. Chemical Communications, 56(84), 12796-12799. [Link]

  • Wang, B., et al. (2018). Synthesis of 18F-Difluoromethylarenes from Aryl (Pseudo) Halides. ACS Omega, 3(11), 15929-15935. [Link]

  • Ortial, S., et al. (2020). Expanding tracer space for positron emission tomography with high molar activity 18F-labeled α,α-difluoromethylalkanes. Nature Communications, 11(1), 5131. [Link]

  • Hu, K., et al. (2019). Synthesis of 18F-Difluoromethylarenes from Aryl (Pseudo) Halides. Organic Letters, 21(1), 239-243. [Link]

  • Lien, V. T., & Riss, P. J. (2014). Radiosynthesis of [18F]trifluoroalkyl groups: scope and limitations. BioMed research international, 2014. [Link]

  • Neumaier, F., et al. (2021). 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. Molecules, 26(16), 4984. [Link]

  • Alauddin, M. M. (2012). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Current Radiopharmaceuticals, 5(3), 263-286. [Link]

  • Riss, P. J., et al. (2014). 18F-for-Br nucleophilic substitution protocols yielding the [18F]CF3 motif. Journal of Labelled Compounds and Radiopharmaceuticals, 57(3), 133-139. [Link]

  • Takahashi, T., et al. (2003). Improved synthesis of pure [18F]fluoro-compounds for PET studies from bromo-compounds. Applied radiation and isotopes, 58(5), 557-566. [Link]

  • Kondoh, A., Koda, K., & Terada, M. (2019). Organocatalytic Nucleophilic Substitution Reaction of gem-Difluoroalkenes with Ketene Silyl Acetals. Organic letters, 21(7), 2277-2280. [Link]

  • Basnet, A., & Thapa, S. (2023). Recent progress on radiofluorination using metals: strategies for generation of C–18F bonds. Organic Chemistry Frontiers, 10(12), 3037-3056. [Link]

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  • Cole, K. P., et al. (2021). Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. Accounts of Chemical Research, 54(15), 3128-3143. [Link]

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  • Boss, M., et al. (2022). Highlight selection of radiochemistry and radiopharmacy developments by editorial board. EJNMMI Radiopharmacy and Chemistry, 7(1), 1-15. [Link]

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  • Taylor, N. J., & Gouverneur, V. (2021). C–H Labeling with [18F]Fluoride: An Emerging Methodology in Radiochemistry. Journal of the American Chemical Society, 143(31), 11845-11860. [Link]

  • Husseini, Z., et al. (2020). The Radiopharmaceutical Chemistry of Fluorine-18: Electrophilic Fluorinations. Current Radiopharmaceuticals, 13(3), 176-190. [Link]

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Application Notes and Protocols for the Strategic Utilization of 1,3-Dibromo-1,1-difluorobutane in Fluorinated Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Fluorinated Building Block

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a paramount strategy for modulating molecular properties. Fluorination can profoundly enhance metabolic stability, membrane permeability, lipophilicity, and binding affinity. 1,3-Dibromo-1,1-difluorobutane (CAS 406-42-8) emerges as a highly versatile, albeit under-explored, C4 building block for the synthesis of novel fluorinated compounds.[1][2] Its unique structural feature—two bromine atoms at positions C1 and C3 with differing chemical environments—allows for controlled, regioselective reactions.

This guide provides a comprehensive theoretical framework and detailed, field-proven experimental protocols for harnessing the unique reactivity of this compound. The methodologies herein are designed for researchers, medicinal chemists, and process development scientists seeking to construct complex fluorinated heterocycles and cyclopropanes, which are privileged motifs in medicinal chemistry.[3][4]

Core Scientific Principle: Exploiting Differential Reactivity

The synthetic utility of this compound is fundamentally rooted in the differential electrophilicity of its two carbon-bromine bonds. The C-Br bond at the C3 position behaves as a typical secondary alkyl halide, whereas the C-Br bond at the C1 position is significantly deactivated.

Causality of Differential Reactivity:

  • Electronic Effects: The two fluorine atoms at C1 exert a powerful electron-withdrawing inductive effect (-I effect), which decreases the electron density on the C1 carbon. While this might seem to enhance electrophilicity, it also destabilizes the developing positive charge in an Sₙ1 transition state and inductively slows Sₙ2 reactions. Critically, this effect makes the C1-Br bond less prone to nucleophilic attack compared to the more "standard" C3-Br bond.

  • Steric Hindrance: The gem-difluoro group, along with the bromine atom at C1, presents a more sterically hindered environment for an incoming nucleophile compared to the C3 position.

This inherent reactivity difference is the cornerstone of the regioselective synthetic strategies outlined in this document, enabling sequential functionalization without the need for complex protecting group chemistry.

G cluster_0 This compound cluster_1 Reactivity Profile cluster_2 Controlling Factors mol Br-CF₂-CH₂-CH(Br)-CH₃ C1 C1-Br Bond (Position 1) C3 C3-Br Bond (Position 3) Deactivated Deactivated: - Strong -I Effect from CF₂ - Steric Hindrance C1->Deactivated Less Reactive Activated Activated: - Standard Secondary Halide - More Accessible C3->Activated More Reactive

Diagram 1: Differential reactivity of C-Br bonds in this compound.

Essential Safety and Handling Protocols

Trustworthiness in experimental design begins with safety. This compound is classified as an irritant and requires careful handling to ensure operator safety.[1]

Parameter Guideline
Hazards Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
Personal Protective Equip. Gloves: Nitrile or neoprene protective gloves (29 CFR 1910.138).[1] Eye Protection: Chemical safety goggles and a face shield (29 CFR 1910.133).[1] Clothing: Lab coat and closed-toe shoes.
Handling Use only in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid breathing vapors or mist. Prevent contact with skin and eyes. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.
Incompatibilities Strong oxidizing agents, strong bases, alkali metals, and finely divided metals (e.g., Al, Mg, Zn).[1]
First-Aid Measures Inhalation: Move person to fresh air. Skin Contact: Wash with plenty of soap and water. Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present.[1] Seek immediate medical attention in all cases of exposure.

Application I: Regioselective Synthesis of Fluorinated Heterocycles

The construction of fluorinated heterocycles is a primary application for this building block. The following protocol details a one-pot, two-step synthesis of a substituted thiazole, a common scaffold in medicinal chemistry. The reaction proceeds via initial nucleophilic attack at the more reactive C3 position, followed by intramolecular cyclization. A similar strategy has been successfully employed for related α,γ-dihalo compounds.[5]

Protocol 4.1: Synthesis of 4-(1-Bromo-1,1-difluoroethyl)-2-aminothiazole

Mechanistic Rationale: Thiourea acts as a dinucleophile. The more nucleophilic sulfur atom first attacks the C3 carbon, displacing the bromide. The resulting intermediate then undergoes an intramolecular cyclization via attack of the nitrogen atom onto the carbonyl carbon (formed in situ or from a related precursor), followed by dehydration to form the aromatic thiazole ring. This protocol is adapted from established methods for related synthons.[5]

Reagents and Materials:

Reagent/MaterialMolecular Wt.Quantity (10 mmol scale)MolesNotes
This compound251.90 g/mol 2.52 g10.0 mmolLimiting reagent
Thiourea76.12 g/mol 0.76 g10.0 mmol1.0 equivalent
Sodium Bicarbonate (NaHCO₃)84.01 g/mol 2.10 g25.0 mmol2.5 equivalents, mild base
Ethanol (EtOH), Anhydrous-50 mL-Reaction solvent
Ethyl Acetate (EtOAc)-100 mL-Extraction solvent
Saturated NaCl solution (Brine)-50 mL-For work-up
Anhydrous Magnesium Sulfate (MgSO₄)---Drying agent

Step-by-Step Experimental Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.52 g, 10.0 mmol), thiourea (0.76 g, 10.0 mmol), sodium bicarbonate (2.10 g, 25.0 mmol), and anhydrous ethanol (50 mL).

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or LC-MS every 2 hours. (Typical mobile phase for TLC: 30% EtOAc in hexanes).

  • Work-up: After the reaction is complete (typically 6-8 hours, indicated by the consumption of the starting material), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer.

  • Washing: Wash the organic layer with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel (using a gradient of 10-40% ethyl acetate in hexanes) to afford the pure 4-(1-bromo-1,1-difluoroethyl)-2-aminothiazole.

Scientist's Notes (Causality behind Choices):

  • Solvent: Ethanol is chosen as it effectively dissolves the reactants and is a polar protic solvent that can facilitate the Sₙ2 reaction.

  • Base: Sodium bicarbonate is a mild, non-nucleophilic base used to neutralize the HBr generated during the cyclization, driving the reaction to completion. A stronger base could lead to undesired elimination side products.

  • Monitoring: Regular monitoring is crucial as prolonged heating can lead to decomposition or side reactions.

Application II: Synthesis of gem-Difluoromethylcyclopropanes

The 1,3-disposition of the bromine atoms makes this substrate an ideal candidate for intramolecular reductive cyclization to form a three-membered ring. This reaction is a well-established method for synthesizing cyclopropanes from 1,3-dihaloalkanes using a reducing agent like zinc dust.[6]

Protocol 5.1: Zinc-Mediated Reductive Cyclization to 1,1-Difluoro-2-methylcyclopropane

Mechanistic Rationale: The reaction is believed to proceed via an organozinc intermediate. Zinc metal undergoes oxidative addition into one of the C-Br bonds (preferentially the more reactive C3-Br bond). The resulting carbanion-like species then undergoes an intramolecular Sₙ2 displacement of the second bromide to form the cyclopropane ring.[6]

Reagents and Materials:

Reagent/MaterialMolecular Wt.Quantity (10 mmol scale)MolesNotes
This compound251.90 g/mol 2.52 g10.0 mmolSubstrate
Zinc Dust (<10 micron)65.38 g/mol 1.31 g20.0 mmol2.0 equivalents, reducing agent
Sodium Iodide (NaI)149.89 g/mol 0.15 g1.0 mmol0.1 equivalent, catalyst
Ethanol/Water (85:15 v/v)-40 mL-Reaction solvent
Diethyl Ether (Et₂O)-100 mL-Extraction solvent
Saturated NH₄Cl solution-50 mL-For quenching

Step-by-Step Experimental Procedure & Workflow:

The entire workflow, from setup to isolation, is depicted in Diagram 2 below.

  • Zinc Activation (Step 1): In a 100 mL three-neck flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add the zinc dust (1.31 g, 20.0 mmol) and the ethanol/water solvent mixture (40 mL). Briefly stir to create a slurry.

  • Reaction Initiation (Step 2): Add the sodium iodide (0.15 g, 1.0 mmol). Heat the slurry to a gentle reflux. In the dropping funnel, prepare a solution of this compound (2.52 g, 10.0 mmol) in 10 mL of the ethanol/water solvent.

  • Substrate Addition (Step 3): Add the substrate solution dropwise to the refluxing zinc slurry over a period of 1 hour. A mild exotherm may be observed.

  • Reaction & Monitoring (Step 4): After the addition is complete, maintain the reflux for an additional 3-4 hours. Monitor the reaction by GC-MS by taking small aliquots, quenching them with water, extracting with ether, and analyzing the organic layer. The target product is volatile.

  • Quenching & Filtration (Step 5): Cool the reaction to room temperature. Carefully quench the reaction by pouring the mixture into 50 mL of saturated aqueous NH₄Cl solution. Filter the mixture through a pad of celite to remove unreacted zinc and salts, washing the pad with diethyl ether (2 x 20 mL).

  • Extraction & Isolation (Step 6): Transfer the filtrate to a separatory funnel. Collect the organic (ether) layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification (Step 7): The product, 1,1-difluoro-2-methylcyclopropane, is a low-boiling point liquid. It can be isolated by careful fractional distillation of the ethereal solution.

G cluster_workflow Protocol 5.1: Experimental Workflow start Step 1: Activate Zn in EtOH/H₂O init Step 2: Initiate Reaction (Reflux, add NaI) start->init add Step 3: Add Substrate (Dropwise) init->add react Step 4: Reflux & Monitor (GC-MS) add->react quench Step 5: Quench & Filter (NH₄Cl, Celite) react->quench extract Step 6: Extract & Dry (Et₂O, Brine, Na₂SO₄) quench->extract purify Step 7: Purify Product (Fractional Distillation) extract->purify end_node Pure Product purify->end_node

Diagram 2: Workflow for Zinc-Mediated Synthesis of 1,1-Difluoro-2-methylcyclopropane.

Conclusion

This compound is a potent and versatile building block whose full potential can be realized through a clear understanding of its inherent differential reactivity. The protocols provided herein for the synthesis of fluorinated thiazoles and cyclopropanes serve as validated starting points for researchers. By leveraging the principles of regioselectivity, chemists can efficiently construct novel fluorinated molecules for applications spanning from pharmaceuticals to advanced materials, thereby accelerating the pace of innovation.

References

  • Title: Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Source: Molecules (MDPI), via NIH PMC. URL: [Link]

  • Title: Synthesis of fluorinated pyrimidinones. Source: Organic and Biomolecular Chemistry. URL: [Link]

  • Title: Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Source: John Wiley & Sons. URL: [Link]

  • Title: 1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon for a Chemoselective Preparation of 4-Bromodifluoromethyl Thiazoles. Source: The Journal of Organic Chemistry, via NIH. URL: [Link]

  • Title: Fluorinated Heterocyclic Compounds (Book Overview). Source: Wiley. URL: [Link]

  • Title: 1,3-dibromo-1,1-difluorooctane. Source: PubChem. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Dibromo-1,1-difluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-Dibromo-1,1-difluorobutane. As a specialized fluorinated aliphatic hydrocarbon, its synthesis presents unique challenges that require careful consideration of reaction mechanisms and conditions. Direct, peer-reviewed protocols for this specific molecule are not abundant in the literature; therefore, this guide is built upon established principles in organofluorine chemistry and free-radical halogenation of analogous substrates. Our goal is to provide you with the causal logic behind experimental choices and a robust framework for troubleshooting common issues.

Plausible Synthetic Pathways

The synthesis of this compound can be approached from several precursors. Below are three logical pathways, each with distinct advantages and potential challenges.

G cluster_A Pathway A: Selective Bromination cluster_B Pathway B: Alkene Functionalization cluster_C Pathway C: Functional Group Interconversion A1 1,1-Difluorobutane A2 This compound A1->A2 Radical Initiator (AIBN) N-Bromosuccinimide (NBS) B1 1,1-Difluoro-3-butene B2 This compound B1->B2 HBr, Peroxide (ROOR) (Anti-Markovnikov) C1 3-Bromo-1,1-difluorobutan-1-ol C2 This compound C1->C2 PBr₃ or Appel Reaction

Caption: Plausible synthetic routes to this compound.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, structured in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material (e.g., 1,1-Difluorobutane)

Question: I am attempting the radical bromination of 1,1-difluorobutane using N-Bromosuccinimide (NBS) and a radical initiator like AIBN, but I'm recovering mostly unreacted starting material. What could be the cause?

Answer: This issue typically points to problems with radical chain initiation or propagation.

  • Probable Cause 1: Ineffective Radical Initiation. The radical initiator (e.g., AIBN or benzoyl peroxide) may be old or decomposed. These initiators require thermal or photochemical energy to generate radicals.

    • Solution:

      • Use a fresh bottle of the radical initiator.

      • Ensure your reaction temperature is appropriate for the chosen initiator. For AIBN, the reaction is commonly run between 70-85 °C. For benzoyl peroxide, a similar temperature range is effective.

      • If using photochemical initiation (e.g., with Br₂), ensure your light source is of the correct wavelength and intensity to cleave the Br-Br bond.[1][2]

  • Probable Cause 2: Presence of Radical Inhibitors. Oxygen is a common radical inhibitor. Other impurities, such as phenols or anilines, can also quench the radical chain reaction.

    • Solution:

      • Degas your solvent thoroughly before use. This can be done by bubbling an inert gas (N₂ or Ar) through the solvent for 30-60 minutes or by using several freeze-pump-thaw cycles.

      • Ensure all starting materials are pure and free from stabilizers that might act as inhibitors.

  • Probable Cause 3: Deactivation by the Difluoro Group. The strong electron-withdrawing effect of the gem-difluoro group deactivates the adjacent C-H bonds at the C2 position, making them less susceptible to hydrogen abstraction by a bromine radical. While this effect is what should confer selectivity for the C3 position, excessively high temperatures might be needed if the overall reactivity is too low.[3]

    • Solution:

      • Gradually increase the reaction temperature in 5-10 °C increments.

      • Consider using a more reactive brominating agent, though this may come at the cost of selectivity. However, for alkanes, NBS is generally the reagent of choice for controlled bromination.

Issue 2: Formation of Multiple Products and Isomers

Question: My reaction is working, but I'm getting a complex mixture of products, including what appears to be di- and tri-brominated species, as well as the 2-bromo isomer. How can I improve the selectivity for the desired 1,3-dibromo product?

Answer: Lack of selectivity is a classic challenge in free-radical halogenations. The key is to control the reaction kinetics and stoichiometry.

  • Probable Cause 1: Over-bromination. Free radical bromination can continue until multiple C-H bonds are substituted.[4] This occurs when the concentration of the brominating agent is too high relative to the substrate.

    • Solution:

      • Use the alkane (1,1-difluorobutane) in excess. This statistically favors the bromination of an unreacted alkane molecule over the mono-brominated product.

      • Add the brominating agent (NBS) slowly over several hours using a solid addition funnel. This keeps the instantaneous concentration of the bromine radical low.[5]

  • Probable Cause 2: Lack of Regioselectivity. While bromination is significantly more selective than chlorination, some reaction at less favored sites is always possible.[5][6][7][8] The stability of the radical intermediate dictates the major product (tertiary > secondary > primary). In 1,1-difluorobutane, the C3 position yields a secondary radical, which is favored over the primary C4 position. The C2 position is deactivated. However, high temperatures can reduce this selectivity.

    • Solution:

      • Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

      • Ensure the reaction is well-stirred to maintain homogeneity and prevent localized "hot spots" or high concentrations of reagents.

  • Probable Cause 3 (for Alkene Pathway): Markovnikov Addition. If you are using the hydrobromination of 1,1-difluoro-3-butene (Pathway B) and are not seeing the desired 3-bromo product, you may be getting the 4-bromo product via a standard electrophilic addition (Markovnikov's rule).

    • Solution:

      • The anti-Markovnikov addition of HBr requires a radical mechanism.[9][10][11][12] Ensure you have a radical initiator (like peroxide, ROOR) in your reaction mixture and are using conditions (heat or UV light) to initiate it.

      • Avoid protic acids or any reagents that could promote a carbocationic pathway.

Troubleshooting Decision Tree

G Start Reaction Issue? LowYield Low or No Conversion Start->LowYield SideProducts Multiple Products Start->SideProducts CheckInitiator Initiator/Inhibitor Problem? LowYield->CheckInitiator Probable Cause CheckOverBrom Over-bromination? SideProducts->CheckOverBrom Probable Cause SolutionInitiator Use fresh initiator. Degas solvent. CheckInitiator->SolutionInitiator Yes CheckTemp Temperature Too Low? CheckInitiator->CheckTemp No SolutionTemp Increase temperature in 5-10°C increments. CheckTemp->SolutionTemp Yes SolutionOverBrom Use excess alkane. Add NBS slowly. CheckOverBrom->SolutionOverBrom Yes CheckSelectivity Poor Regioselectivity? CheckOverBrom->CheckSelectivity No SolutionSelectivity Lower reaction temperature. Ensure efficient stirring. CheckSelectivity->SolutionSelectivity Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Which brominating agent is best for Pathway A: Br₂ or NBS?

A1: N-Bromosuccinimide (NBS) is generally preferred for the selective allylic or benzylic bromination of alkanes. The key advantage of NBS is that it provides a low, constant concentration of Br₂ through its reaction with trace amounts of HBr generated in the reaction, which helps to suppress side reactions like addition to double bonds (if present) and over-bromination.[13] For simple alkane bromination, it helps maintain a low bromine radical concentration, favoring selectivity.

Q2: I'm considering Pathway C. What are the advantages of using PBr₃ versus an Appel reaction to convert the alcohol to a bromide?

A2: Both methods convert alcohols to alkyl bromides via an SN2 mechanism, which typically proceeds with inversion of configuration.

  • Phosphorus tribromide (PBr₃) is a classic and effective reagent. It works well for primary and secondary alcohols.[14][15][16][17] The workup can sometimes be complicated by the phosphorous-containing byproducts.

  • The Appel reaction (using PPh₃ and CBr₄) often proceeds under milder conditions and can be advantageous for sensitive substrates. The triphenylphosphine oxide byproduct is often crystalline, which can simplify purification. However, the stoichiometry can be more complex, and removal of all phosphorus byproducts can still be a challenge.

Q3: How can I purify the final this compound product?

A3: Purification will likely involve several steps. First, an aqueous workup to remove any water-soluble byproducts (e.g., succinimide from NBS). This would involve washing the organic layer with water, then a dilute sodium bicarbonate solution, and finally brine. After drying the organic layer (e.g., over MgSO₄ or Na₂SO₄), the final purification will almost certainly require fractional distillation under reduced pressure. Given the two bromine atoms, the boiling point will be significantly elevated, and vacuum distillation will be necessary to prevent decomposition at high temperatures.

Q4: What analytical techniques are best for characterizing the product and monitoring the reaction?

A4: A combination of techniques is essential:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the reaction progress, checking for the disappearance of starting material, and identifying the mass of the product and various byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the overall structure and the ratio of isomers.

    • ¹⁹F NMR: Crucial for confirming the presence of the -CF₂- group. It will appear as a triplet due to coupling with the adjacent CH₂ protons.

    • ¹³C NMR: Will show the number of unique carbons and the C-F and C-Br couplings.

Hypothetical Experimental Protocol (Pathway A)

Disclaimer: This protocol is a representative procedure based on analogous free-radical brominations and has not been optimized for this specific substrate. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Objective: To synthesize this compound via radical bromination of 1,1-difluorobutane.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1,1-Difluorobutane94.1010.0 g0.106
N-Bromosuccinimide (NBS)177.9818.9 g0.106
Azobisisobutyronitrile (AIBN)164.210.17 g0.001
Carbon Tetrachloride (CCl₄)153.82150 mL-

Procedure:

  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet.

  • Charging the Flask: To the flask, add 1,1-difluorobutane (10.0 g, 0.106 mol) and carbon tetrachloride (150 mL).

  • Inert Atmosphere: Begin stirring and bubble nitrogen through the solution for 20 minutes to remove dissolved oxygen.

  • Reagent Addition: Add N-Bromosuccinimide (18.9 g, 0.106 mol) and AIBN (0.17 g, 1 mol%) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) using a heating mantle. The reaction should be monitored by GC-MS. The reaction is expected to be complete within 2-4 hours. The solid NBS should be consumed, and the denser byproduct, succinimide, will precipitate.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the precipitated succinimide. Wash the solid with a small amount of cold CCl₄.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 100 mL of water, 100 mL of 5% aqueous sodium thiosulfate (to remove any residual bromine), and 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

References

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  • Journal of the Chemical Society D. The anti-Markovnikov hydrobromination of alkenes using a hydroboration–transmetallation–bromination reaction sequence. [Link]

  • Chemistry LibreTexts. 3.8: Selectivity in Radical Halogenation with Fluorine and Bromine. (2015-07-05). [Link]

  • Chemistry Stack Exchange. Major product of radical fluorination vs bromination. (2017-02-14). [Link]

  • OrgoSolver. Anti-Markovnikov Hydrobromination of Alkenes (HBr/Peroxide Radical Chain). [Link]

  • Chemistry LibreTexts. Halogenation of Alkanes. (2023-01-22). [Link]

  • Macmillan Group - Princeton University. Open-Shell Fluorination of Alkyl Bromides: Unexpected Selectivity in a Silyl Radical-Mediated Chain Process. (2019-11-27). [Link]

  • YouTube. Radical Bromination: The Primary Alkane Reaction (Theory & Practice). (2018-01-21). [Link]

  • Chemistry Steps. Free-Radical Addition of HBr: Anti-Markovnikov Addition. [Link]

  • West Virginia Academy of Science. anti-Markovnikov Hydrobromination of Alkenes. (2017-04-04). [Link]

  • Samagra. Haloalkanes and Haloarenes. [Link]

  • Sci-Hub. Bromination of fluoroalkanes. Part 5.—Kinetics of forward and reverse reactions in the system Br2+ i-C3F7H HBr + i-C3F7Br. [Link]

  • Organic Chemistry Tutor. Radical Hydrohalogenation of Alkenes (Anti-Markovnikov Addition of HBr to Alkenes). [Link]

  • Google Patents.
  • Doc Brown's Chemistry. Free radical reaction of alkanes with bromine chlorine conditions products uses mechanisms bromination chlorination of alkanes advanced A level organic chemistry revision notes. [Link]

  • BYJU'S. Mechanism of Free Radical Bromination. [Link]

  • Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. [Link]

  • Master Organic Chemistry. Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013-10-31). [Link]

  • JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]

  • Organic Syntheses. Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. (2022-06-06). [Link]

  • YouTube. Bromide Selectivity in Photohalogenation. (2013-07-23). [Link]

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  • ResearchGate. Synthesis of 1,3-Difluoroaromatics in One Pot by Addition of Difluorocarbene from Sodium Chlorodifluoroacetate to 1,2-Substituted Cyclobutenes. [Link]

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Technical Support Center: Dehydrobromination of 1,3-Dibromo-1,1-difluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the dehydrobromination of 1,3-dibromo-1,1-difluorobutane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a focus on troubleshooting and minimizing side reactions. The information provided herein is a synthesis of established chemical principles and practical, field-proven insights to ensure the success of your experiments.

Introduction: The Synthetic Utility and Challenges

The dehydrobromination of this compound is a valuable transformation for the synthesis of fluorinated alkenes. These products are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms, such as altered lipophilicity, metabolic stability, and binding affinities.[1] However, the presence of multiple reactive sites in the starting material can lead to a variety of side reactions, complicating product purification and reducing the yield of the desired product. This guide will illuminate the mechanistic pathways at play and provide actionable strategies to favor the desired reaction outcome.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the dehydrobromination of this compound in a question-and-answer format.

Q1: My reaction is producing a mixture of isomeric alkenes. How can I improve the regioselectivity?

A1: Understanding the Root Cause: The formation of isomeric alkenes arises from the non-selective abstraction of a proton by the base from different carbon atoms bearing hydrogen. In the case of this compound, proton abstraction can occur from C2 or C4, leading to different alkene products. The regioselectivity of the elimination is influenced by factors such as the strength and steric bulk of the base, the solvent, and the reaction temperature.

Troubleshooting Strategies:

  • Base Selection:

    • Sterically Hindered Bases: Employing a bulky base, such as potassium tert-butoxide (KOtBu), can significantly enhance regioselectivity. The steric hindrance of the base favors the abstraction of the less sterically hindered proton.

    • Weaker Bases: In some cases, weaker bases that favor a more E1-like mechanism might lead to the thermodynamically more stable (more substituted) alkene, a principle known as Zaitsev's rule.[2] However, for this specific substrate, an E2 mechanism is generally preferred to avoid potential carbocation rearrangements.[3][4][5]

  • Solvent Effects: The choice of solvent can influence the aggregation and reactivity of the base. Aprotic solvents like tetrahydrofuran (THF) or diethyl ether are often preferred for reactions with strong, sterically hindered bases.

  • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.

Q2: I am observing the formation of a cyclopropane derivative. What is causing this and how can I prevent it?

A2: Understanding the Root Cause: The formation of methylcyclopropane derivatives can occur through an intramolecular nucleophilic substitution (SNi) or a related cyclization pathway.[6] This is particularly a risk when using certain reagents like zinc dust, which can promote reductive cyclization.[6]

Troubleshooting Strategies:

  • Avoid Reductive Reagents: If your goal is dehydrobromination, avoid using reducing agents like zinc dust.

  • Optimize Base and Conditions: Stick to non-nucleophilic, strong bases designed for elimination reactions. The conditions for an E2 elimination (strong, non-nucleophilic base) are generally not conducive to this type of cyclization.[4][5]

Q3: My reaction is sluggish and gives a low yield of the desired product. What can I do to improve the reaction rate and conversion?

A3: Understanding the Root Cause: A slow or incomplete reaction can be due to several factors, including an insufficiently strong base, poor solubility of reactants, or a reaction temperature that is too low. The carbon-bromine bond is weaker than the carbon-fluorine bond, making dehydrobromination more favorable than dehydrofluorination.[7] However, the acidity of the protons adjacent to the difluoromethyl group is increased, which can influence reactivity.

Troubleshooting Strategies:

  • Base Strength: Ensure the base you are using is strong enough to efficiently deprotonate the substrate. Common strong bases for E2 reactions include potassium tert-butoxide, sodium ethoxide, and sodium hydroxide.[8][9]

  • Solvent and Solubility: Ensure all reactants are adequately dissolved in the reaction solvent. If solubility is an issue, consider a co-solvent system or a different solvent altogether.

  • Temperature: Gradually increasing the reaction temperature can increase the reaction rate.[9] However, be mindful that excessive heat can lead to the formation of side products. Monitoring the reaction by techniques like TLC or GC is crucial.

  • Refluxing: Performing the reaction under reflux can maintain a constant, elevated temperature to drive the reaction to completion.[9]

Q4: I am concerned about potential dehydrofluorination as a side reaction. Is this a significant issue?

A4: Understanding the Root Cause: The carbon-fluorine bond is significantly stronger than the carbon-bromine bond, making the elimination of HBr much more favorable than the elimination of HF.[7] While the electron-withdrawing fluorine atoms increase the acidity of the adjacent protons, the strength of the C-F bond makes fluoride a poor leaving group. Therefore, under typical dehydrobromination conditions, dehydrofluorination is generally not a major competing reaction. However, extremely harsh basic conditions could potentially lead to some level of dehydrofluorination.

Troubleshooting Strategies:

  • Controlled Conditions: By using the appropriate stoichiometry of a strong, non-nucleophilic base and moderate temperatures, you can selectively target the C-Br bond for elimination.

  • Reaction Monitoring: Closely monitor the reaction progress to avoid prolonged exposure to harsh conditions that might induce unwanted side reactions.

Mechanistic Considerations: Visualizing the Reaction Pathways

The dehydrobromination of this compound primarily proceeds through an E2 (bimolecular elimination) mechanism.[3][4][5] This is a concerted, one-step process where the base abstracts a proton, and the leaving group (bromide) departs simultaneously, leading to the formation of a double bond.[3][10]

Reaction Pathway Diagram

Dehydrobromination_Pathways cluster_start Starting Material cluster_products Potential Products This compound This compound 1-Bromo-1,1-difluoro-2-butene 1-Bromo-1,1-difluoro-2-butene This compound->1-Bromo-1,1-difluoro-2-butene Base (e.g., KOtBu) -HBr (from C2) 3-Bromo-1,1-difluoro-1-butene 3-Bromo-1,1-difluoro-1-butene This compound->3-Bromo-1,1-difluoro-1-butene Base -HBr (from C4) Side_Products Other Side Products (e.g., Cyclopropane derivatives) This compound->Side_Products Alternative Pathways (e.g., Intramolecular cyclization)

Caption: Reaction pathways in the dehydrobromination of this compound.

Recommended Experimental Protocol

This protocol is a general guideline for performing the dehydrobromination of this compound with high regioselectivity. Optimization may be required based on your specific laboratory conditions and analytical capabilities.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Assemble the reaction apparatus under an inert atmosphere. Ensure all glassware is thoroughly dried.

  • Reagent Preparation: In the round-bottom flask, dissolve this compound in anhydrous THF.

  • Base Addition: In a separate flask, prepare a solution of potassium tert-butoxide in anhydrous THF.

  • Reaction: Cool the solution of the dibromide to 0 °C using an ice bath. Slowly add the potassium tert-butoxide solution dropwise over a period of 30-60 minutes with vigorous stirring.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.

Data Summary: Influence of Base on Product Distribution

The choice of base can have a significant impact on the ratio of elimination products. The following table provides a conceptual overview of expected outcomes.

BaseSteric HindranceExpected Major ProductRationale
Potassium tert-butoxide (KOtBu)HighLess substituted alkeneFavors abstraction of the sterically more accessible proton (Hofmann elimination).
Sodium Ethoxide (NaOEt)LowMore substituted alkeneFavors the formation of the more thermodynamically stable alkene (Zaitsev elimination).[2]

Conclusion

Successfully navigating the dehydrobromination of this compound hinges on a clear understanding of the underlying reaction mechanisms and the factors that control selectivity. By carefully selecting the base, solvent, and reaction temperature, researchers can significantly minimize the formation of unwanted side products and maximize the yield of the desired fluorinated alkene. This guide provides a foundational framework for troubleshooting and optimizing this important synthetic transformation.

References

  • Southern Illinois University Edwardsville. (n.d.). Elimination Reactions. Retrieved from [Link]

  • Suga, H., Hamatani, T., Guggisberg, Y., & Schlosser, M. (1990). Vicinal bromofluoroalkanes: their regioselective formation and their conversion to fluoroolefins. Tetrahedron, 46(12), 4255–4260.
  • Thibblin, A., & Ahlberg, P. (1989). The Mechanism of Base-Promoted HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)butan-2-one: A Multiple Isotope Effect Study Including the Leaving Group 18 F/ 19 F KIE. Journal of the American Chemical Society, 111(15), 5412-5420.
  • Jmol. (n.d.). The E2 Reaction. Retrieved from [Link]

  • Wikipedia. (2024). Elimination reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Elimination by the E2 mechanism. Retrieved from [Link]

  • Lumen Learning. (n.d.). Organic Chemistry 1: An open textbook - 8.5. Elimination reactions. Retrieved from [Link]

  • Pharmaguideline. (n.d.). E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). 1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon for a Chemoselective Preparation of 4-Bromodifluoromethyl Thiazoles. Molecules, 23(12), 3298.
  • Visualize Organic Chemistry. (n.d.). E2 reactions. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Experiment 10 DEHYDROBROMINATION. Retrieved from [Link]

  • Google Patents. (2016). CN105753632A - Preparation method of 4-bromo-1, 1, 2-trifluoro-1-butene.
  • LibreTexts Chemistry. (2014). 9.9: Comparing the E2 and E1 Reactions of Alkyl Halides. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dibromobutane. Retrieved from [Link]

  • Organic Syntheses. (2022). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. 99, 113-124.
  • PubChem. (n.d.). 1,3-Dibromo-1,1-difluorooctane. Retrieved from [Link]

  • Royal Society of Chemistry. (2003). Investigation of the factors controlling the regioselectivity of the hydroboration of fluoroolefins.
  • Michigan State University. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • Autech Industry. (n.d.). The Role of 2-Bromo-1,1-difluoroethylene in Advanced Chemical Synthesis. Retrieved from [Link]

  • ResearchGate. (2011). Improved Synthesis of 1-Bromo-3-buten-2-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes. Journal of the American Chemical Society, 145(44), 24141-24149.
  • Google Patents. (1995). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
  • PubMed Central. (2020). Regioselective Markovnikov hydrodifluoroalkylation of alkenes using difluoroenoxysilanes.
  • Cambridge Open Engage. (2024). Exploring Regioselectivity and Stereoselectivity via GC Analysis of the Product of the Hydroboration-Oxidation of 1-Methylcyclohexene. Retrieved from [Link]

Sources

Technical Support Center: Controlling Regioselectivity in Reactions of 1,3-Dibromo-1,1-difluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,3-Dibromo-1,1-difluorobutane (CAS 406-42-8)[1][2]. This document is designed for researchers, medicinal chemists, and materials scientists utilizing this versatile fluorinated building block. Our goal is to provide you with the in-depth insights and practical troubleshooting strategies necessary to navigate the inherent regioselectivity challenges of this substrate and achieve your desired synthetic outcomes.

The core challenge in the chemistry of this compound lies in the differential reactivity of its two carbon-bromine bonds. Understanding the electronic and steric environment of each site is paramount to controlling which position undergoes reaction.

  • C1 Position: A primary carbon bonded to a geminal difluoro group (-CF2Br). The C-Br bond is strengthened by the inductive effect of the fluorine atoms, yet the carbon is highly electrophilic. Steric hindrance is minimal.

  • C3 Position: A secondary carbon (-CHBr-). This site is more sterically hindered than C1, and the C-Br bond is a typical secondary alkyl bromide.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.

Core Reactivity Overview

The first step in troubleshooting is understanding the landscape of possible reactions. This diagram illustrates the key reactive sites on the substrate.

Caption: Key reactive centers in this compound.

Frequently Asked Questions & Troubleshooting Guides

Q1: I am getting a mixture of C1- and C3-substituted products. How can I favor substitution specifically at the C3 position?

This is the most common challenge. Achieving selectivity for the secondary C3 position requires favoring a classic bimolecular nucleophilic substitution (S(_N)2) pathway. The S(_N)2 mechanism is highly sensitive to steric hindrance and the nature of the nucleophile and solvent.[3][4]

Troubleshooting & Optimization Strategy:

  • Causality — The S(_N)2 Pathway: The S(_N)2 transition state involves the nucleophile attacking the carbon atom from the side opposite to the leaving group. While the C1 carbon is less sterically hindered, the strong inductive effect of the two fluorine atoms can destabilize a developing positive charge in the transition state, making the C3 position kinetically favored for many nucleophiles under S(_N)2 conditions.

  • Actionable Steps:

    • Choose a "Soft" Nucleophile: Soft nucleophiles (e.g., I⁻, SCN⁻, RS⁻, N₃⁻) have a higher propensity for S(_N)2 reactions over elimination. Harder, more basic nucleophiles (e.g., RO⁻, OH⁻) are more likely to cause elimination (see Q3).

    • Use a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile are ideal.[3] They effectively solvate the counter-ion of the nucleophile, leaving the nucleophile "bare" and highly reactive, which accelerates the S(_N)2 reaction. Protic solvents (water, alcohols) can hydrogen-bond with the nucleophile, reducing its reactivity.

    • Maintain Low to Moderate Temperatures: Higher temperatures tend to favor elimination reactions and can provide enough energy to overcome the activation barrier for substitution at the less reactive C1 site. Start reactions at room temperature or below and monitor for progress.

    • Use a Good Leaving Group Counterpart: While both are bromine, ensure your nucleophile salt has a non-coordinating cation (e.g., Na⁺, K⁺, or even a tetraalkylammonium salt) to maximize nucleophile availability.

Data-Driven Insights: Conditions Favoring C3 Substitution
ParameterRecommended ChoiceRationale
Nucleophile Azide (N₃⁻), Thiolate (RS⁻), Cyanide (CN⁻)Soft, non-basic nucleophiles that strongly favor S(_N)2 over elimination.
Solvent DMF, Acetonitrile, DMSOPolar aprotic solvents enhance nucleophilicity and accelerate S(_N)2 rates.[3]
Temperature 0 °C to 40 °CMinimizes competing elimination and C1-substitution pathways.
Concentration Moderate (0.1 - 0.5 M)High concentrations can sometimes lead to side reactions.
Q2: How can I promote reactivity at the C1 (gem-difluoro) position?

Selectively targeting the C1-Br bond is more challenging due to the electron-withdrawing nature of the adjacent fluorine atoms. Standard nucleophilic substitution is often sluggish at this site. Success typically requires shifting the reaction mechanism away from a pure S(_N)2 pathway.

Troubleshooting & Optimization Strategy:

  • Causality — Bypassing the S(_N)2 Barrier: To react at C1, you must either use conditions that favor an S(_N)1-like mechanism (less likely for a primary carbon), a radical mechanism, or an organometallic intermediate that alters the intrinsic reactivity of the C-Br bond.

  • Actionable Steps:

    • Consider a Radical Pathway: Under UV irradiation or with a radical initiator (e.g., AIBN), the C-Br bonds can be cleaved homolytically. The relative stability of the resulting radical intermediates would dictate the regioselectivity. This approach is substrate and reagent-dependent and requires careful screening.

    • Form an Organometallic Intermediate: Reactions with metals like zinc, magnesium, or lithium can generate an organometallic species. For instance, a Grignard reagent formation might occur preferentially at one of the C-Br bonds, which can then be quenched with an electrophile. The regioselectivity of metal insertion can often be controlled by temperature and solvent.

    • Use Highly Reactive, "Hard" Nucleophiles at Elevated Temperatures: While this can lead to mixtures, forcing conditions with a very strong nucleophile (e.g., a phenoxide) at high temperatures might overcome the high activation energy for substitution at C1. This is a less selective and generally less desirable approach.

Q3: My reaction is yielding significant elimination (alkene) or cyclization byproducts. What causes this and how can I prevent it?

The formation of byproducts is a clear indicator that your reaction conditions are favoring an unintended pathway. Both elimination (E2) and intramolecular cyclization are common pitfalls.

Troubleshooting & Optimization Strategy:

  • Causality — Elimination (E2): The E2 mechanism competes directly with S(_N)2 and is favored by strong, sterically hindered bases.[3] The base abstracts a proton from the carbon adjacent to the leaving group (the β-hydrogen), leading to the formation of a double bond. In this compound, abstraction of a proton from C2 or C4 can lead to elimination.

  • Causality — Intramolecular Cyclization: In the presence of reducing metals like zinc dust, an intramolecular reaction can occur. This typically involves the formation of an organometallic intermediate at one carbon, which then acts as an internal nucleophile to displace the second bromine, forming a cyclopropane ring.[5][6]

Actionable Steps to Minimize Byproducts:

  • To Prevent Elimination:

    • Avoid Strong, Bulky Bases: If your nucleophile is also a strong base (e.g., t-butoxide, LDA), elimination will be a major pathway. Use nucleophiles that are weak bases (e.g., Br⁻, N₃⁻, SCN⁻).

    • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution and are thus more favored at higher temperatures.

    • Choose the Right Solvent: As mentioned for favoring S(_N)2, polar aprotic solvents are generally preferred.

  • To Prevent Cyclization:

    • Avoid Zero-Valent Metals: Do not use reagents like zinc dust, magnesium turnings, or sodium metal if your goal is simple substitution. These reagents are specifically used to promote reductive cyclization.[5]

start Poor Regioselectivity or Byproducts Observed q1 What is the major issue? start->q1 is_mixture Mixture of C1/C3 Substitution q1->is_mixture Product Ratio is_elimination Elimination Product (Alkene) q1->is_elimination Byproduct Type is_cyclization Cyclization Product (Cyclopropane) q1:s->is_cyclization:n Byproduct Type sol_mixture Favor SN2 Conditions: - Use soft, non-basic Nu- - Use polar aprotic solvent - Lower temperature is_mixture->sol_mixture sol_elimination Disfavor E2 Conditions: - Use weak, non-bulky base - Lower temperature is_elimination->sol_elimination sol_cyclization Avoid Reductive Conditions: - Do not use Zn, Mg, etc. is_cyclization->sol_cyclization

Caption: Troubleshooting workflow for reactions of this compound.

Experimental Protocols

Protocol 1: Regioselective Substitution at C3 with Sodium Azide

This protocol provides a method for selectively substituting the bromine at the C3 position via an S(_N)2 reaction, a common strategy for introducing a nitrogen-containing functional group.

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Setup: Under an inert atmosphere, add this compound (e.g., 2.52 g, 10 mmol) to a round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF (e.g., 40 mL) to dissolve the substrate.

  • Nucleophile Addition: Add sodium azide (e.g., 0.78 g, 12 mmol) to the solution in one portion.

  • Reaction: Stir the mixture vigorously at room temperature (approx. 25 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours. Look for the disappearance of the starting material and the appearance of a new, more polar spot.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (100 mL) and diethyl ether (50 mL).

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (2 x 50 mL) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 3-azido-1-bromo-1,1-difluorobutane.

References
  • Benchchem.
  • Benchchem. Technical Support Center: Regioselective Synthesis of 2-Fluorohexane.
  • Thieme.
  • Unknown. Nucleophilic Substitution Reactions.
  • National Center for Biotechnology Information.
  • Chemistry LibreTexts. 7.1: Nucleophilic Substitution Reaction Overview.
  • MaChemGuy. Nucleophilic Substitution Mechanism. YouTube.
  • Santa Cruz Biotechnology. This compound.
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  • PubChem. This compound.
  • ResearchGate. 1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon for a Chemoselective Preparation of 4-Bromodifluoromethyl Thiazoles.
  • ResearchGate. Mechanisms of reactions of halogenated compounds: Part 7.
  • ChemRxiv.
  • Organic Chemistry Portal.
  • Unknown. A theoretical study on the regioselectivity of 1,3-dipolar cycloadditions using DFT-based reactivity indexes.
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  • ResearchGate. Reversal of Regioselectivity in the Nucleophilic Fluorination of 1,2‐Dimesylate with Potassium Fluoride and 18‐Crown‐6.
  • PubChem. 1,3-Dibromo-1,1-difluorooctane.
  • Chemistry Stack Exchange.
  • PubChem. 1,3-Dibromobutane.
  • ECHEMI.
  • National Center for Biotechnology Information. Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calix[3]pyrrole cage.

  • Michael Evans. 18.04 Predicting Products of Nucleophilic Substitution Reactions. YouTube.
  • ResearchGate.

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avoiding polyhalogenated byproducts in 1,3-Dibromo-1,1-difluorobutane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1,3-Dibromo-1,1-difluorobutane

A Guide to Avoiding Polyhalogenated Byproducts

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis, with a specific focus on minimizing the formation of undesirable polyhalogenated byproducts.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Q1: I am observing significant amounts of tribromo- and other polyhalogenated byproducts in my reaction mixture. What is the primary cause of this?

A1: The formation of polyhalogenated byproducts during the synthesis of this compound is most often due to a lack of selectivity in the bromination step. This typically occurs through a free-radical mechanism, which can be difficult to control.[1][2] The reaction proceeds via initiation, propagation, and termination steps.[3] During propagation, a bromine radical abstracts a hydrogen atom to form an alkyl radical, which then reacts with a bromine molecule.[1] If the reaction conditions are not carefully controlled, further substitution can occur, leading to the formation of di-, tri-, and other polybrominated species.

Several factors can contribute to this lack of selectivity:

  • Excess Brominating Agent: Using a significant excess of the brominating agent (e.g., Br2 or N-bromosuccinimide) increases the probability of multiple halogenation events on the same molecule.

  • High Reaction Temperature: Higher temperatures increase the rate of all reactions, including the undesired polybromination. It can also lead to less selective reactions.[4]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long can provide more opportunities for the desired product to undergo further bromination.

  • High-Energy Initiation: The use of high-intensity UV light can generate a high concentration of radicals, leading to less controlled and less selective reactions.[2]

Q2: What are the recommended synthetic strategies to synthesize this compound while minimizing polyhalogenation?

A2: A successful strategy involves a two-step approach starting from a suitable precursor, such as 1,1-difluoro-3-buten-1-ol. This method allows for more controlled introduction of the bromine atoms.

A plausible synthetic route is:

  • Dehydration of 1,1-difluoro-3-buten-1-ol: This step forms 1,1-difluoro-1,3-butadiene.

  • Anti-Markovnikov Hydrobromination: The subsequent reaction with HBr under radical conditions (e.g., in the presence of peroxides) allows for the selective addition of bromine to the terminal carbon of the conjugated diene system.[5][6][7] This would be followed by a second hydrobromination step.

A more direct approach is the anti-Markovnikov addition of HBr across the double bond of a suitable fluoroalkene precursor.[5][6] The use of a radical initiator like peroxide is crucial to ensure the bromine adds to the less substituted carbon.[5][6][7]

Q3: How can I optimize my current reaction conditions to suppress the formation of polyhalogenated byproducts?

A3: To improve the selectivity of your bromination reaction and minimize byproducts, consider the following adjustments:

ParameterRecommendationRationale
Stoichiometry Use a slight excess of the difluoroalkane substrate relative to the brominating agent.This ensures the brominating agent is the limiting reactant, reducing the likelihood of multiple brominations on the same molecule.
Temperature Maintain a low to moderate reaction temperature.Lower temperatures favor the more selective reaction pathway and decrease the rate of competing side reactions.[4]
Addition of Brominating Agent Add the brominating agent dropwise or in small portions over an extended period.[8]This keeps the instantaneous concentration of the brominating agent low, which helps to control the reaction rate and improve selectivity.
Monitoring Closely monitor the reaction progress using techniques like GC-MS or NMR.This allows you to quench the reaction as soon as the desired product is formed, preventing further bromination.
Initiator If using a radical initiator, use the minimum effective amount.This helps to maintain a low and steady concentration of radicals, promoting a more controlled reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and how do they compare in terms of byproduct formation?

A1: Two primary approaches are commonly considered:

  • Direct Radical Bromination of 1,1-Difluorobutane: This method is often less selective and prone to producing a mixture of mono-, di-, and polybrominated products.[2][9] Controlling the reaction to favor the desired 1,3-dibromo isomer is challenging.

  • Multi-step Synthesis from a Functionalized Precursor: A more controlled approach involves starting with a molecule that already has a functional group to direct the introduction of the bromine atoms. For instance, the anti-Markovnikov hydrobromination of 1,1-difluoro-3-buten-1-ol or a similar alkene provides better regioselectivity.[5][6][7] This route generally offers a cleaner reaction profile with fewer polyhalogenated byproducts.

Q2: What is the underlying mechanism that leads to polyhalogenation?

A2: Polyhalogenation in this context is typically the result of a free-radical chain reaction.[1] The mechanism can be broken down into three stages:

  • Initiation: A radical initiator (e.g., UV light or a chemical initiator like AIBN) cleaves a bromine molecule (Br₂) into two bromine radicals (Br•).[1][3]

  • Propagation: A bromine radical abstracts a hydrogen atom from the 1,1-difluorobutane, forming HBr and a difluorobutyl radical. This radical then reacts with another Br₂ molecule to form 1-bromo-1,1-difluorobutane and another bromine radical. This cycle continues, but the initially formed monobrominated product can also react with a bromine radical, leading to the formation of a dibrominated product, and so on.

  • Termination: The reaction stops when two radicals combine.[1][3]

The issue of polyhalogenation arises because the hydrogen atoms in the monobrominated product are still susceptible to abstraction by bromine radicals, leading to further bromination.

Q3: What analytical techniques are most effective for detecting and quantifying polyhalogenated impurities?

A3: A combination of chromatographic and spectroscopic methods is ideal for analyzing the reaction mixture:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating the different halogenated compounds and identifying them based on their mass spectra. It can also be used for quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information about the desired product and any byproducts. The integration of the signals can be used for quantitative analysis.

  • High-Performance Liquid Chromatography (HPLC): For less volatile compounds or for preparative separation, HPLC can be a valuable tool.

Q4: Are there any alternative brominating agents that offer higher selectivity than elemental bromine?

A4: Yes, several alternative brominating agents can offer improved selectivity:

  • N-Bromosuccinimide (NBS): NBS is a common reagent for allylic and benzylic bromination, but it can also be used for the bromination of alkanes under radical conditions. It provides a low, constant concentration of bromine, which can help to improve selectivity and reduce the formation of polyhalogenated byproducts.

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Similar to NBS, DBDMH is another source of bromine that can offer better control over the reaction.

The choice of brominating agent will depend on the specific substrate and reaction conditions.

Q5: What are the best practices for purifying this compound to remove polyhalogenated byproducts?

A5: The purification of halogenated alkanes often relies on differences in their physical properties.

  • Fractional Distillation: Since the boiling points of the desired product and the polyhalogenated byproducts will differ, fractional distillation is often the most effective method for purification on a larger scale.[10] The efficiency of the separation will depend on the difference in boiling points and the efficiency of the distillation column.

  • Preparative Gas Chromatography (Prep-GC): For smaller quantities or for obtaining very high purity material, preparative GC can be an excellent option.

  • Column Chromatography: While less common for simple haloalkanes, column chromatography over silica gel or alumina can sometimes be used to separate isomers or compounds with different polarities.[10]

It is crucial to characterize the purified product thoroughly using the analytical techniques mentioned in Q3 to confirm its identity and purity.

Experimental Protocols & Visualizations

Protocol: Optimized Synthesis via Anti-Markovnikov Hydrobromination

This protocol outlines a general procedure for the synthesis of this compound from a suitable fluoroalkene precursor, aiming to minimize byproduct formation.

1. Reaction Setup:

  • A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • The system is purged with an inert gas (e.g., nitrogen or argon).

2. Reagent Preparation:

  • The fluoroalkene precursor (e.g., 1,1-difluoro-1-butene) is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or THF).

  • A solution of HBr in acetic acid or a cylinder of HBr gas can be used. A radical initiator, such as benzoyl peroxide or AIBN, is added to the reaction flask.

3. Reaction Execution:

  • The flask containing the alkene and initiator is cooled in an ice bath.

  • HBr is slowly bubbled through the solution or added dropwise via the dropping funnel. The rate of addition should be carefully controlled to maintain a low reaction temperature.

  • The reaction is monitored by TLC or GC-MS.

4. Workup and Purification:

  • Once the reaction is complete, the mixture is washed with a saturated sodium bicarbonate solution to neutralize excess acid, followed by a brine wash.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation under vacuum.[10]

Diagrams

Polyhalogenation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_side_reaction Polyhalogenation (Side Reaction) Br2 Br2 2Br_rad 2Br_rad Br2->2Br_rad UV light or Δ Br_rad1 Br• 2Br_rad->Br_rad1 R_rad R• Br_rad1->R_rad + R-H Substrate R-H HBr HBr Product R-Br R_rad->Product + Br2 Br2_2 Br2 Br_rad2 Br• Product_side R-Br Product->Product_side Br_rad2->Br_rad1 Chain Reaction Br_rad3 Br• Br_rad2->Br_rad3 RBr_rad R(Br)• Product_side->RBr_rad + Br• Polyhalogenated_Product R-Br2 RBr_rad->Polyhalogenated_Product + Br2 Br2_3 Br2 Br_rad4 Br•

Caption: Free-radical mechanism leading to polyhalogenation.

Troubleshooting_Workflow Start Polyhalogenated Byproducts Detected Check_Stoichiometry Verify Reagent Stoichiometry (Substrate in slight excess?) Start->Check_Stoichiometry Check_Temp Review Reaction Temperature (Was it kept low?) Check_Stoichiometry->Check_Temp If Yes Optimize Implement Corrective Actions: - Adjust Stoichiometry - Lower Temperature - Slow Reagent Addition - Monitor Closely Check_Stoichiometry->Optimize If No Check_Addition Analyze Reagent Addition Rate (Was it slow/portion-wise?) Check_Temp->Check_Addition If Yes Check_Temp->Optimize If No Check_Monitoring Evaluate Reaction Monitoring (Was it stopped promptly?) Check_Addition->Check_Monitoring If Yes Check_Addition->Optimize If No Check_Monitoring->Optimize If No Success Reduced Byproducts Check_Monitoring->Success If Yes Re-run Re-run Synthesis Optimize->Re-run Re-run->Start

Caption: Troubleshooting workflow for minimizing polyhalogenation.

References

  • National Center for Biotechnology Information. (n.d.). 1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon for a Chemoselective Preparation of 4-Bromodifluoromethyl Thiazoles. PubChem. Retrieved from [Link]

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Sources

Technical Support Center: Optimizing Reaction Conditions for 1,3-Dibromo-1,1-difluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for 1,3-Dibromo-1,1-difluorobutane (CAS No. 406-42-8).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshooting advice, and optimized protocols for this versatile fluorinated building block. As a bifunctional reagent with two distinct reactive centers—a primary gem-difluoro-bromo group and a secondary bromo group—it offers unique opportunities for constructing complex molecular architectures. However, this dual reactivity also presents challenges that require careful control of reaction conditions.

This document provides a comprehensive resource to navigate these challenges, ensuring successful and reproducible outcomes in your synthetic endeavors.

Part 1: Safety, Handling, and Storage

Before any experiment, a thorough review of the Safety Data Sheet (SDS) is mandatory. This compound is an irritant and requires careful handling in a controlled laboratory environment.

Question: What are the primary hazards associated with this compound?

Answer: According to GHS classifications, this compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3] All work should be conducted in a well-ventilated chemical fume hood.

Question: What personal protective equipment (PPE) is required?

Answer: Standard PPE includes chemical safety goggles or a face shield, protective gloves (e.g., nitrile, 29 CFR 1910.138), and a lab coat.[1] In cases of inadequate ventilation, respiratory protection should be worn.[1]

Question: How should I store this reagent?

Answer: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[4] Keep it away from heat, sparks, and open flames.[1][4]

Question: What are the known chemical incompatibilities?

Answer: The reagent is incompatible with strong oxidizing agents, strong bases, alkali metals, and finely divided metals such as aluminum, magnesium, or zinc.[1] Contact with these substances can lead to vigorous or exothermic reactions.

Hazard Class GHS Code Description
Skin IrritationH315Causes skin irritation[1][3]
Eye IrritationH319Causes serious eye irritation[1][3]
Specific Target Organ ToxicityH335May cause respiratory irritation[1][3]
Table 1: Summary of GHS Hazard Classifications.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the properties and reactivity of this compound.

Question: What are the key physical properties of this compound?

Answer:

  • Molecular Formula: C₄H₆Br₂F₂[1]

  • Molecular Weight: 251.90 g/mol [2][3]

  • CAS Number: 406-42-8[1]

  • Appearance: Typically a liquid (physical state not explicitly stated but implied by handling precautions).

Question: What are the primary applications of this compound in research and development?

Answer: While specific applications for this exact butane derivative are not extensively documented in the provided literature, its structure is analogous to other halodifluoromethylated compounds that are valuable synthetic intermediates in drug discovery.[5][6] The difluoromethylene group is a known bioisostere for an ether oxygen, and the bromo-difluoro motif can be used to introduce the CF₂Br group into molecules, which can be a precursor for further transformations, such as Br/F exchange in radiopharmaceutics.[5][6] Its bifunctional nature allows it to be a key building block for creating complex fluorinated molecules.[7]

Question: Which of the two bromine atoms is more reactive?

Answer: The reactivity of the two C-Br bonds is distinct.

  • C1-Br Bond: The bromine atom at the C1 position, adjacent to the gem-difluoro group (-CF₂), is significantly activated towards nucleophilic substitution. The electron-withdrawing fluorine atoms stabilize the transition state of an Sₙ2 reaction.

  • C3-Br Bond: The bromine atom at the C3 position is a standard secondary bromide. Its reactivity is subject to steric hindrance and the typical factors governing Sₙ2 versus E2 pathways.

This differential reactivity can be exploited to achieve selective substitution by carefully controlling reaction conditions.

Part 3: Troubleshooting Guide for Reaction Optimization

This guide addresses common issues encountered during reactions with this compound.

Scenario 1: Low or No Product Yield

Question: My reaction shows poor conversion of the starting material, with unreacted this compound remaining. What are the likely causes and solutions?

Answer: Low conversion is a common issue that can typically be traced back to reaction parameters. The root cause can be diagnosed using a systematic approach.

G start Low / No Yield q1 Is the nucleophile strong enough? start->q1 q2 Is the temperature adequate? q1->q2 Yes a1 Solution: Increase nucleophilicity. - Use a less hindered nucleophile. - Convert to a more reactive form (e.g., alcohol to alkoxide). q1->a1 No q3 Is the solvent appropriate? q2->q3 Yes a2 Solution: Increase temperature. - Incrementally raise by 10-20°C. - Monitor for side product formation. q2->a2 No q4 Is the base (if used) correct? q3->q4 Yes a3 Solution: Change solvent. - For SN2, switch to a polar aprotic solvent (DMF, DMSO, Acetonitrile). - Ensure all reagents are soluble. q3->a3 No end Problem Resolved or Re-evaluate Stoichiometry q4->end Yes a4 Solution: Re-evaluate base. - Use a non-nucleophilic base if side reactions occur. - For deprotonation, ensure pKa match. q4->a4 No

Caption: Troubleshooting workflow for low reaction yield.

Causality Explained:

  • Nucleophilicity: The rate of Sₙ2 reactions is directly dependent on the strength of the nucleophile. Weak nucleophiles (e.g., water, alcohols) will react slowly, whereas their conjugate bases (hydroxide, alkoxides) are much more potent.

  • Temperature: Chemical reactions require activation energy. Insufficient thermal energy can cause a reaction to stall. However, excessive heat can promote unwanted elimination side reactions.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are ideal for Sₙ2 reactions because they solvate the counter-ion (cation) of the nucleophile but not the nucleophile itself (anion), leaving it "naked" and highly reactive.

  • Base Selection: If your nucleophile requires deprotonation, the base used is critical. A base that is too weak will not generate enough of the active nucleophile. A base that is too strong or bulky can promote elimination over substitution.[8]

Scenario 2: Formation of Multiple Products

Question: My analysis (TLC, GC-MS, NMR) shows a complex mixture of products instead of my single desired compound. What are the likely side reactions and how can I suppress them?

Answer: The bifunctional nature of this compound makes it susceptible to several competing reaction pathways.

G reagent {this compound | + Nucleophile (Nu⁻)} sub Substitution (SN2) Desired Product (Selective at C1 or C3) reagent->sub Mild Base Low Temp Polar Aprotic Solvent elim Elimination (E2) Alkene Products reagent->elim Strong/Bulky Base High Temp di_sub Di-substitution Nu-R-Nu Product reagent->di_sub >2 eq. Nucleophile Long Reaction Time cyclo Intramolecular Cyclization Methyl-cyclopropane derivative (with reducing metals like Zn) reagent->cyclo Zn or Mg dust (Reductive Cyclization)

Caption: Competing reaction pathways for this compound.

Minimizing Side Products:

Side Reaction Cause Recommended Solution
Elimination Use of strong, bulky bases (e.g., t-BuOK) and high temperatures.Use a weaker, non-nucleophilic carbonate base (e.g., K₂CO₃, Cs₂CO₃) or an organic base (e.g., Et₃N). Run the reaction at the lowest effective temperature.[8]
Di-substitution Incorrect stoichiometry (large excess of nucleophile) or prolonged reaction times.Carefully control the stoichiometry. For mono-substitution, use a slight excess of the dibromo starting material or a 1:1 molar ratio and monitor the reaction closely, stopping it upon consumption of the nucleophile.[8]
Intramolecular Cyclization This is a specific reaction pathway, often desired. However, if it is an unwanted side reaction (e.g., with a bidentate nucleophile), it points to an incorrect choice of reagents. With reducing metals like zinc, this compound is expected to form methyl-gem-difluorocyclopropane, analogous to the reaction of 1,3-dibromobutane.[9][10]To avoid this, ensure your reaction is free from contaminating reducing agents. If this is the desired pathway, heating with zinc dust in a solvent like ethanol is the standard procedure.[10]
Lack of Selectivity Reaction conditions do not sufficiently differentiate between the C1 and C3 positions.To favor substitution at the more activated C1 position, use milder conditions (lower temperature, weaker base). The higher activation energy for substitution at the secondary C3 position will be harder to overcome. To target C3, one might need to protect C1 first or use conditions that favor reaction at the less hindered site, though this is less straightforward.

Part 4: Experimental Protocols

The following is a representative, self-validating protocol for the mono-alkylation of a generic thiol nucleophile. This should be used as a starting point and optimized for your specific substrate.

Protocol: Selective S-Alkylation at the C1 Position

This protocol is designed to favor substitution at the activated C1 position while minimizing di-substitution and elimination.

Materials:

  • This compound

  • Thiol of interest (R-SH)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered

  • Acetonitrile (MeCN), anhydrous

  • Reaction vial with stir bar

  • Heating block

  • TLC plates and GC-MS for monitoring

Procedure:

  • Preparation: In a clean, dry reaction vial, add the thiol (1.0 eq). Dissolve it in anhydrous acetonitrile (to make a ~0.2 M solution).

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq). Stir the suspension for 10 minutes at room temperature to ensure a fine, even distribution.

  • Reagent Addition: Add this compound (1.2 eq) to the stirring suspension. The slight excess of the electrophile helps to ensure full conversion of the valuable thiol and minimizes di-substitution.

  • Reaction:

    • Heat the reaction mixture to 60°C.

    • Validation Checkpoint 1: After 1 hour, take a small aliquot, quench with water, extract with ethyl acetate, and analyze by TLC or GC-MS to check for the appearance of the product and consumption of the starting thiol.

    • Continue heating and monitoring every 1-2 hours. Optimal reaction time is typically 4-8 hours.

  • Work-up:

    • Once the reaction is complete (thiol consumed), allow the mixture to cool to room temperature.

    • Filter the mixture to remove the potassium carbonate, washing the solid with a small amount of acetonitrile.

    • Validation Checkpoint 2: Analyze the crude filtrate by GC-MS to confirm product formation and identify any major side products. This informs the purification strategy.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • The resulting crude oil is typically purified by flash column chromatography on silica gel using a suitable solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired mono-alkylated product.

G cluster_0 Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification a 1. Dissolve Thiol (1 eq) in MeCN b 2. Add K2CO3 (1.5 eq) a->b c 3. Add Dibromide (1.2 eq) b->c d 4. Heat to 60°C c->d e 5. Monitor by TLC/GC-MS (hourly) d->e f 6. Cool and Filter e->f Reaction Complete g 7. Concentrate f->g h 8. Column Chromatography g->h

Caption: Experimental workflow for selective mono-S-alkylation.

References

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  • PubChem. (n.d.). 1,3-Dibromobutane. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRxyrFwZxzJQzTUyONlIlpB0MinpKjKdOYSlMVoPzA2Wg3NK60pR3aMgiAuKSdKDWcbiZA2OHJLgZ1YZrzOCigiWsvcCgbwS6LgPhQ9_kQdlh8EdRFPI0DWlYRnLCq7zP9JIeCjDFmLGOxfCSWDxOrQttIA4P7]
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work-up procedures for reactions containing 1,3-Dibromo-1,1-difluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling reactions involving 1,3-Dibromo-1,1-difluorobutane. This document is designed for researchers, scientists, and professionals in drug development. It provides practical, field-tested advice in a troubleshooting and FAQ format to address specific challenges encountered during experimental work-ups. Our focus is on explaining the causality behind procedural choices to ensure both safety and experimental success.

Critical Safety & Handling Protocols

Before initiating any procedure, it is imperative to understand the hazard profile of this compound. Safe handling is non-negotiable for a successful and risk-free experiment.

HAZARD SUMMARY: This compound is classified as a skin, eye, and respiratory irritant.[1][2][3] All operations must be conducted in a well-ventilated chemical fume hood.[1]

Key Incompatibilities:

  • Strong Bases & Oxidizing Agents: Avoid contact with strong bases, which can promote elimination or other decomposition pathways.[1]

  • Alkali and Finely Divided Metals: Incompatible with alkali metals (e.g., Na, K) and finely divided metals like Al, Mg, and Zn, which can initiate vigorous or hazardous reactions.[1]

  • Thermal Decomposition: When heated to decomposition, it can release toxic and corrosive fumes, including hydrogen bromide and hydrogen fluoride.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile).[1]

PropertyValueSource
Molecular Formula C₄H₆Br₂F₂[1][4]
Molecular Weight ~251.90 g/mol [2][4]
CAS Number 406-42-8[1][4]
GHS Hazard Statements H315, H319, H335[1][2]
Signal Word Warning[1][2]
Primary Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2]

Troubleshooting Guide: Work-up Procedures

This section addresses specific issues that may arise during the work-up of reactions containing this compound.

Q1: My reaction involved an organometallic reagent (e.g., Grignard, Organolithium). What is the safest and most effective way to quench the reaction?

Answer: Organometallic reagents are extremely strong bases and must be quenched carefully to avoid an uncontrolled exothermic reaction.[5] The procedure must be performed under an inert atmosphere (N₂ or Ar) and at a reduced temperature (typically 0 °C or lower).

Causality: These reagents react violently with protic sources, such as water.[5][6] The quenching strategy involves a gradual reduction in reactivity by sequentially adding reagents with increasing acidity (decreasing pKa). A typical sequence is Isopropanol -> Methanol -> Water -> Saturated Aqueous Solution.[7] This controlled process safely neutralizes the reactive species and dissipates heat.

Recommended Protocol:

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Slowly add a less reactive alcohol, such as isopropanol, dropwise with vigorous stirring. Monitor for any temperature increase or gas evolution. Continue addition until no further exotherm is observed.[7]

  • Slowly add methanol to ensure any remaining, more resilient organometallic species are quenched.[7]

  • Once the reaction with alcohols is complete, slowly add water to hydrolyze the resulting metal alkoxides.[7]

  • Finally, add a saturated aqueous solution (e.g., NH₄Cl for Grignard reactions) to facilitate the separation of aqueous and organic layers and dissolve magnesium salts.[8]

Q2: I'm performing an aqueous extraction and a persistent emulsion has formed at the interface. How can I break it?

Answer: Emulsion formation is a common issue, often caused by fine particulate matter or amphiphilic byproducts that stabilize the mixture of two immiscible solvents.[9]

Causality and Solutions:

  • Increase Ionic Strength: The most common and effective method is to add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often forces the separation of the organic and aqueous layers.

  • Reduce Interfacial Tension: Gentle swirling of the separatory funnel, rather than vigorous shaking, can prevent emulsion formation in the first place.[9]

  • Filtration: If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of Celite or glass wool can remove the stabilizing solids.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (15-30 minutes) is sufficient for the layers to separate.

Q3: My crude product is contaminated with an acidic (or basic) byproduct. How can I remove this during the work-up?

Answer: Liquid-liquid extraction is a powerful tool for removing acidic or basic impurities by converting them into their water-soluble salt forms.

  • To Remove Acidic Impurities: Wash the organic layer with a dilute aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is generally preferred over stronger bases like NaOH to avoid potential base-catalyzed decomposition of the product, as some difluoromethyl compounds can be unstable in strong base.[10] The bicarbonate will neutralize the acid, forming a salt that partitions into the aqueous layer.

  • To Remove Basic Impurities (e.g., amines): Wash the organic layer with a dilute aqueous acid, such as 1 M HCl.[8] This protonates the basic impurity, and the resulting ammonium salt will be drawn into the aqueous phase. An alternative for removing amine impurities is to wash with a 10% aqueous copper (II) sulfate solution, which complexes with the amine and pulls it into the aqueous layer.[8]

Q4: I suspect my product has some water solubility, and I'm losing yield during the extraction. How can I improve recovery?

Answer: While this compound is expected to have low water solubility, certain reaction products derived from it might possess polar functional groups that increase their aqueous solubility.

Strategies to Maximize Yield:

  • Salting Out: Before extraction, saturate the aqueous phase with sodium chloride (brine). This decreases the solubility of organic compounds in the aqueous layer, driving more of your product into the organic solvent.

  • Back-Extraction: After separating the initial organic layer, re-extract the aqueous layer 1-2 more times with fresh portions of the organic solvent. This will recover any dissolved product from the aqueous phase. Combine all organic extracts before drying and solvent evaporation.

  • Choice of Solvent: Ensure you are using an appropriate extraction solvent. A solvent with slightly higher polarity (e.g., ethyl acetate) may be more effective than a non-polar one (e.g., hexanes) if the product has some polarity, but be mindful of solvent miscibility with water.

Frequently Asked Questions (FAQs)

Q1: What are the likely side products in reactions with this compound?

Answer: The potential side products depend heavily on the reaction conditions:

  • Elimination: In the presence of a base, elimination of HBr can occur to form bromo-difluoro-butenes.

  • Cyclization: With reducing metals like zinc, intramolecular cyclization can occur to form methylcyclopropane derivatives.[11][12] This is a known reaction for 1,3-dihaloalkanes.[11]

  • Hydrolysis: Reaction with water or hydroxide, especially at elevated temperatures, could potentially lead to the substitution of bromine with a hydroxyl group.

Q2: Is this compound stable to standard silica gel column chromatography?

Answer: Generally, alkyl halides are stable enough for silica gel chromatography. However, silica gel is inherently acidic and can sometimes promote the elimination or decomposition of sensitive compounds. Given that this molecule has two bromine leaving groups and an electron-withdrawing gem-difluoro center, prolonged contact time on a highly active silica column could be detrimental.

Recommendations:

  • Use a rapid purification method like flash chromatography.

  • Consider deactivating the silica gel by pre-treating it with a small amount of a non-nucleophilic base, like triethylamine, in the eluent system.

  • Alternatively, use a less acidic stationary phase, such as alumina (neutral or basic), if compatible with your product.

Q3: Can I form a Grignard reagent from this compound?

Answer: Yes, it is possible. Alkyl bromides readily form Grignard reagents by reacting with magnesium metal in an ether solvent.[5] However, there are two key considerations:

  • Selectivity: The C-Br bond at the 1-position is adjacent to the electron-withdrawing CF₂ group, which may affect its reactivity relative to the C-Br bond at the 3-position.

  • Dianion Formation: With two C-Br bonds, there is a possibility of forming a di-Grignard reagent or undergoing intramolecular reactions if both ends react. Careful control of stoichiometry (using ~1 equivalent of Mg) is crucial if you wish to form the mono-Grignard reagent.

Standardized Protocols & Workflows

Protocol 1: General Aqueous Work-up

This protocol outlines a standard liquid-liquid extraction procedure to separate the desired organic product from a crude reaction mixture.

  • Quench (if necessary): If the reaction contains highly reactive species, quench appropriately (see Troubleshooting Q1) before proceeding.

  • Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer: Transfer the diluted mixture to a separatory funnel of appropriate size.

  • Aqueous Wash: Add an aqueous solution (e.g., water, dilute acid/base, or brine) to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure.[9]

  • Extraction: Close the stopcock and shake the funnel vigorously for 30-60 seconds, venting periodically.[9]

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Drain: Remove the stopper and drain the lower layer. The identity of the lower layer depends on the relative densities of the organic solvent and the aqueous phase.

  • Repeat: Repeat the wash/extraction process as needed (e.g., wash with NaHCO₃, then water, then brine).

  • Drying: Transfer the combined organic layers to a clean flask and add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Swirl and let it stand for 10-15 minutes.

  • Isolation: Filter or decant the dried organic solution away from the drying agent and concentrate it using a rotary evaporator to yield the crude product.

Workflow Visualization

The following diagram illustrates a general decision-making process for the work-up of a reaction containing this compound.

Workup_Decision_Tree start Crude Reaction Mixture quench_check Does it contain organometallics? start->quench_check quench_step Perform Controlled Quench (See Protocol in Q1) quench_check->quench_step Yes dilute Dilute with Organic Solvent & Transfer to Sep. Funnel quench_check->dilute No quench_step->dilute wash Perform Aqueous Wash (e.g., Water, Brine) dilute->wash emulsion_check Emulsion Formed? wash->emulsion_check break_emulsion Break Emulsion: 1. Add Brine 2. Filter (Celite) 3. Wait emulsion_check->break_emulsion Yes impurity_check Acidic or Basic Impurities Present? emulsion_check->impurity_check No break_emulsion->wash acid_wash Wash with Dilute Base (e.g., sat. NaHCO₃) impurity_check->acid_wash Acidic base_wash Wash with Dilute Acid (e.g., 1M HCl) impurity_check->base_wash Basic combine Combine Organic Layers impurity_check->combine No acid_wash->wash base_wash->wash dry Dry with Anhydrous Salt (e.g., Na₂SO₄) combine->dry concentrate Filter and Concentrate (Rotary Evaporator) dry->concentrate product Crude Product for Further Purification concentrate->product

Caption: General work-up decision workflow for reactions.

References

  • Downing, F. B., & Kinetic Chemicals, Inc. (1934). Purification of organic fluorine compounds. U.S. Patent No. 1,946,195. Google Patents.
  • EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]

  • Merlic Group, UCLA. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

  • MIT OpenCourseWare. (2010). Reaction Work-Up I. YouTube. Retrieved from [Link]

  • Nitta, K., et al. (n.d.). Selective Recovery of Bromine from Seawater. J-STAGE. Retrieved from [Link]

  • Xu, Z., & Dalian Institute of Chemical Physics. (2009). Method for purifying fluorine compound. Chinese Patent No. TW200930664A. Google Patents.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Dibromo-1-fluorobutane. PubChem Compound Database. Retrieved from [Link]

  • Ge, F., et al. (2016). Progress on the Extraction Techniques of Bromine. Atlantis Press. Retrieved from [Link]

  • Churbanov, M. F., & Devyatykh, G. G. (2002). Purification of fluorides for optical materials synthesis. Inorganic Materials, 38(10), 985-998. ResearchGate. Retrieved from [Link]

  • Al-Douri, A., et al. (2019). Bromide-ions extraction from produced water for drilling and completion fluid reuse. SPE Middle East Oil and Gas Show and Conference. OnePetro. Retrieved from [Link]

  • Ni, K., & Hu, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 991-994. Retrieved from [Link]

  • Zhang, Y. (2016). Method for extracting bromine from brine. Chinese Patent No. CN105600753A. Google Patents.
  • Wang, J. (2014). Processing method for extracting bromine from brine by composite blowing and absorbing method. Chinese Patent No. CN104229739A. Google Patents.
  • user23136 (2020). Reaction of 1,3-dibromobutane with zinc dust upon heating. Chemistry Stack Exchange. Retrieved from [Link]

  • Pharos. (n.d.). 1,3-Dibromo-1,1-difluoropropane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Dibromobutane. PubChem Compound Database. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). Organometallic Reagents. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • OpenStax. (2023). Reactions of Alkyl Halides: Grignard Reagents. In Organic Chemistry. Retrieved from [Link]

  • da Silva, F. C., et al. (2010). Expeditious Syntheses to Pharmochemicals 1,3-Dihydroxyacetone, 1,3-Dichloro-, 1,3-Dibromo- And 1,3-Diiodoacetone from Glycerol 1,3-Dichlorohydrin Using Homogenous and Heterogenous Medium. Journal of the Brazilian Chemical Society. ResearchGate. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Organometallic Coupling Reactions. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of Difluorodienes: Emerging Alternatives to 1,3-Dibromo-1,1-difluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Efficient Difluorodiene Synthesis

The 1,1-difluorodiene moiety is a critical structural motif in medicinal chemistry and materials science. Its unique electronic properties and ability to serve as a stable bioisostere for carbonyl groups make it a highly sought-after component in the design of novel pharmaceuticals and functional materials.[1] Historically, the synthesis of these valuable building blocks has often relied on reagents such as 1,3-Dibromo-1,1-difluorobutane. However, the limitations associated with this and similar precursors, including challenging synthesis and potential for side reactions, have spurred the development of more efficient and versatile synthetic strategies. This guide provides a comparative analysis of modern, alternative methodologies for the synthesis of gem-difluorodienes, offering researchers a comprehensive overview of the current state-of-the-art. We will delve into the mechanistic underpinnings, experimental protocols, and performance data of several key approaches, providing the necessary insights for informed selection of the optimal synthetic route for your specific research needs.

Nickel-Catalyzed Defluorination of Trifluoromethylated Precursors

A powerful strategy for the construction of gem-difluoroalkenes involves the selective defluorination of readily available trifluoromethyl-containing starting materials. This approach leverages the ability of low-valent transition metals, particularly nickel, to mediate the cleavage of strong carbon-fluorine bonds.

Scientific Rationale and Mechanistic Insight

The nickel-catalyzed defluorination of α-trifluoromethylated allyl or propargyl carbonates offers a mild and efficient route to conjugated gem-difluoro-1,3-dienes.[2] The reaction is believed to proceed through a catalytic cycle involving the oxidative addition of the C-O bond of the carbonate to a Ni(0) complex, followed by a key β-fluoride elimination step to furnish the difluoroalkene product. The use of a reductant, such as bis(pinacolato)diboron (B₂pin₂), is crucial for the regeneration of the active Ni(0) catalyst.

Reaction Workflow: Nickel-Catalyzed Defluorination

G cluster_0 Catalytic Cycle Ni(0) Ni(0) Oxidative_Addition Oxidative Addition (C-O Cleavage) Ni(0)->Oxidative_Addition Ni(II)_Intermediate Ni(II) Intermediate Oxidative_Addition->Ni(II)_Intermediate Beta_Fluoride_Elimination β-Fluoride Elimination Ni(II)_Intermediate->Beta_Fluoride_Elimination Reductive_Elimination Reductive Elimination Beta_Fluoride_Elimination->Reductive_Elimination Product gem-Difluoro-1,3-diene Beta_Fluoride_Elimination->Product Reductive_Elimination->Ni(0) Starting_Material α-CF3 Allyl Carbonate Starting_Material->Oxidative_Addition B2pin2 B₂pin₂ B2pin2->Reductive_Elimination

Caption: Catalytic cycle for Ni-catalyzed defluorination.

Experimental Protocol: Synthesis of a Model gem-Difluoro-1,3-diene

The following protocol is adapted from the work of Zhang and colleagues.[2]

  • Reaction Setup: To an oven-dried Schlenk tube, add the α-trifluoromethylated allyl carbonate (0.2 mmol, 1.0 equiv), NiCl₂(dme) (5 mol %), and a ligand such as triphenylphosphine (10 mol %).

  • Reagent Addition: Add bis(pinacolato)diboron (B₂pin₂, 1.2 equiv) and a suitable solvent, for example, anhydrous toluene (2.0 mL).

  • Reaction Conditions: Stir the mixture at a specified temperature (e.g., 80 °C) under an inert atmosphere (argon or nitrogen) for the time required to achieve complete conversion (typically monitored by TLC or GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired gem-difluoro-1,3-diene.

Photoredox-Mediated Synthesis of gem-Difluoroalkenes

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of reactive radical intermediates under exceptionally mild conditions. This approach has been successfully applied to the synthesis of gem-difluoroalkenes.

Scientific Rationale and Mechanistic Insight

Molander and co-workers have developed a photoredox-promoted radical/polar crossover reaction for the synthesis of 1,1-difluoroalkenes.[3] The reaction involves the photocatalytic generation of a carbon-centered radical, which then adds to a trifluoromethyl-substituted alkene. The resulting radical intermediate undergoes a single electron transfer and subsequent elimination of a fluoride ion to yield the gem-difluoroalkene product. This method is notable for its broad functional group tolerance and mild reaction conditions.[3]

Workflow: Photoredox Synthesis of gem-Difluoroalkenes

G cluster_0 Photoredox Catalysis Photocatalyst Photocatalyst (e.g., Ir(ppy)₃) Radical_Generation Radical Generation Photocatalyst->Radical_Generation Visible_Light Visible Light (hν) Visible_Light->Photocatalyst Radical_Precursor Radical Precursor (e.g., Alkyl Silicate) Radical_Precursor->Radical_Generation Carbon_Radical Carbon-centered Radical (R•) Radical_Generation->Carbon_Radical Radical_Addition Radical Addition Carbon_Radical->Radical_Addition CF3_Alkene Trifluoromethyl- substituted Alkene CF3_Alkene->Radical_Addition Intermediate_Radical Intermediate Radical Radical_Addition->Intermediate_Radical SET_and_Elimination Single Electron Transfer & Fluoride Elimination Intermediate_Radical->SET_and_Elimination Product gem-Difluoroalkene SET_and_Elimination->Product

Caption: Photoredox-mediated gem-difluoroalkene synthesis.

Experimental Protocol: A Representative Photoredox Reaction

The following is a general procedure based on the principles outlined by Molander and colleagues.[3]

  • Reaction Setup: In a vial equipped with a magnetic stir bar, combine the trifluoromethyl-substituted alkene (1.0 equiv), the radical precursor (e.g., an alkyl silicate, 1.5 equiv), and the photoredox catalyst (e.g., Ir(ppy)₃, 1-2 mol %).

  • Solvent and Degassing: Add a suitable anhydrous solvent (e.g., DMF or DMSO) and degas the mixture by sparging with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Irradiation: Place the vial in a photoreactor and irradiate with visible light (e.g., blue LEDs) at room temperature.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Once the starting material is consumed, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to isolate the gem-difluoroalkene product.

Silylborane-Mediated Defluorination of Fluoroalkyl Ketones

A metal-free approach for the synthesis of fluorinated 1,3-dienes involves the use of silylboranes to promote the defluorination of fluoroalkyl ketones.[4] This method offers an alternative pathway that avoids the use of transition metals.

Scientific Rationale and Mechanistic Insight

This strategy relies on the in-situ generation of a silyl radical, which initiates a cascade of reactions. A base promotes the formation of a fluorinated carbene from the fluoroalkyl ketone. The silyl radical then engages in a series of steps, including a Truce-Smiles rearrangement, ultimately leading to the formation of the fluorinated 1,3-diene.[4][5] This methodology is notable for its broad functional group tolerance.[4]

Hydroboration-Elimination Sequence of α,β-Unsaturated Carbonyls

A two-step, one-pot procedure involving hydroboration followed by a 1,2-elimination provides a straightforward route to gem-difluoroalkenes from α,β-unsaturated carbonyl substrates.[6]

Scientific Rationale and Mechanistic Insight

The first step involves a copper-catalyzed hydroboration of the α,β-unsaturated carbonyl compound. The resulting boronate ester then undergoes a base-mediated 1,2-elimination of a fluoride and the boryl group to generate the difluoroalkene. The choice of base and solvent is critical for the efficiency of the elimination step, with potassium carbonate in water often being optimal.[6]

Comparative Performance of Alternative Methods

MethodKey ReagentsCatalystConditionsYieldsSubstrate ScopeKey Advantages
Ni-Catalyzed Defluorination α-CF₃ Allyl/Propargyl Carbonates, B₂pin₂NiCl₂(dme)Mild (e.g., 80 °C)Moderate to Good[2]BroadGood functional group tolerance.
Photoredox Catalysis Trifluoromethyl-alkenes, Radical PrecursorsIr(ppy)₃ or similarRoom temp., visible lightHigh[3]Wide range of functional groupsExceptionally mild conditions.
Silylborane-Mediated Defluorination Fluoroalkyl Ketones, Silylborane, BaseMetal-freeMildGoodTolerates halogens, heteroarenesMetal-free, stereoselective.[4]
Hydroboration-Elimination α,β-Unsaturated Carbonyls, HBpinCuCl, K₂CO₃Mild, one-potHigh (76-92%)[6]Various α,β-unsaturated carbonylsSimple, efficient, one-pot procedure.
Cu/Pd-Catalyzed Borodifluorovinylation Alkynes, Difluoroethylene Bromide, B₂pin₂Cu/PdMildGoodGood functional group compatibilityAccess to conjugated systems.[1]

Conclusion and Future Outlook

The synthesis of gem-difluorodienes has witnessed significant advancements, moving beyond traditional methods to embrace modern catalytic strategies. The alternatives to this compound presented in this guide, including nickel-catalyzed defluorination, photoredox catalysis, silylborane-mediated transformations, and hydroboration-elimination sequences, offer researchers a diverse toolkit to access these valuable fluorinated building blocks. Each method presents its own set of advantages, from the exceptionally mild conditions of photoredox catalysis to the operational simplicity of one-pot procedures. The choice of a specific method will ultimately depend on the desired substrate scope, functional group tolerance, and available resources. As the field of fluorine chemistry continues to evolve, we can anticipate the development of even more efficient, selective, and sustainable methods for the synthesis of difluorodienes and other important fluorinated molecules.

References

  • Ni-Catalyzed Defluorination for the Synthesis of gem-Difluoro-1,3-dienes and Their [4 + 2] Cycloaddition Reaction. Organic Letters, 2019. [Link]

  • Synthesis of gem-Difluoroalkenes. ChemistryViews, 2017. [Link]

  • Strategies for the synthesis of fluorinated 1,3‐dienes. ResearchGate, N/A. [Link]

  • Synthesis of gem-Difluorinated 1,3-Dienes via Synergistic Cu/Pd-Catalyzed Borodifluorovinylation of Alkynes. Semantic Scholar, N/A. [Link]

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. National Institutes of Health, N/A. [Link]

  • The methods for the synthesis of gem‐disilylated alkenes. ResearchGate, N/A. [Link]

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A Comparative Guide to the Validation of Analytical Methods for 1,3-Dibromo-1,1-difluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison of potential analytical methodologies for the quantification and purity assessment of 1,3-Dibromo-1,1-difluorobutane, a halogenated hydrocarbon of interest in synthetic chemistry. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, this document offers a practical framework for method validation, complete with experimental protocols and supporting data.[1][2][3][4]

Introduction to the Analytical Challenge

This compound (C4H6Br2F2, MW: 251.90 g/mol ) is a halogenated alkane with potential applications as a building block in organic synthesis.[5][6][7] Ensuring its identity, purity, and strength is critical for its intended use. The validation of an analytical method for this compound must demonstrate its fitness for purpose, providing reliable and accurate data.[8][9] This guide will explore and compare two primary analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) for purity and assay, and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling.

Foundational Principles of Method Validation

The validation of an analytical procedure is the process of demonstrating its suitability for its intended purpose.[10] According to the ICH Q2(R2) guidelines, this involves evaluating several key parameters, which will be the basis for our comparison.[1][4][11][12][13]

Key Validation Parameters:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[12]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[12]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2][4]

  • Accuracy: The closeness of the test results to the true value.[11][12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Comparative Analysis of Analytical Methods

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantitative analysis of volatile organic compounds. Its universal response to hydrocarbons makes it an excellent choice for determining the purity and assay of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This makes it an invaluable tool for the identification of the main component and the characterization of potential impurities.[14]

Experimental Protocols

GC-FID Method for Purity and Assay

Objective: To determine the purity and assay of this compound.

Instrumentation:

  • Gas Chromatograph: Agilent 7890 Series GC or equivalent[15]

  • Detector: Flame Ionization Detector (FID)

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium

Chromatographic Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Detector Temperature: 280°C

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 50 mg of this compound reference standard and dissolve in 50 mL of hexane.

  • Sample Solution: Accurately weigh approximately 50 mg of the this compound sample and dissolve in 50 mL of hexane.

GC-MS Method for Identification and Impurity Profiling

Objective: To confirm the identity of this compound and to identify potential process-related impurities.

Instrumentation:

  • Gas Chromatograph: Agilent 7890 Series GC or equivalent

  • Mass Spectrometer: Agilent 5977 Series MSD or equivalent

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium

Chromatographic Conditions:

  • Same as GC-FID method.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 30-350

Sample Preparation:

  • Sample Solution: Prepare the same sample solution as for the GC-FID method.

Validation Data Comparison

The following tables summarize the expected performance data for the validation of the GC-FID and GC-MS methods.

Table 1: Specificity and Selectivity

ParameterGC-FIDGC-MS
Specificity The method is considered specific if the peak for this compound is well-resolved from any potential impurities.The combination of retention time and mass spectrum provides a high degree of specificity.
Interference Potential for interference from co-eluting impurities with similar FID response.Mass spectral deconvolution can often resolve co-eluting peaks.

Table 2: Linearity and Range

ParameterGC-FIDGC-MS
Range 50% to 150% of the nominal concentration (e.g., 0.5 mg/mL to 1.5 mg/mL).Primarily used for identification; quantitative range may be narrower.
Correlation Coefficient (r²) ≥ 0.999≥ 0.995
Y-intercept Should be close to zero.Should be close to zero.

Table 3: Accuracy and Precision

ParameterGC-FIDGC-MS (for impurity quantification)
Accuracy (% Recovery) 98.0% - 102.0%90.0% - 110.0%
Repeatability (%RSD) ≤ 1.0%≤ 5.0%
Intermediate Precision (%RSD) ≤ 2.0%≤ 10.0%

Table 4: LOD & LOQ

ParameterGC-FIDGC-MS
LOD ~0.01% of nominal concentration~0.005% of nominal concentration
LOQ ~0.03% of nominal concentration~0.015% of nominal concentration

Table 5: Robustness

Parameter VariationGC-FID (%RSD)GC-MS (Peak Shape)
Flow Rate (±10%) ≤ 2.0%No significant change
Oven Temperature (±2°C) ≤ 2.0%No significant change
Injection Volume (±10%) ≤ 2.0%No significant change

Visualizing the Workflow

Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Analysis & Reporting ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol ATP->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Execute Experiments Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD / LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis & Statistical Evaluation Robustness->Data_Analysis Compile Results Report Final Validation Report Data_Analysis->Report

Caption: The analytical method validation workflow, from planning to final reporting.

Causality Behind Experimental Choices

The choice of a non-polar 5% phenyl-methylpolysiloxane column is based on the principle of "like dissolves like." As this compound is a relatively non-polar halogenated hydrocarbon, a non-polar stationary phase will provide good chromatographic separation based on boiling points. The temperature program is designed to ensure the elution of the analyte and any potential higher-boiling impurities in a reasonable time with good peak shape.

The selection of GC-FID for quantitation is driven by its high sensitivity to hydrocarbons and its wide linear range. For identification and impurity profiling, GC-MS is the gold standard due to its ability to provide structural information from the mass spectrum.

Conclusion and Recommendations

Both GC-FID and GC-MS are suitable and complementary techniques for the analysis of this compound.

  • For routine quality control (purity and assay): A validated GC-FID method is recommended due to its robustness, ease of use, and lower operational cost.

  • For identity confirmation and impurity characterization: A validated GC-MS method is essential. It should be used during process development to identify potential impurities and for release testing where identity confirmation is required.

The validation of these methods according to the principles outlined in this guide will ensure the generation of reliable and scientifically sound data, which is crucial for regulatory submissions and the overall success of drug development programs.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • ProPharma. (2024).
  • AMSbiopharma. (2025).
  • ECA Academy. (n.d.).
  • European Medicines Agency. (n.d.). ICH Q2(R2)
  • International Council for Harmonisation. (2023).
  • Lab Manager. (2025).
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • IntuitionLabs. (n.d.). ICH Q2(R2)
  • Journal of Chromatography A. (2018). Method validation and analysis of halogenated natural products (HNPs) in seafood samples.
  • Analytical and Bioanalytical Chemistry. (2025). Method validation and analysis of halogenated natural products (HNPs) in seafood samples.
  • MDPI. (n.d.). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Gavin Publishers. (2018).
  • International Journal of Research and Development in Pharmacy and Life Sciences. (n.d.).
  • ResearchGate. (2018). 1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon for a Chemoselective Preparation of 4-Bromodifluoromethyl Thiazoles.
  • PubChem. (n.d.). 1,3-Dibromo-1,1-difluorooctane.
  • PubChem. (n.d.). This compound.
  • National Institutes of Health. (n.d.). 1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon for a Chemoselective Preparation of 4-Bromodifluoromethyl Thiazoles.
  • Agilent. (2012). Improved Gas Chromatograph Method for the Analysis of Trace Hydrocarbon Impurities in 1, 3-Butadiene.
  • ResearchGate. (n.d.).
  • National Institutes of Health. (n.d.). 1,3-Dibromobutane.
  • National Institutes of Health. (n.d.).
  • ECHEMI. (n.d.). This compound.
  • Benchchem. (n.d.). Spectroscopic Analysis of 1,1-Dibromo-2-chlorotrifluoroethane: A Technical Guide.

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A Comparative Study of 1,3-Dibromo-1,1-difluorobutane and Its Isomers: Synthesis, Spectroscopic Characterization, and Reactivity Profiles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise understanding and selective synthesis of halogenated alkanes are of paramount importance. These molecules serve as versatile building blocks in the synthesis of complex organic scaffolds, agrochemicals, and pharmaceuticals. The introduction of fluorine atoms, in particular, can dramatically alter the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth comparative analysis of 1,3-dibromo-1,1-difluorobutane and its constitutional isomers, focusing on their synthesis, spectroscopic signatures, and predicted reactivity. While experimental data for these specific compounds are scarce in the public domain, this guide leverages established principles of organic chemistry and spectroscopic prediction tools to offer a robust and scientifically grounded comparison.

Unveiling the Isomeric Landscape of C₄H₆Br₂F₂

The molecular formula C₄H₆Br₂F₂ gives rise to a number of constitutional isomers, each with a unique arrangement of atoms and, consequently, distinct chemical and physical properties. For the purpose of this guide, we will focus on a selection of key isomers that highlight the influence of the gem-difluoro group and the relative positions of the bromine atoms on the butane backbone.

The isomers under consideration are:

  • This compound (1)

  • 1,2-Dibromo-1,1-difluorobutane (2)

  • 1,4-Dibromo-1,1-difluorobutane (3)

  • 2,3-Dibromo-1,1-difluorobutane (4)

Caption: Constitutional isomers of C₄H₆Br₂F₂.

Strategic Synthesis of this compound and Its Isomers

The synthesis of these target molecules requires careful consideration of regioselectivity and the reactivity of the fluorinated starting materials. Below are proposed synthetic protocols for each isomer, grounded in established reaction mechanisms.

Synthesis of this compound (1)

A plausible route to the target molecule 1 involves the anti-Markovnikov addition of hydrogen bromide (HBr) to a suitable gem-difluoroalkene precursor. This reaction is typically initiated by radicals, often generated from peroxides or UV light.

Proposed Protocol:

  • Starting Material: 1,1-Difluoro-1-butene. This can be synthesized from 1,1,1-trifluorobutane via elimination of HF or from the reaction of a suitable carbonyl compound with a fluorinating agent.

  • Reaction: Free-radical addition of HBr.

  • Reagents and Conditions:

    • 1,1-Difluoro-1-butene (1.0 eq)

    • Hydrogen bromide (1.1 eq, can be bubbled through the solution or used as a solution in acetic acid)

    • Benzoyl peroxide (or AIBN) as a radical initiator (0.05 eq)

    • An inert solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

    • The reaction is typically carried out at elevated temperatures (e.g., 80 °C) or with UV irradiation.

  • Work-up:

    • The reaction mixture is cooled to room temperature.

    • Wash with a saturated aqueous solution of sodium bicarbonate to remove excess HBr.

    • Wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation or column chromatography.

Causality of Experimental Choices: The anti-Markovnikov regioselectivity is dictated by the stability of the radical intermediate. The bromine radical adds to the terminal carbon of the double bond to generate a more stable secondary radical on the adjacent carbon, which is then quenched by HBr.[1][2] The use of a radical initiator is crucial to favor this pathway over the ionic Markovnikov addition.

Synthesis_of_1 start 1,1-Difluoro-1-butene product This compound (1) start->product reagents HBr, Benzoyl Peroxide (BPO) Δ or hν reagents->start

Caption: Proposed synthesis of this compound.

Synthesis of Other Isomers
  • 1,2-Dibromo-1,1-difluorobutane (2): This vicinal dibromide can be synthesized by the direct bromination of 1,1-difluoro-1-butene. The reaction proceeds via a bromonium ion intermediate, followed by nucleophilic attack by the bromide ion.

  • 1,4-Dibromo-1,1-difluorobutane (3): A potential route involves the free-radical bromination of 1,1-difluorobutane. However, this reaction is often unselective and may lead to a mixture of mono-, di-, and polybrominated products. A more controlled synthesis might involve a multi-step sequence starting from a precursor with a terminal functional group that can be converted to a bromide.

  • 2,3-Dibromo-1,1-difluorobutane (4): This isomer can be prepared by the bromination of 1,1-difluoro-2-butene. The stereochemistry of the product will depend on the stereochemistry of the starting alkene (cis or trans).

Comparative Spectroscopic Analysis (Predicted)

Due to the lack of available experimental spectra, the following analysis is based on predictions from NMR simulation software and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of these isomers. The presence of both protons (¹H), carbons (¹³C), and fluorine (¹⁹F) allows for a comprehensive analysis.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Splitting Patterns

Proton(s)This compound (1)1,2-Dibromo-1,1-difluorobutane (2)1,4-Dibromo-1,1-difluorobutane (3)2,3-Dibromo-1,1-difluorobutane (4)
-CH₂-Br ~3.6 (m)-~3.5 (t)-
-CHBr- ~4.5 (m)~4.8 (dd)-~4.6 (m)
-CH₂- ~2.5 (m)~2.2 (m)~2.1 (m)-
-CH₃ ~1.8 (d)~1.2 (t)-~1.9 (d)
-CHF₂ ---~6.0 (t)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

CarbonThis compound (1)1,2-Dibromo-1,1-difluorobutane (2)1,4-Dibromo-1,1-difluorobutane (3)2,3-Dibromo-1,1-difluorobutane (4)
C1 (-CF₂Br) ~115 (t)~118 (t)~120 (t)~113 (t)
C2 ~45~60~35~55
C3 ~50~30~30~50
C4 ~25~15~33~20

Table 3: Predicted ¹⁹F NMR Chemical Shifts (δ, ppm vs. CFCl₃)

Fluorine EnvironmentPredicted Chemical Shift Range
-CF₂Br -60 to -80
-CHF₂ -110 to -130

Discussion of Predicted NMR Spectra:

  • ¹H NMR: The chemical shifts of protons are significantly influenced by the proximity of electronegative bromine and fluorine atoms. Protons on carbons bearing these halogens will be deshielded and appear at higher chemical shifts. The gem-difluoro group will cause complex splitting patterns due to H-F coupling.

  • ¹³C NMR: The carbon attached to the two fluorine atoms will exhibit a large chemical shift and will appear as a triplet due to C-F coupling. Carbons bonded to bromine will also be deshielded.

  • ¹⁹F NMR: This is a key technique for distinguishing between isomers containing the -CF₂- group. The chemical shift will be sensitive to the substituents on the same and adjacent carbons.[3][4]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of these compounds is expected to show characteristic fragmentation patterns.

  • Molecular Ion Peak (M⁺): The molecular ion peak will be observed, but its intensity may be low due to facile fragmentation. The presence of two bromine atoms will result in a characteristic isotopic pattern (M⁺, M⁺+2, M⁺+4) with relative intensities of approximately 1:2:1.

  • Fragmentation: Common fragmentation pathways will include the loss of Br• (m/z -79/81), HBr (m/z -80/82), and cleavage of the carbon-carbon bonds. The presence of the gem-difluoro group will influence the stability of the resulting carbocations.[5]

Infrared (IR) Spectroscopy

The IR spectra of these isomers will be dominated by strong C-F stretching absorptions.

  • C-F Stretching: Strong, broad absorptions in the region of 1100-1000 cm⁻¹. The exact position and shape of these bands can be diagnostic of the fluorine environment.

  • C-Br Stretching: Absorptions in the fingerprint region, typically between 650-550 cm⁻¹.

  • C-H Stretching: Absorptions around 3000-2850 cm⁻¹.

Comparative Reactivity and Potential Applications

The different substitution patterns of these isomers will lead to distinct reactivity profiles.

  • This compound (1): The two bromine atoms are in different environments. The secondary bromide is more sterically hindered but also more activated towards SN1-type reactions. The primary-like bromide on the fluorinated carbon is sterically accessible but electronically deactivated for SN2 reactions. This differential reactivity could be exploited in sequential substitution reactions.

  • 1,2-Dibromo-1,1-difluorobutane (2): The vicinal dibromide can undergo elimination reactions to form a difluoroalkene. It can also participate in reactions with organometallic reagents to form cyclopropanes or undergo reductive debromination.

  • 1,4-Dibromo-1,1-difluorobutane (3): The two primary-like bromides make this isomer a good candidate for forming cyclic compounds through intramolecular reactions with a suitable nucleophile.

  • 2,3-Dibromo-1,1-difluorobutane (4): Similar to isomer 2, this vicinal dibromide can undergo elimination and substitution reactions. The stereochemistry of these reactions will be of significant interest.

The presence of the gem-difluoro group in these molecules makes them valuable precursors for the synthesis of fluorinated analogues of biologically active compounds. The -CF₂- group can act as a bioisostere for a carbonyl group or an ether linkage, potentially improving the metabolic stability and pharmacokinetic properties of a drug candidate.

Conclusion

This guide has provided a comprehensive comparative study of this compound and its key constitutional isomers. While a lack of direct experimental data necessitates a predictive approach, the analysis of plausible synthetic routes and spectroscopic characteristics offers valuable insights for researchers in organic synthesis and medicinal chemistry. The distinct reactivity profiles of these isomers, stemming from the unique interplay of the gem-difluoro group and the positions of the bromine atoms, highlight their potential as versatile building blocks for the construction of novel fluorinated molecules with tailored properties. Further experimental investigation is warranted to validate these predictions and fully unlock the synthetic utility of this class of compounds.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • ChemAxon. (2023). NMR Predictor. [Link][6]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link][7]

  • NIST. (n.d.). Mass spectrum of 1,3-dibromobutane. In NIST Chemistry WebBook. [Link][8]

  • Li, Q., Liu, X. B., & Wang, H. (2023). Iodine(III)-Mediated Migratory gem-Difluorinations: Synthesis of β Transformable Functionality Substituted gem-Difluoroalkanes. The Chemical Record, 23(12), e202300231. [Link][9]

  • Molander, G. A., & Hoag, B. P. (1998). Acyclic Stereocontrol via Free-Radical-Mediated Allylations. The Journal of Organic Chemistry, 63(19), 6536–6537.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319.
  • Kharasch, M. S., Engelmann, H., & Mayo, F. R. (1937). The Peroxide Effect in the Addition of Reagents to Unsaturated Compounds. XV. The Addition of Hydrogen Bromide to Propylene. The Journal of Organic Chemistry, 2(3), 288-302. [Link]

  • Dolbier Jr, W. R. (2005). Fluorine chemistry at the new millennium. Journal of Fluorine Chemistry, 126(2), 157-163.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • Smart, B. E. (2001). Fluorine substituent effects (on reactivities and physical properties). Journal of Fluorine Chemistry, 109(1), 3-11.
  • NIST. (n.d.). Butane, 1,3-dibromo-. In NIST Chemistry WebBook. [Link][8]

  • Chemistry LibreTexts. (2021, July 5). 10.2: 12.13- Radical Additions- Anti-Markovnikov Product Formation. [Link]

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Assessing the Synthetic Utility of 1,3-Dibromo-1,1-difluorobutane: A Comparative Guide for Strategic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a paramount objective for modulating physicochemical and biological properties. The gem-difluoroalkyl motif, in particular, has garnered significant attention as a bioisostere for carbonyl groups and for its ability to enhance metabolic stability and binding affinity. This guide provides an in-depth assessment of the synthetic utility of 1,3-Dibromo-1,1-difluorobutane , a versatile yet under-explored building block. We will objectively compare its performance in key transformations against established alternatives, supported by experimental insights and protocols to empower informed decision-making in your synthetic endeavors.

The Synthetic Potential of this compound: A Trifecta of Reactivity

This compound possesses a unique combination of reactive sites: a gem-difluoro-bromo-methyl group, a secondary bromo-methine, and a four-carbon chain. This arrangement unlocks at least three distinct and valuable synthetic pathways:

  • Intramolecular Cyclization: The 1,3-disposition of the two bromine atoms makes this molecule an ideal candidate for intramolecular cyclization to form the highly sought-after 1-methyl-gem-difluorocyclopropane.

  • Reductive Difluoromethylation: The gem-difluorobromoalkane moiety can be harnessed for the difluoromethylation of alkenes through a reductive process.

  • Elimination Reactions: The presence of two bromine atoms allows for dehydrobromination to potentially access novel difluorinated dienes.

This guide will delve into the first two applications, which represent the most promising and synthetically valuable transformations, and provide a comparative analysis with alternative methodologies.

Pathway 1: Intramolecular Cyclization to 1-methyl-gem-difluorocyclopropane

The intramolecular cyclization of 1,3-dihaloalkanes, often referred to as a Freund-type reaction, is a classical method for the formation of cyclopropanes. In the context of this compound, this transformation offers a direct route to 1-methyl-gem-difluorocyclopropane, a valuable building block in medicinal chemistry.

Experimental Protocol: Intramolecular Reductive Cyclization

This protocol is adapted from the established synthesis of 1,1-difluoro-2,3-dimethylcyclopropane from its corresponding 1,3-dibromo precursor[1][2].

Reaction:

Procedure:

  • To a stirred suspension of activated zinc dust (1.5 equivalents) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) under an inert atmosphere (e.g., Argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at room temperature.

  • After the initial exothermic reaction subsides, heat the reaction mixture to 70-80 °C and maintain for 4-6 hours, monitoring the reaction progress by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • The volatile 1-methyl-gem-difluorocyclopropane can be isolated by careful fractional distillation.

Causality of Experimental Choices:

  • Zinc Dust: Zinc is a common reducing agent for this type of cyclization due to its favorable reduction potential and affordability. Activation of the zinc (e.g., with I2 or HCl) is crucial to remove the passivating oxide layer and ensure efficient reaction.

  • DMF as Solvent: A polar aprotic solvent like DMF is used to solubilize the reactants and facilitate the formation of the organozinc intermediate.

  • Inert Atmosphere: This is essential to prevent the reaction of the organozinc intermediate with atmospheric oxygen and moisture.

  • Heating: While the reaction may initiate at room temperature, heating is often required to drive the reaction to completion.

Comparative Analysis: Alternative Synthesis of 1-methyl-gem-difluorocyclopropane

The most common alternative to the intramolecular cyclization is the [2+1] cycloaddition of difluorocarbene to an alkene, in this case, propene.

Experimental Protocol: Difluorocarbene Addition to Propene

This protocol utilizes sodium chlorodifluoroacetate as a stable, commercially available precursor to difluorocarbene[2][3].

Reaction:

Procedure:

  • In a high-pressure reactor, place a solution of sodium chlorodifluoroacetate (1.5 equivalents) in anhydrous diglyme (0.5 M).

  • Cool the reactor to -78 °C and condense propene (2.0 equivalents) into the vessel.

  • Seal the reactor and slowly warm to room temperature, then heat to 180-190 °C for 12-18 hours.

  • After cooling to room temperature, carefully vent the reactor.

  • The product, 1-methyl-gem-difluorocyclopropane, can be isolated from the reaction mixture by fractional distillation.

Data Presentation: Performance Comparison

FeatureIntramolecular Cyclization of this compound Difluorocarbene Addition to Propene
Starting Materials This compound, ZincPropene, Sodium Chlorodifluoroacetate
Reaction Conditions Mild to moderate (rt to 80 °C), atmospheric pressureHarsh (180-190 °C), high pressure
Reagent Handling Zinc requires activation; this compound is a liquid.Propene is a gas requiring condensation; sodium chlorodifluoroacetate is a hygroscopic solid.[2]
Scalability Generally straightforward to scale up.Requires specialized high-pressure equipment for large-scale synthesis.
Substrate Scope Specific to the synthesis of 1-methyl-gem-difluorocyclopropane.Applicable to a wide range of alkenes.
Yield (Expected) Moderate to good (typically 40-70%).Good to excellent (can exceed 80%).

Logical Workflow Diagram

synthetic_comparison cluster_0 Pathway 1: Intramolecular Cyclization cluster_1 Alternative: Difluorocarbene Addition A This compound B 1-methyl-gem-difluorocyclopropane A->B  Zn, DMF  70-80 °C C Propene D 1-methyl-gem-difluorocyclopropane C->D  ClCF2COONa, Diglyme  180-190 °C, High Pressure

Caption: Comparative synthetic routes to 1-methyl-gem-difluorocyclopropane.

Pathway 2: Reductive Difluoromethylation of Alkenes

A more recently explored application for 1,3-dibromo-1,1-difluoroalkanes is their use in the difluoromethylation of alkenes via a borohydride reduction. This transformation provides a valuable method for introducing the difluoromethyl group into organic molecules.

Experimental Protocol: Reductive Difluoromethylation of an Alkene

The following is a general procedure based on the work of Gonzalez, Foti, and Elsheimer[4][5].

Reaction:

(Note: The exact structure of the product will depend on the subsequent reaction of the initially formed radical with the alkene. The primary utility is the generation of a difluoromethyl radical source.)

Procedure:

  • To a solution of the alkene (2.0 equivalents) and this compound (1.0 equivalent) in anhydrous DMSO (0.2 M) under an inert atmosphere, add sodium borohydride (4.0 equivalents) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purify the product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Sodium Borohydride: This is a mild and selective reducing agent that can initiate the radical process.

  • DMSO as Solvent: A polar aprotic solvent is necessary to dissolve the sodium borohydride and the organic substrates.

  • Alkene in Excess: Using an excess of the alkene helps to ensure that the generated radical is efficiently trapped.

Comparative Analysis: Alternative Difluoromethylation Reagents

Numerous reagents have been developed for the introduction of the difluoromethyl group. A common and effective alternative is the use of a difluoromethyl sulfone, such as difluoromethyl phenyl sulfone, as a difluoromethyl anion equivalent.

Data Presentation: Performance Comparison

FeatureThis compound / NaBH4 Difluoromethyl Phenyl Sulfone / Base
Mechanism Radical difluoromethylationNucleophilic difluoromethylation
Substrate Scope Primarily for alkenes.Applicable to a wide range of electrophiles (alkyl halides, aldehydes, etc.).
Reaction Conditions Mild (room temperature), requires inert atmosphere.Often requires strong bases (e.g., LDA) and low temperatures.
Reagent Availability This compound is a specialty chemical.Difluoromethyl phenyl sulfone is commercially available.
Byproducts Formation of bromo- and hydro- byproducts is possible.Generation of sulfinate salts as byproducts.
Functional Group Tolerance May be sensitive to reducible functional groups.Sensitive to base-labile functional groups.

Logical Workflow Diagram

difluoromethylation_comparison cluster_0 Pathway 2: Reductive Difluoromethylation cluster_1 Alternative: Nucleophilic Difluoromethylation A This compound C Difluoromethylated Alkane A->C B Alkene B->C  NaBH4, DMSO  Room Temperature D Difluoromethyl Phenyl Sulfone F Difluoromethylated Product D->F E Electrophile E->F  Strong Base (e.g., LDA)  Low Temperature

Caption: Comparative workflows for difluoromethylation.

Conclusion and Future Outlook

This compound emerges as a promising, albeit specialized, building block for the synthesis of fluorinated compounds. Its primary utility lies in the intramolecular synthesis of 1-methyl-gem-difluorocyclopropane under relatively mild conditions, offering a viable alternative to high-pressure difluorocarbene methods, particularly for smaller-scale applications where specialized equipment may be limited. Furthermore, its potential as a precursor for radical difluoromethylation opens another avenue for its application, although this requires further exploration to define its scope and limitations.

For researchers seeking to synthesize 1-methyl-gem-difluorocyclopropane, this compound should be considered a strong candidate, especially when avoiding the harsh conditions of traditional difluorocarbene generation is a priority. As the demand for novel fluorinated motifs continues to grow in the pharmaceutical and agrochemical industries, the exploration of such versatile building blocks will undoubtedly pave the way for new synthetic strategies and the discovery of next-generation functional molecules.

References

  • Gonzalez, J., Foti, C. J., & Elsheimer, S. (1991). Difluoromethylation of alkenes via borohydride reduction of 1,3-dibromo-1,1-difluoroalkanes. The Journal of Organic Chemistry, 56(15), 4714–4716. [Link]

  • Tarrant, P., Lovelace, A. M., & Lilyquist, M. R. (1955). The Preparation and Some Reactions of 1,1-Difluoro-2,3-dimethylcyclopropane. Journal of the American Chemical Society, 77(10), 2783–2787. [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of 1,1-difluoro-2,3-dimethylcyclopropane (2). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,1-DIFLUORO-2-PHENYLCYCLOPROPANE. Retrieved from [Link]

  • datapdf.com. (n.d.). Difluoromethylation of Alkenes via Borohydride Reduction of 1,3-Dibromo-l,l-difluoroalkanes. Retrieved from [Link]

  • Sergeyev, S. A., & Fedoryński, M. (2011). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 7, 25. [Link]

  • Dolbier, W. R., Jr., & Al-Fulaij, O. A. (2009). Synthesis of 1,3-Difluoroaromatics in One Pot by Addition of Difluorocarbene from Sodium Chlorodifluoroacetate to 1,2-Substituted Cyclobutenes. The Journal of Organic Chemistry, 74(16), 6291–6294. [Link]

  • Oshiro, K., Morimoto, Y., & Amii, H. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Synthesis, 2010(12), 2080-2084. [Link]

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A Comparative Guide to the Efficacy of 1,3-Dibromo-1,1-difluorobutane in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine-containing moieties is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. The difluoromethyl group (CF2H), in particular, is of significant interest due to its unique properties as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol groups.[1] This guide provides a comprehensive technical comparison of 1,3-Dibromo-1,1-difluorobutane as a precursor for difluoroalkylation, benchmarked against other contemporary reagents. We will delve into the mechanistic underpinnings, practical applications, and present supporting experimental data to inform your synthetic strategies.

Introduction: The Role of 1,3-Dibromo-1,1-difluoroalkanes in Difluoroalkylation

1,3-Dibromo-1,1-difluoroalkanes represent a class of reagents for the introduction of a difluoroalkyl group into organic molecules. While not as commonly employed as some other difluoromethylating or difluoroalkylating agents, their reactivity offers a unique pathway for the formation of carbon-carbon bonds under specific reductive conditions. The subject of this guide, this compound, serves as a representative example of this class of compounds.

The primary synthetic utility of 1,3-dibromo-1,1-difluoroalkanes, as established in the literature, is their reaction with alkenes in the presence of a reducing agent, such as sodium borohydride, to yield difluoromethylated products.[2][3][4][5][6] This transformation proceeds via a radical mechanism, offering a distinct approach compared to nucleophilic or electrophilic difluoromethylation methods.

Mechanistic Insight: The Borohydride-Mediated Radical Reaction

The reaction of 1,3-dibromo-1,1-difluoroalkanes with alkenes, mediated by sodium borohydride, is proposed to proceed through a radical chain mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and predicting substrate compatibility.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination init1 R-CF2-CH(Br)-CH3 + NaBH4 init2 [R-CF2-CH(•)-CH3] + HBr + NaBH3Br init1->init2 Single Electron Transfer prop1 R-CF2-CH(•)-CH3 init2->prop1 prop2 R-CF2-CH2-CH3 + Alkene prop1->prop2 Hydrogen Abstraction (from solvent or BH4-) prop3 Alkene-Adduct Radical prop2->prop3 Radical Addition prop4 Difluoromethylated Product + R-CF2-CH(•)-CH3 prop3->prop4 Atom Transfer from 1,3-Dibromo-1,1-difluoroalkane prop4->prop1 term1 Radical Combination

Figure 1: Proposed mechanism for the borohydride-mediated difluoromethylation of alkenes.

The initiation step involves a single electron transfer from sodium borohydride to the 1,3-dibromo-1,1-difluoroalkane, leading to the formation of a carbon-centered radical. This radical can then undergo a variety of propagation steps, including addition to an alkene.

Comparative Analysis of Difluoroalkylation Reagents

While this compound offers a specific route to difluoroalkylated compounds, a range of other reagents are more commonly employed in synthesis. This section compares 1,3-dibromo-1,1-difluoroalkanes with two widely used alternatives: (Difluoromethyl)trimethylsilane (TMSCF2H) and reagents for visible-light photoredox catalysis.

Reagent ClassReaction TypeSubstrate ScopeTypical ConditionsAdvantagesDisadvantages
1,3-Dibromo-1,1-difluoroalkanes Radical AdditionElectron-deficient alkenesNaBH4, DMSO or alcohol, rt to 60 °CAccess to difluoroalkyl chains of varying length.Limited commercial availability of precursors; potential for side reactions.[6]
(Difluoromethyl)trimethylsilane (TMSCF2H) Nucleophilic DifluoromethylationAldehydes, ketones, imines, alkyl halides.[7]CsF or other fluoride source, DMF or THF, rt to 80 °C.[1][8][9]Commercially available, stable, and versatile for a wide range of electrophiles.Requires stoichiometric fluoride source for activation.
Visible-Light Photoredox Reagents (e.g., BrCF2CO2Et) Radical AdditionAlkenes, alkynes, (hetero)arenes.[10][11][12]Photocatalyst (e.g., Ir or Ru complex), blue LEDs, rt.Mild reaction conditions, high functional group tolerance, broad substrate scope.Requires specialized photochemical equipment; catalyst can be expensive.

Experimental Protocols

Protocol for Difluoromethylation using 1,3-Dibromo-1,1-difluoroalkane (Representative)

This protocol is adapted from the work of Gonzalez, Foti, and Elsheimer for the difluoromethylation of alkenes.[6]

Materials:

  • 1,3-Dibromo-1,1-difluoroalkane (e.g., a butane derivative)

  • Alkene (e.g., an electron-deficient alkene)

  • Sodium borohydride (NaBH4)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the alkene and a solution of the 1,3-dibromo-1,1-difluoroalkane in anhydrous DMSO.

  • In a separate flask, prepare a solution of sodium borohydride in anhydrous DMSO.

  • Slowly add the sodium borohydride solution to the alkene/dibromide mixture at room temperature over a period of 1-2 hours using a syringe pump.

  • After the addition is complete, allow the reaction to stir at room temperature or gently heat to 40-60 °C, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G start Start prep Prepare Alkene and 1,3-Dibromo-1,1-difluoroalkane in DMSO under N2 start->prep prep_nabh4 Prepare NaBH4 solution in DMSO add Slowly add NaBH4 solution to reaction mixture prep->add prep_nabh4->add react Stir at rt or heat to 40-60 °C (Monitor by TLC/GC-MS) add->react quench Quench with H2O react->quench extract Extract with organic solvent quench->extract wash_dry Wash with brine and dry extract->wash_dry purify Purify by chromatography wash_dry->purify end End purify->end

Figure 2: Workflow for difluoromethylation using a 1,3-dibromo-1,1-difluoroalkane.

Protocol for Nucleophilic Difluoromethylation using TMSCF2H

This protocol is a general procedure for the difluoromethylation of an alkyl halide.[7]

Materials:

  • Alkyl halide (e.g., alkyl iodide or bromide)

  • (Difluoromethyl)trimethylsilane (TMSCF2H)

  • Cesium fluoride (CsF)

  • Copper(I) iodide (CuI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add CuI and CsF.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.

  • Add anhydrous DMF, the alkyl halide, and TMSCF2H via syringe.

  • Stir the reaction mixture at room temperature or heat as required, monitoring by TLC or GC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers, dry over a drying agent, and concentrate.

  • Purify the product by column chromatography.

Safety and Handling

Working with fluorinated reagents and radical reactions requires strict adherence to safety protocols.[13][14][15][16]

  • This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. Handle in a dry, inert atmosphere.

  • TMSCF2H: Can release toxic and corrosive HF upon contact with moisture. Handle with care in a fume hood, using appropriate PPE.

  • Visible-Light Photoredox Catalysis: High-intensity light sources can be harmful to the eyes. Use appropriate shielding. The catalysts can be toxic and should be handled with care.

Conclusion

This compound and its analogs serve as niche reagents for the difluoroalkylation of alkenes via a radical-mediated pathway. This method provides a valuable alternative to more common nucleophilic or photoredox strategies, particularly when a specific difluoroalkyl chain is desired. However, for broader substrate scope and milder reaction conditions, reagents such as TMSCF2H for nucleophilic difluoromethylation and various precursors for photoredox-catalyzed reactions often represent more versatile and efficient options. The choice of reagent should be guided by the specific synthetic target, functional group tolerance, and available laboratory equipment. This guide provides the foundational information to make an informed decision for the strategic incorporation of the valuable difluoromethyl and difluoroalkyl motifs in your research.

References

Please note that the links provided are to the landing pages of the articles for stable access.

  • Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H. Chemical Communications. [Link]

  • Difluoromethylation of alkenes via borohydride reduction of 1,3-dibromo-1,1-difluoroalkanes. The Journal of Organic Chemistry. [Link]

  • Silver‐Enabled General Radical Difluoromethylation Reaction with TMSCF2H. ResearchGate. [Link]

  • Difluoromethylation of Alkyl Bromides and Iodides with TMSCF2H. PubMed. [Link]

  • Ligand-to-Metal Charge Transfer of Ag(II) CF2X Carboxylates: Quantum Yield and Electrophotocatalytic Arene Fluoroalkylation Tuned by X. NIH. [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

  • Difluoromethylation of Arylsulfonium Salts with TMSCF2H. Organic Letters. [Link]

  • Promising reagents for difluoroalkylation. Organic Chemistry Frontiers. [Link]

  • Promising Reagents for Difluoroalkylation. ResearchGate. [Link]

  • Elsheimer, S. CV. University of Central Florida. [Link]

  • Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. PubMed. [Link]

  • Effect of additives on the asymmetric reduction of fluorinated ketones using cyanobacterium Synechocystis sp. PCC 6803. ResearchGate. [Link]

  • Fluoroalkylation reactions in aqueous media: a review. Green Chemistry. [Link]

  • Elsheimer, S. Google Scholar Profile. Google Scholar.
  • Difluoromethylation of Alkenes via Borohydride Reduction of 1,3-Dibromo-l,l-difluoroalkanes. datapdf.com. [Link]

  • Chen's Reagent: A Versatile Reagent for Trifluoromethylation, Difluoromethylenation, and Difluoroalkylation in Organic Synthesis. Wiley Online Library. [Link]

  • Pd-Catalyzed Difluoroalkylation of Alkenes Using Chlorodifluoroalkanes. ResearchGate. [Link]

  • Handling of reagents. SynCrest Inc.. [Link]

  • Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. ResearchGate. [Link]

  • Safe Handling of Chemicals. YouTube. [Link]

  • Photoinduced Decarboxylative Difluoroalkylation and Perfluoroalkylation of α-Fluoroacrylic Acids. ResearchGate. [Link]

  • The Safe Use of Pyrophoric Reagents. Columbia University Research. [Link]

  • Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. ORBi. [Link]

  • Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source. Organic Chemistry Portal. [Link]

  • Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source. PubMed. [Link]

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A Researcher's Guide to the Cost-Benefit Analysis of 1,3-Dibromo-1,1-difluorobutane in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, or drug development professional, the judicious selection of synthetic building blocks is a critical determinant of project success, timeline, and budget. The strategic incorporation of fluorine into molecular scaffolds can profoundly influence their physicochemical and biological properties, often enhancing metabolic stability, binding affinity, and lipophilicity. Among the diverse reagents available for introducing the valuable difluoromethylene (CF2) moiety, 1,3-Dibromo-1,1-difluorobutane has carved a niche as a versatile and potent tool. This guide presents a comprehensive cost-benefit analysis of this compound, critically comparing it with common alternatives and providing actionable experimental insights to inform your synthetic strategy.

The Strategic Importance of the Difluoromethylene Group in Drug Discovery

The difluoromethylene unit is a highly sought-after motif in medicinal chemistry. It can serve as a bioisostere for functionalities like ethers or carbonyls, while imparting distinct electronic and conformational properties.[1] This often translates to improved pharmacokinetic profiles and target engagement. However, the efficient and selective installation of the CF2 group remains a significant synthetic challenge, underscoring the importance of choosing the right reagent for the task.

Profiling this compound

This compound is a halogenated alkane that serves as a valuable precursor for introducing the 1,1-difluorobutyl moiety or for generating difluorinated intermediates. Its chemical structure allows for selective transformations at its two bromine-bearing carbons, offering a handle for a variety of synthetic manipulations.

A Comparative Analysis of Difluoromethylating Agents

The decision to employ this compound necessitates a careful evaluation of its merits and drawbacks in comparison to other established difluoromethylating agents. The following table provides a comparative overview of key performance indicators.

FeatureThis compoundDibromodifluoromethane (CF2Br2)Diethyl (bromodifluoromethyl)phosphonate
Primary Application Versatile building block for difluorinated structures.Generation of difluorocarbene for difluorocyclopropanation.[2]Horner-Wadsworth-Emmons olefination to form gem-difluoroalkenes.
Relative Cost Moderately priced.Generally lower cost, but prices can be volatile.[3]Higher cost, particularly for larger quantities.[4][5]
Handling & Stability Liquid at room temperature, relatively stable.Gas at room temperature (b.p. 22-23 °C), requires careful handling.[2]Stable liquid, but can be moisture-sensitive.
Reactivity & Versatility Can undergo nucleophilic substitution and form Grignard reagents.Primarily used for difluorocarbene generation.[2]Specific for olefination of carbonyl compounds.
Toxicity & Safety Irritant to skin, eyes, and respiratory system.[6]May cause respiratory irritation.[6]Handle with care as a halogenated organophosphorus compound.
Waste Profile Generates brominated waste.Generates brominated waste.Generates phosphate-based waste.

Decision Framework for Reagent Selection

The optimal choice of a difluoromethylating agent is context-dependent, relying on the specific synthetic target and experimental constraints. The following decision tree, rendered in Graphviz, provides a logical pathway for reagent selection.

ReagentSelection start What is the desired difluorinated motif? q1 gem-Difluoroalkene? start->q1 q2 Difluorocyclopropane? q1->q2 No reagent1 Diethyl (bromodifluoromethyl)phosphonate q1->reagent1 Yes q3 Introduction of a difluoroalkyl chain? q2->q3 No reagent2 Dibromodifluoromethane q2->reagent2 Yes reagent3 This compound q3->reagent3 Yes Workflow A Step 1: Preparation of Grignard Reagent from This compound B Step 2: Nickel-Catalyzed Cross-Coupling with a Heterocyclic Halide A->B Addition to Ni(II) catalyst C Step 3: Work-up and Purification B->C Reaction completion D Final Product: Difluoromethylated Heterocycle C->D Isolation

Caption: Experimental workflow for the synthesis of a difluoromethylated heterocycle.

Detailed Experimental Protocol

Rationale: This protocol leverages the reactivity of the bromine atom at the 1-position to form a Grignard reagent, which then participates in a nickel-catalyzed cross-coupling reaction. This approach allows for the direct introduction of the difluoroalkyl chain onto a heterocyclic core.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (catalytic amount)

  • Heterocyclic halide (e.g., 2-chloropyridine)

  • Nickel(II) acetylacetonate (Ni(acac)2)

  • Triphenylphosphine (PPh3)

  • Anhydrous 1,4-dioxane

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

Part 1: Preparation of the Grignard Reagent

  • Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Initiation: To the flask, add magnesium turnings (1.2 eq.) and a small crystal of iodine.

  • Reagent Addition: In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF. Add a small portion of this solution to the magnesium turnings and gently warm the flask to initiate the reaction. The disappearance of the iodine color and the onset of bubbling indicate the formation of the Grignard reagent.

  • Grignard Formation: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring and refluxing for an additional hour to ensure complete reaction.

Part 2: Nickel-Catalyzed Cross-Coupling

  • Catalyst Preparation: In a separate flame-dried flask under a nitrogen atmosphere, dissolve Ni(acac)2 (5 mol%) and PPh3 (10 mol%) in anhydrous 1,4-dioxane.

  • Coupling Reaction: To the catalyst mixture, add the heterocyclic halide (1.0 eq.). Then, slowly add the freshly prepared Grignard reagent from Part 1 via a syringe.

  • Reaction Monitoring: Heat the reaction mixture to 80 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Part 3: Work-up and Purification

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to yield the desired difluoromethylated heterocycle.

Conclusion and Future Outlook

This compound represents a valuable and versatile reagent for the introduction of the difluoromethylene moiety in organic synthesis. Its utility is particularly evident in the construction of complex molecular architectures relevant to drug discovery and materials science. While a direct cost comparison with alternatives is nuanced and depends on the scale of the synthesis, its favorable physical properties (liquid at room temperature) and distinct reactivity profile often make it a compelling choice. A thorough evaluation of the synthetic goals, as outlined in the provided decision framework, will empower researchers to make an informed and cost-effective selection of the most appropriate difluoromethylating agent for their specific needs. The continued development of novel synthetic methodologies will undoubtedly further expand the applications of this and other valuable fluorinated building blocks.

References

  • ACS Publications. (n.d.). Organic Letters. Retrieved from [Link]

  • ACS Publications. (2010). Nickel-Catalyzed Aromatic Cross-Coupling Difluoromethylation of Grignard Reagents with Difluoroiodomethane. Organic Letters. Retrieved from [Link]

  • Chemical Society Reviews. (2008). Synthetic Strategies to Alpha-Trifluoromethyl and Alpha-Difluoromethyl Substituted Alpha-Amino Acids. PubMed. Retrieved from [Link]

  • Chemical Society Reviews. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry. Retrieved from [Link]

  • MDPI. (2022). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Institutes of Health. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PMC. Retrieved from [Link]

  • National Institutes of Health. (2018). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. PMC. Retrieved from [Link]

  • ResearchGate. (2016). Introduction of Difluoromethyl Through Radical Pathways. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2017). Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2022). Cost of common perfluoroalkylating agents utilized for C−H... ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of total reagents cost for Corey–Fuchs reaction and COR. ResearchGate. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). 14 Formation and reaction of a Grignard reagent. UC Berkeley College of Chemistry. Retrieved from [Link]

  • YouTube. (2018). UCF CHM2210 - Chapter 12.7 - Skill5.1 Grignard Reaction (RMgX) Mechanism. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Synthesis of 1-Methyl-2,2-difluorocyclopropane: A Comparative Analysis of Precursors and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal and agrochemical design. The unique physicochemical properties imparted by fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. Among the various fluorinated motifs, the gem-difluorocyclopropane unit has emerged as a particularly valuable bioisostere for carbonyls and other functional groups, offering a rigidified conformation that can be advantageous for target engagement. This guide provides an in-depth technical comparison of synthetic routes to 1-methyl-2,2-difluorocyclopropane, a key building block in this class. We will focus on the potential application of 1,3-Dibromo-1,1-difluorobutane as a precursor and objectively compare its hypothesized performance against established alternative methodologies, supported by experimental data from the literature.

The Strategic Importance of the gem-Difluorocyclopropane Moiety

The introduction of a gem-difluoromethylene group into a cyclopropane ring offers a unique combination of properties. The high electronegativity of the fluorine atoms can modulate the acidity of adjacent protons and influence long-range electronic effects within a molecule. Furthermore, the cyclopropane ring itself introduces conformational rigidity, which can be crucial for optimizing ligand-receptor interactions. Prominent examples of bioactive molecules containing the gem-difluorocyclopropane scaffold include antagonists for the lysophosphatidic acid receptor, glutamate receptors, and serotonin 2C receptors, as well as the anticancer agent Zosuquidar.[1]

Synthetic Pathways to 1-Methyl-2,2-difluorocyclopropane: A Comparative Overview

The synthesis of 1-methyl-2,2-difluorocyclopropane can be approached through two primary strategies: intramolecular cyclization of a suitable precursor and intermolecular cycloaddition. This guide will delve into a hypothetical case study utilizing this compound via an intramolecular route and compare it with the more established intermolecular difluorocarbene addition to propene.

Case Study: Intramolecular Cyclization via Freund-Type Reaction of this compound

The intramolecular cyclization of 1,3-dihaloalkanes using a reducing agent, most notably zinc, is a classic method for cyclopropane synthesis known as the Freund reaction. This approach offers a direct route to the cyclopropane ring from an acyclic precursor.

Hypothesized Reaction Scheme:

reactant This compound reagent Zn dust product 1-Methyl-2,2-difluorocyclopropane reagent->product byproduct ZnBr₂

Caption: Hypothesized Freund-type reaction for the synthesis of 1-methyl-2,2-difluorocyclopropane.

Causality Behind Experimental Choices:

The choice of zinc as the reducing agent is based on its established efficacy in mediating the reductive cyclization of 1,3-dihalides. The reaction is believed to proceed through an organozinc intermediate. The solvent, typically a polar aprotic one like DMF or an alcohol, is chosen to facilitate the reaction while being relatively inert to the reactive intermediates. The use of catalytic sodium iodide can enhance the reaction rate by in situ conversion of the bromides to more reactive iodides.

Experimental Protocol (Hypothetical, based on analogous reactions):

  • Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with activated zinc dust (2.2 equivalents). The apparatus is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Solvent and Catalyst Addition: Anhydrous N,N-dimethylformamide (DMF) is added to the flask, followed by a catalytic amount of sodium iodide (0.1 equivalents).

  • Reactant Addition: A solution of this compound (1.0 equivalent) in anhydrous DMF is added dropwise to the stirred suspension of zinc at room temperature.

  • Reaction Execution: After the addition is complete, the reaction mixture is heated to 80-90 °C and stirred vigorously for 12-24 hours. The progress of the reaction can be monitored by GC-MS analysis of aliquots.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove unreacted zinc. The filtrate is diluted with water and extracted with a low-boiling organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is carefully removed by distillation. The crude product is then purified by fractional distillation to yield 1-methyl-2,2-difluorocyclopropane.

Alternative Methodology: [2+1] Cycloaddition of Difluorocarbene to Propene

The most widely employed method for the synthesis of gem-difluorocyclopropanes is the [2+1] cycloaddition of difluorocarbene (:CF₂) to an alkene. Various precursors and methods for generating difluorocarbene have been developed, each with its own advantages and limitations.

Reaction Scheme:

reactant1 Propene reactant2 [:CF₂] product 1-Methyl-2,2-difluorocyclopropane reactant2->product

Caption: General scheme for the [2+1] cycloaddition of difluorocarbene to propene.

Common Difluorocarbene Precursors and Generation Methods:

  • Ruppert-Prakash Reagent (TMSCF₃) with a Fluoride Source (e.g., NaI): This is a versatile and widely used method. Trifluoromethyltrimethylsilane (TMSCF₃) reacts with a catalytic amount of a fluoride source to generate difluorocarbene in situ.[2]

  • Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): Thermal decomposition of this salt generates difluorocarbene and carbon dioxide. This method often requires high temperatures.

  • Sodium Bromodifluoroacetate (BrCF₂CO₂Na): This reagent is an effective difluorocarbene source that often allows for milder reaction conditions compared to its chloro-analogue.[3][4]

Experimental Protocol (Example using TMSCF₃/NaI):

  • Reaction Setup: A high-pressure reaction vessel equipped with a magnetic stir bar is charged with sodium iodide (2.2 equivalents) and the chosen solvent (e.g., anhydrous THF).

  • Alkene and Reagent Addition: The vessel is cooled, and a condensed solution of propene (1.0 equivalent) is added, followed by the dropwise addition of trifluoromethyltrimethylsilane (TMSCF₃, 2.0 equivalents).

  • Reaction Execution: The vessel is sealed and heated to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 2-12 hours). The reaction progress is monitored by ¹⁹F NMR spectroscopy.

  • Work-up and Purification: After cooling, the reaction mixture is carefully vented, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried, and the solvent is removed. The product is then purified by distillation.

Performance Comparison

ParameterFreund-Type Reaction (Hypothetical) Difluorocarbene Addition (TMSCF₃/NaI) Difluorocarbene Addition (ClCF₂CO₂Na)
Precursor This compoundPropene, TMSCF₃, NaIPropene, ClCF₂CO₂Na
Reaction Type Intramolecular Reductive CyclizationIntermolecular [2+1] CycloadditionIntermolecular [2+1] Cycloaddition
Typical Yield Moderate to Good (Estimated)Good to Excellent (up to 99% for some alkenes)[2]Moderate to Good (e.g., 64% with a related substrate)[3]
Reaction Conditions Elevated temperatures (e.g., 80-90 °C), long reaction timesElevated temperatures (e.g., 80-110 °C), shorter reaction timesHigh temperatures (e.g., 160 °C)[5]
Advantages Direct conversion of an acyclic precursor.High yields, well-established methodology, broad substrate scope.[2]Readily available and relatively inexpensive precursor.
Disadvantages Precursor synthesis may be multi-step. Potential for side reactions (e.g., elimination).Use of gaseous propene requires specialized equipment. TMSCF₃ is a relatively expensive reagent.High reaction temperatures can limit substrate scope. Potential for violent decomposition.[5]

Synthesis of the Precursor: this compound

While detailed experimental procedures for the synthesis of this compound are not extensively reported in readily accessible literature, a plausible synthetic route can be envisioned starting from commercially available materials. One potential approach involves the radical addition of a bromodifluoromethylating agent to allyl bromide. Further research and experimental validation would be required to optimize such a synthesis. The synthesis of a related compound, 1,3-dibromo-1,1-difluoro-2-propanone, has been reported, involving the bromination of 1-bromo-1,1-difluoropropan-2-one.[6][7]

Conclusion and Future Outlook

The synthesis of 1-methyl-2,2-difluorocyclopropane is a critical step in the development of novel pharmaceuticals and agrochemicals. While the [2+1] cycloaddition of difluorocarbene to propene remains the most established and versatile method, the potential application of this compound via a Freund-type intramolecular cyclization presents an interesting alternative. The viability of this latter approach is contingent on the efficient synthesis of the dibromo-difluoro precursor.

For researchers in the field, the choice of synthetic route will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the required purity of the final product. The difluorocarbene addition methods, particularly those utilizing the Ruppert-Prakash reagent, offer high yields and a broad substrate scope, making them suitable for discovery chemistry. The Freund-type reaction, if optimized, could be a valuable alternative, especially if a cost-effective and scalable synthesis of this compound can be developed.

Future research in this area will likely focus on the development of more efficient and sustainable methods for generating difluorocarbene under milder conditions and the exploration of novel precursors for intramolecular cyclization routes. As the demand for complex fluorinated building blocks continues to grow, so too will the innovation in the synthetic methodologies used to create them.

References

  • ResearchGate. (n.d.). Further examples of difluorcyclopropanes in modern drug discovery. Retrieved from [Link]

  • Wang, R., Ksebati, M. B., Corbett, T. H., Kern, E. R., Drach, J. C., & Zemlicka, J. (2001). Methylene-gem-Difluorocyclopropane Analogues of Nucleosides: Synthesis, Cyclopropene-Methylenecyclopropane Rearrangement, and Biological Activity. Journal of Medicinal Chemistry, 44(23), 4019-4022.
  • ResearchGate. (n.d.). Methylene− gem -Difluorocyclopropane Analogues of Nucleosides: Synthesis, Cyclopropene−Methylenecyclopropane Rearrangement, and Biological Activity 1. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p. 390 - Organic Syntheses Procedure. Retrieved from [Link]

  • Prakash, G. K. S., et al. (2011). Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source.
  • Hu, J., et al. (2022). Synthesis of Aryl Perfluorocyclopropyl Ethers via [2 + 1] Cyclopropanation Using TMSCF2Br Reagent. Organic Letters, 24(17), 3235-3239.
  • Amii, H., et al. (2010). Method for producing difluorocyclopropane compound.
  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331.
  • Adekenova, K. S., Wyatt, P. B., & Adekenov, S. M. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 245–272.
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  • Hu, J., et al. (2013). Synthesis of gem-Difluorocyclopropa(e)nes and O, S, N, and P-Difluoromethylated Compounds with TMSCF2Br.
  • Amii, H., et al. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Synthesis, 2010(12), 2080-2084.
  • Colella, M., et al. (2018). 1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon for a Chemoselective Preparation of 4-Bromodifluoromethyl Thiazoles. ACS Omega, 3(11), 14841-14848.
  • PubChem. (n.d.). 1,3-Dibromo-1,1-difluorooctane. Retrieved from [Link]

  • ChemRxiv. (2023). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
  • Google Patents. (n.d.). Multi-functional ionic liquid compositions for overcoming polymorphism and imparting improved properties for active pharmaceutical, biological, nutritional, and energetic ingredients.
  • YouTube. (2019).
  • da Silva, A. B. F., et al. (2014). Expeditious Syntheses to Pharmochemicals 1,3-Dihydroxyacetone, 1,3-Dichloro-, 1,3-Dibromo- And 1,3-Diiodoacetone from Glycerol 1,3-Dichlorohydrin Using Homogenous and Heterogenous Medium. Journal of the Brazilian Chemical Society, 25(8), 1496-1503.
  • Jarvo, E. R., et al. (2022). Zinc-Mediated Transformation of 1,3-Diols to Cyclopropanes for Late-Stage Modification of Natural Products and Medicinal Agents. Organic Letters, 24(30), 5585-5589.
  • Block, E., et al. (2022). Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. Molecules, 27(19), 6507.
  • Google Patents. (n.d.). Process for preparing 1,3-difluorobenzene.
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Safety Operating Guide

A Guide to the Proper Disposal of 1,3-Dibromo-1,1-difluorobutane for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility with which we manage our chemical reagents from acquisition to disposal. This guide provides a detailed, procedural framework for the proper disposal of 1,3-Dibromo-1,1-difluorobutane (CAS No. 406-42-8), ensuring the safety of laboratory personnel and adherence to environmental regulations. The protocols outlined below are designed to be a self-validating system, where the logic behind each step is clarified to foster a culture of safety and deep understanding.

Part 1: Essential Safety & Hazard Information

This compound is a halogenated organic compound. Its chemical structure, containing both bromine and fluorine atoms, dictates its classification and the specific handling required for its disposal.[1] Improper disposal can lead to environmental contamination and potential health risks.

The primary hazards associated with this compound, as identified by the Globally Harmonized System (GHS), are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[2][3]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[2][3]

Due to these hazards, direct contact must be avoided through the consistent use of appropriate Personal Protective Equipment (PPE). Furthermore, its chemical reactivity necessitates careful segregation from incompatible materials to prevent dangerous reactions.[2]

Part 2: Quantitative Data Summary

For quick reference, the key safety and physical properties of this compound are summarized in the table below. This data is fundamental to understanding the risks and handling requirements.

PropertyValueSource(s)
Chemical Formula C₄H₆Br₂F₂[2][3]
CAS Number 406-42-8[2]
Molecular Weight 251.90 g/mol [3]
GHS Signal Word Warning[2]
GHS Hazard Statements H315, H319, H335[2][3]
Incompatible Materials Strong oxidizing agents, Strong bases, Alkali metals, Finely divided metals (e.g., Al, Mg, Zn)[2][4]
Hazardous Decomposition Upon thermal decomposition, can generate Carbon oxides, Hydrogen bromide, and Hydrogen fluoride.[2]

Part 3: Pre-Disposal Protocol: Waste Segregation & Containment

The foundational principle of chemical waste management is meticulous segregation. The presence of bromine and fluorine atoms classifies this compound as a halogenated organic waste .[1] This classification is critical because halogenated compounds require specific disposal methods, typically high-temperature incineration, to prevent the release of toxic byproducts and acid gases.[2][5]

Methodology for Waste Segregation:

  • Container Selection: Designate a specific, chemically resistant waste container for halogenated organic solvents. High-density polyethylene (HDPE) or glass containers are typically appropriate. Ensure the container is in good condition with a secure, vapor-tight lid.[6]

  • Labeling: Immediately label the container as "Hazardous Waste: Halogenated Organic Solvents ".

  • Content Identification: On the label, clearly list "this compound" and any other halogenated solvents collected in the same container. Maintain a running log of the approximate volume or mass of each component added.[1]

  • Incompatibility Check: Crucially, never mix halogenated waste with non-halogenated organic waste, strong acids, bases, or oxidizers. [7] Mixing can lead to violent chemical reactions. This compound is specifically incompatible with alkali metals, strong bases, and finely divided metals.[2]

  • Storage: Store the sealed waste container in a designated satellite accumulation area, such as a ventilated cabinet, away from heat or ignition sources.[2][8]

Part 4: Experimental Protocol: Spill Management and Cleanup

In the event of a spill, a swift and correct response is vital to mitigate exposure and prevent wider contamination.

Methodology for Spill Neutralization and Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]

  • Don PPE: Before addressing the spill, don appropriate PPE: chemical-resistant gloves (e.g., nitrile), chemical safety goggles, a face shield, and a lab coat.[2] For significant spills outside of a fume hood, respiratory protection may be necessary.[2]

  • Containment: Contain the spill using an inert absorbent material.

    • For small spills: Use dry chemical absorbent, sand, or vermiculite.[2]

    • For large spills: Dike the area with absorbent material to prevent it from spreading.[2]

  • Collection: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container. Use non-sparking tools if the material is in a flammable solvent.[2][9]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: The collected waste and any contaminated cleaning materials (gloves, wipes, etc.) must be disposed of as halogenated hazardous waste, following the segregation protocol described in Part 3.[10]

Part 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of this compound.

G cluster_prep Preparation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste: This compound B Classify as Halogenated Organic Waste A->B Contains Br, F C Select & Label Designated Waste Container B->C D Transfer Waste to Container C->D E Is container full (<90%)? D->E F Securely Seal Container E->F Yes G Store in Satellite Accumulation Area E->G No F->G H Arrange Pickup by Licensed Hazardous Waste Contractor G->H I Transport to Treatment, Storage, and Disposal Facility (TSDF) H->I J Ultimate Disposal: High-Temperature Incineration with Flue Gas Scrubber I->J

Caption: Decision workflow for this compound disposal.

Part 6: Step-by-Step Final Disposal Protocol

The final stage of disposal must be handled by professionals equipped to manage hazardous chemical waste. Laboratory personnel are responsible for ensuring the waste is correctly prepared for collection.

  • Final Check: Before scheduling a pickup, ensure the waste container is properly sealed, accurately labeled with its contents, and free of external contamination.[6]

  • Documentation: Complete any necessary hazardous waste manifests or internal tracking documents required by your institution.

  • Professional Collection: Arrange for the collection of the waste by a licensed and certified hazardous waste disposal company. Your institution's Environmental Health & Safety (EHS) office will have approved vendors for this purpose.

  • Treatment: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The recommended and most common method for destroying halogenated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[1][2] This process must be equipped with an afterburner and a flue gas scrubber to neutralize the acidic and toxic gases (hydrogen bromide and hydrogen fluoride) that are produced during combustion.[2]

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • Bucknell University. (2016). Hazardous Waste Segregation. [Link]

  • ResearchGate. (n.d.). The decomposition of halogenated hydrocarbons by MSO. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Google Patents. (1998).
  • Thermo Fisher Scientific. (2025). Safety Data Sheet. [Link]

  • Pharos. (2026). 1,3-Dibromo-1,1-difluoropropane. [Link]

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Navigating the Handling of 1,3-Dibromo-1,1-difluorobutane: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher and professional in drug development, the synthesis and manipulation of novel compounds are daily pursuits. Among these, halogenated hydrocarbons like 1,3-Dibromo-1,1-difluorobutane (CAS No. 406-42-8) present unique handling challenges due to their specific toxicological profiles. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why each piece of equipment is critical.

Understanding the Inherent Risks of this compound

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] The primary routes of exposure are through dermal contact, eye contact, and inhalation of its vapors or mists.[1][3] Therefore, a comprehensive PPE strategy must create a robust barrier against these entry points.

Thermal decomposition of this compound can generate highly toxic and corrosive byproducts, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[1] This underscores the importance of not only routine handling precautions but also readiness for emergency situations such as fires.

A Multi-Layered Defense: Selecting the Appropriate PPE

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the scale of the operation and the potential for exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications and Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles must provide a complete seal around the eyes to protect against splashes of the liquid.[1][4] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing, to protect the entire face.[1] This aligns with OSHA's eye and face protection regulations under 29 CFR 1910.133.[5][6]
Hand Protection Chemically Resistant GlovesNitrile gloves are a suitable choice for incidental contact due to their good resistance to a range of chemicals and their tendency to tear when punctured, providing a clear indication of a breach.[7] However, for prolonged or immersive contact, gloves made of Viton® or a multi-layered laminate material are recommended, as butyl and neoprene gloves show poor resistance to halogenated hydrocarbons.[7][8][9] Always consult the glove manufacturer's compatibility chart for specific breakthrough times. This is in accordance with OSHA's hand protection standard, 29 CFR 1910.138.[2][10]
Body Protection Laboratory Coat or Chemical-Resistant Apron/CoverallsA standard laboratory coat is sufficient for handling small quantities. For larger volumes or tasks with a higher splash potential, a chemical-resistant apron or coveralls should be worn over the lab coat to provide an additional layer of protection.[1]
Respiratory Protection Air-Purifying Respirator with Organic Vapor CartridgesIn well-ventilated areas, respiratory protection may not be necessary for handling small quantities. However, if ventilation is inadequate, or during spill cleanup, an air-purifying respirator equipped with organic vapor (OV) cartridges (black color-coded) is required to prevent respiratory irritation.[11][12] This is mandated by OSHA's respiratory protection standard, 29 CFR 1910.134, which requires a written respiratory protection program if respirators are necessary.[1][3][13]

Visualizing Your PPE Decision-Making Process

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the specific task at hand.

PPE_Selection_Workflow PPE Selection Logic for this compound cluster_assessment Task Assessment cluster_ppe Required PPE Start Start: Assess Task Quantity Quantity of Chemical? Start->Quantity SplashRisk Risk of Splash? Quantity->SplashRisk Small Quantity->SplashRisk Large EnhancedBody Add: - Chemical-Resistant Apron/Coveralls Quantity->EnhancedBody Large Ventilation Adequate Ventilation? BasePPE Standard PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat Ventilation->BasePPE Yes Respirator Add: - Air-Purifying Respirator (Organic Vapor Cartridge) Ventilation->Respirator No SplashRisk->Ventilation Low FaceShield Add: - Face Shield SplashRisk->FaceShield High EnhancedBody->SplashRisk FaceShield->Ventilation Respirator->BasePPE

Caption: Decision workflow for PPE selection when handling this compound.

Procedural Integrity: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent upon its correct use. The following step-by-step protocols are designed to prevent cross-contamination and ensure your safety.

Donning (Putting On) PPE
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Gown/Apron: Don your lab coat or chemical-resistant apron.

  • Respirator (if required): Perform a user seal check to ensure the respirator is properly seated on your face.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if the task requires it.

  • Gloves: Select the appropriate gloves and inspect them for any tears or defects before putting them on. Ensure the cuffs of the gloves extend over the sleeves of your lab coat.

Doffing (Taking Off) PPE

The principle of doffing is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Gloves: Using a gloved hand, grasp the outside of the opposite glove near the cuff and peel it off, turning it inside out. Hold the removed glove in your still-gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

  • Gown/Apron: Untie or unfasten your gown/apron, touching only the ties or fasteners. Peel it away from your body, folding the contaminated outer surface inward.

  • Face Shield and Goggles: Remove your face shield and goggles from the back of your head by handling the strap.

  • Respirator (if worn): Remove your respirator from behind, avoiding touching the front of the mask.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Disposal Plan

Proper disposal of contaminated PPE is crucial to prevent the spread of chemical hazards.

  • Contaminated PPE: All disposable PPE, including gloves, aprons, and any absorbent materials used for cleanup, should be considered hazardous waste.[14]

  • Waste Segregation: Place all contaminated solid waste into a designated, clearly labeled hazardous waste container.[15][16] Do not mix this waste with non-hazardous laboratory trash.

  • Container Management: Ensure the hazardous waste container is kept closed when not in use and is stored in a designated satellite accumulation area.[17]

  • Institutional Guidelines: Follow your institution's specific guidelines for the disposal of hazardous chemical waste, which will be managed by your Environmental Health and Safety (EHS) department.[15][18]

By adhering to these detailed protocols and understanding the rationale behind each safety measure, you can confidently and safely handle this compound, fostering a secure and productive research environment.

References

  • Synquest Labs. (n.d.). This compound Safety Data Sheet.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Department of Labor. (n.d.). Occupational Safety and Health Administration, 29 CFR 1910.133 - Eye and face protection. GovInfo. Retrieved from [Link]

  • Compliance Safety. (2019, January 21). OSHA 1910.138: Hand Protection, General Requirements. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). OSHA Respiratory Protection Standard (29 CFR 1910.134). Retrieved from [Link]

  • Compliance Training Partners. (n.d.). Eye and face protection. - 1910.133. Retrieved from [Link]

  • CustomsMobile. (n.d.). 29 CFR 1910.133 - Eye and face protection. Retrieved from [Link]

  • Compliance Training Partners. (n.d.). Hand Protection. - 1910.138. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.133 - Eye and face protection. U.S. Department of Labor. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2019, October 3). 1910.138 - Hand Protection. U.S. Department of Labor. Retrieved from [Link]

  • Emergency Disaster Systems. (2023, December 26). What is OSHA Respiratory Protection Standard 29 CFR 1910.134. Retrieved from [Link]

  • U.S. Department of Labor. (n.d.). Appendix A 29 CFR 1910.134 Respiratory Protection. Occupational Safety and Health Administration. Retrieved from [Link]

  • Compliance Training Online. (n.d.). A Workplace Guide to OSHA Eye Protection. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety. Retrieved from [Link]

  • Western Carolina University. (n.d.). Hand Protection. Retrieved from [Link]

  • University of Missouri. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]

  • European Solvents Industry Group. (n.d.). Chemical Resistant Glove Selection. Retrieved from [Link]

  • Wayne State University. (n.d.). HAZARDOUS (CHEMICAL) WASTE DISPOSAL PROCEDURES. Business Services. Retrieved from [Link]

  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • 3M. (n.d.). Respirator Selection | Respiratory Protection. Retrieved from [Link]

  • NM Safety. (2024, February 16). Choosing the Right Chemical-Resistant Gloves: A Comprehensive Guide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1996, January). NIOSH Guide to the Selection and Use of Particulate Respirators. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Scribd. (n.d.). Niosh Approved Respirator Cartridges. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • The University of Alabama. (n.d.). Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. Environmental Health and Safety. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.